molecular formula C8H11NO2 B3425885 Trans-4-cyanocyclohexanecarboxylic acid CAS No. 4848-16-2

Trans-4-cyanocyclohexanecarboxylic acid

Cat. No.: B3425885
CAS No.: 4848-16-2
M. Wt: 153.18 g/mol
InChI Key: KJZWYCAIEUYAIW-UHFFFAOYSA-N
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Description

trans-4-Cyanocyclohexanecarboxylic acid is a cyclohexane derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound features both a carboxylic acid and a nitrile (cyano) functional group in a trans-configuration on the cyclohexane ring, making it a versatile and valuable building block (synthon) in organic and medicinal chemistry. The trans-conformation is often critical for achieving desired biological activity and physical properties in final target molecules. Its primary research value lies in its role as a key synthetic intermediate. The carboxylic acid group can be readily converted into esters or amides, while the nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing access to a wide range of bifunctional trans-4-substituted cyclohexane derivatives. Such structures are privileged scaffolds in drug discovery, frequently found in active pharmaceutical ingredients (APIs) due to their influence on a compound's conformation, solubility, and metabolic stability. For instance, the structurally related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCHA), is a known anti-fibrinolytic agent that works by inhibiting the serine protease plasmin . While the specific applications of trans-4-cyanocyclohexanecarboxylic acid are research-dependent, its utility is demonstrated in patented processes for the preparation of pharmacologically relevant trans-4-aminocyclohexanecarboxylic acids, highlighting its importance in synthesizing novel therapeutic candidates . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWYCAIEUYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435944
Record name Trans-4-cyanocyclohexanecarboxylic acid
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-68-1, 4848-16-2
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
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Record name TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-cyanocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid (CAS 15177-68-1): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic compound that has emerged as a highly valuable building block for researchers, particularly those in drug development and materials science. Its rigid cyclohexane scaffold, with cyano and carboxylic acid groups locked in a trans configuration, provides a unique three-dimensional geometry. This structure is not merely a synthetic intermediate; it is a carefully designed scaffold used to impart specific conformational constraints and physicochemical properties to larger, more complex molecules.

In medicinal chemistry, the saturated cyclohexane ring serves as a crucial bioisostere for the phenyl ring. This substitution allows for the optimization of a drug candidate's properties, such as enhancing solubility and improving metabolic stability, by replacing an aromatic group with a non-aromatic, conformationally restricted core.[1][2] This guide offers a comprehensive technical overview of trans-4-cyanocyclohexanecarboxylic acid, delving into its core properties, validated synthesis and reaction protocols, analytical methodologies, and its pivotal role as a precursor to significant pharmaceutical agents.

Section 1: Molecular Identity and Physicochemical Properties

The foundational characteristics of trans-4-cyanocyclohexanecarboxylic acid are pivotal to its application. The trans stereochemistry is a critical feature, as it dictates the spatial relationship between the two functional groups, influencing the molecule's overall shape, crystal packing, and its ability to interact with biological targets.[2]

Identifier Value
CAS Number 15177-68-1[3][4]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][4]
IUPAC Name (1r,4r)-4-cyanocyclohexane-1-carboxylic acid
Synonyms trans-4-Cyanocyclohexane-1-carboxylic acid, 4-trans-Cyanocyclohexanecarboxylic acid[2]
Physical Form Solid[2]
Melting Point 140°C[5]
Purity Typically ≥95%[1]
Solubility Polarity is enhanced by the cyano group, increasing solubility in polar solvents.[2]

Section 2: Spectroscopic and Analytical Characterization

Definitive characterization of trans-4-cyanocyclohexanecarboxylic acid relies on standard spectroscopic techniques. Each functional group provides a distinct and identifiable signature, allowing for straightforward confirmation of the structure and assessment of purity.

Technique Expected Signal / Peak Corresponding Functional Group / Structure
Infrared (IR) Spectroscopy ~2500-3300 cm⁻¹ (broad)~2240 cm⁻¹ (sharp)~1700 cm⁻¹ (strong)O-H stretch of the carboxylic acidC≡N stretch of the nitrileC=O stretch of the carboxylic acid[1]
¹³C NMR Spectroscopy ~180 ppm~120 ppmCarbonyl carbon (C=O) of the carboxylic acidNitrile carbon (C≡N)[1]
¹H NMR Spectroscopy Distinct signals for methine protons (CH) adjacent to the -COOH and -C≡N groups, and complex multiplets for the remaining eight cyclohexyl methylene protons (CH₂).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight and predictable fragmentation patterns.Entire Molecule

The causality behind these signals is clear: the broad IR band between 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. The sharp, intense peak around 2240 cm⁻¹ is characteristic of the carbon-nitrogen triple bond, while the strong carbonyl (C=O) absorption near 1700 cm⁻¹ confirms the presence of the acid functionality.[1]

Section 3: Synthesis and Purification

While several methods exist for the synthesis of trans-4-cyanocyclohexanecarboxylic acid, a common and effective industrial approach involves the selective partial hydrolysis of the more readily available trans-1,4-dicyanocyclohexane. Older methods often suffered from the use of toxic reagents or produced low yields.[5] The protocol described below is based on a well-established chemical transformation that offers high purity.[5][6]

Experimental Protocol: Synthesis via Partial Hydrolysis

Objective: To synthesize trans-4-cyanocyclohexanecarboxylic acid by selective hydrolysis of one nitrile group of trans-1,4-dicyanocyclohexane.

Causality: The use of a base like ammonia in an aqueous system under controlled heat allows for the hydrolysis of one nitrile group to a carboxylate, which upon acidic workup yields the carboxylic acid. The reaction conditions are chosen to be mild enough to prevent the hydrolysis of the second nitrile group.

Materials & Reagents:

  • trans-1,4-Dicyanocyclohexane

  • Ammonia solution (e.g., 25% aqueous)[5]

  • Deionized Water

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Step-by-Step Methodology:

  • Reactor Charging: In a pressure-rated reactor (autoclave) equipped with a stirrer, charge trans-1,4-dicyanocyclohexane and the aqueous ammonia solution. The amount of ammonia used should be in significant molar excess.[5]

  • Reaction: Seal the reactor and heat the mixture to approximately 80°C with vigorous stirring. Maintain this temperature for 4-8 hours.[5]

  • Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

  • Workup - Isolation: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • Workup - Extraction: Dissolve the resulting residue in water. Extract the solution with a non-polar organic solvent like ether to remove any unreacted starting material.[5]

  • Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify it with hydrochloric acid to a pH of ~2-3. This protonates the carboxylate, causing the desired product to precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high purity (≥99.5%).[6]

  • Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (e.g., melting point, IR, NMR).

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start trans-1,4-Dicyanocyclohexane hydrolysis Selective Partial Hydrolysis start->hydrolysis Reactant reagents Aqueous Ammonia (NH₃·H₂O) Heat (80°C) reagents->hydrolysis Reagents product trans-4-Cyanocyclohexanecarboxylic Acid hydrolysis->product Yields G cluster_acid Carboxylic Acid Reactivity cluster_nitrile Nitrile Reactivity center trans-4-Cyanocyclohexanecarboxylic Acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) center->acid_chloride reduction Nitrile Reduction (e.g., H₂/Raney Ni) center->reduction amides Amide Derivatives acid_chloride->amides Amine Coupling amine Primary Amine (tranexamic acid precursor) reduction->amine

Diagram: Key reaction pathways from the central scaffold.
Application Spotlight: Synthesis of Tranexamic Acid

One of the most significant applications of this compound is as the direct precursor to Tranexamic Acid , an essential antifibrinolytic agent used to control bleeding. This transformation is achieved through the selective reduction of the nitrile group to a primary amine.

Experimental Protocol: Nitrile Reduction to Primary Amine

Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid (the core of Tranexamic Acid) via catalytic hydrogenation.

Causality: Catalytic hydrogenation using a catalyst like Raney Nickel is a classic and effective method for converting nitriles to primary amines. [7]The reaction is performed under a hydrogen atmosphere, where the H₂ molecule is activated on the catalyst surface and adds across the carbon-nitrogen triple bond. The addition of ammonia to the reaction mixture is a critical choice to suppress the formation of secondary and tertiary amine byproducts, thereby ensuring high selectivity for the desired primary amine. [7] Materials & Reagents:

  • trans-4-Cyanocyclohexanecarboxylic acid

  • Raney Nickel (slurry in water or ethanol)

  • Solvent (e.g., Methanol or Acetic Acid) [8]* Ammonia (can be added to improve selectivity) [7]* Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Catalyst Preparation: If using a Raney Nickel slurry, carefully decant the storage solvent and wash the catalyst with the reaction solvent under an inert atmosphere (e.g., Argon). Caution: Raney Nickel is pyrophoric if it dries out and must be handled with care. [8]2. Reactor Charging: In a hydrogenation vessel (Parr shaker or similar), add the trans-4-cyanocyclohexanecarboxylic acid and the solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the prepared Raney Nickel catalyst to the vessel.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with hydrogen and then venting several times to remove all air. [8]Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat if necessary. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge.

  • Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the catalyst-containing filter cake with plenty of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, trans-4-(aminomethyl)cyclohexanecarboxylic acid. This can be purified by recrystallization.

Section 5: Safety and Handling

trans-4-Cyanocyclohexanecarboxylic acid is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

Hazard Class Information
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H335: May cause respiratory irritation. [4]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store at room temperature in a dry, well-ventilated area.

Conclusion

trans-4-Cyanocyclohexanecarboxylic acid is a testament to the power of rational molecular design. Its value extends far beyond its basic chemical formula; the specific trans orientation of its functional groups on a rigid, non-aromatic scaffold provides a unique tool for chemists. It enables the creation of molecules with precise three-dimensional structures, which is essential for modulating biological activity in drug discovery and for tuning the physical properties of advanced materials. As a key intermediate in the synthesis of life-saving drugs like Tranexamic Acid, its importance in the pharmaceutical industry is firmly established. The robust protocols for its synthesis and derivatization ensure its continued and widespread use in research and development.

References

  • Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. [Link]

  • Google Patents. (1995). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
  • The Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • Google Patents. (1988). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.
  • Google Patents. (2007).
  • PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. [Link]

  • TREA. (2020). METHOD FOR PRODUCING DICYANOCYCLOHEXANE AND BIS(AMINOMETHYL)CYCLOHEXANE. [Link]

  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

Sources

chemical structure and molecular weight of trans-4-cyanocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid

This technical guide provides a comprehensive scientific overview of trans-4-cyanocyclohexanecarboxylic acid, a bifunctional carbocyclic building block with significant utility in pharmaceutical development and materials science. We will explore its fundamental chemical structure and physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and discuss its strategic applications. This document is designed for researchers, medicinal chemists, and drug development professionals, grounding all technical claims in authoritative references to ensure scientific integrity and support advanced research endeavors.

Core Chemical Identity and Physicochemical Properties

trans-4-Cyanocyclohexanecarboxylic acid is an aliphatic cyclic compound featuring two key functional groups—a carboxylic acid and a nitrile—in a 1,4-trans relationship on a cyclohexane scaffold. This specific stereochemistry is of paramount importance; it locks the molecule into a rigid, linear conformation. This structural rigidity allows it to serve as a non-aromatic bioisostere for phenyl rings in drug design, a strategy often employed to enhance metabolic stability and improve physicochemical properties like solubility.[1]

Chemical Structure

The molecule's formal IUPAC name is trans-4-cyanocyclohexane-1-carboxylic acid.[2][3] Its structure is detailed below.

Diagram 1: Chemical Structure of trans-4-Cyanocyclohexanecarboxylic Acid

Caption: 2D structure of trans-4-cyanocyclohexanecarboxylic acid.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name trans-4-cyanocyclohexane-1-carboxylic acid[2][3]
Synonyms (1r,4r)-4-cyanocyclohexane-1-carboxylic acid[2][4]
CAS Number 15177-68-1[1][2][3][4][5]
Molecular Formula C₈H₁₁NO₂[1][5][6]
Molecular Weight 153.18 g/mol [1][3][4][5]
Physical Form Solid[3][4]
Purity (Typical) ≥97%[2][3][4]
Storage Conditions Store at room temperature, keep sealed and dry[4][7]

Synthesis and Structural Verification

The synthesis of trans-4-cyanocyclohexanecarboxylic acid is most reliably achieved through the selective partial hydrolysis of its precursor, trans-1,4-dicyanocyclohexane. This method is advantageous due to the accessibility of the starting material and the controllable nature of the reaction.

Recommended Synthesis Protocol: Alkaline Hydrolysis

This protocol details a robust method for the partial hydrolysis of one nitrile group, leaving the other intact. The choice of a mixed ethanol/water solvent system enhances the solubility of the organic starting material in the aqueous alkaline medium.

Diagram 2: Synthesis Workflow from trans-1,4-Dicyanocyclohexane

G start Start Material: trans-1,4-Dicyanocyclohexane reagents Reagents: - Sodium Hydroxide - Ethanol/Water (1:1) start->reagents 1. Dissolve reflux Selective Hydrolysis: - Heat to reflux (80-90°C) - Monitor via TLC/HPLC reagents->reflux 2. React acidify Acidification & Precipitation: - Cool reaction mixture - Acidify with HCl (aq) reflux->acidify 3. Quench isolate Isolation & Washing: - Vacuum filtration - Wash with cold deionized water acidify->isolate 4. Collect purify Purification: - Recrystallization from water or - Ethanol/water mixture isolate->purify 5. Purify product Final Product: trans-4-Cyanocyclohexanecarboxylic Acid purify->product 6. Dry

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology: [1]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0–1.2 molar equivalents) in a 1:1 mixture of ethanol and deionized water.

  • Addition of Starting Material: To the stirred alkaline solution, add trans-1,4-dicyanocyclohexane (1.0 molar equivalent).

  • Reaction Execution: Heat the mixture to reflux (approximately 80–90°C). The key to this synthesis is achieving selective mono-hydrolysis. Over-hydrolysis will lead to the formation of the dicarboxylic acid byproduct.

  • Monitoring: The reaction's progress must be diligently monitored. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting dinitrile and the formation of the desired product. The reaction is typically complete within 4–8 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., 2M HCl) until the pH is acidic. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can then be purified by recrystallization from water or an ethanol/water mixture to yield a high-purity solid.

Structural Verification

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and couplings of the cyclohexane protons, as well as the distinct signals for the nitrile and carboxyl carbons.

  • Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups. Expect to see a sharp C≡N stretching vibration around 2230 cm⁻¹ and a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹, along with a broad O-H stretch from 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound (153.18 g/mol ).[1][3][4][5]

Applications in Drug Development and Materials Science

The unique structural features of trans-4-cyanocyclohexanecarboxylic acid make it a highly valuable and versatile building block.

Pharmaceutical Intermediate and Scaffolding
  • API Synthesis: It is a crucial intermediate in the synthesis of important Active Pharmaceutical Ingredients (APIs). Notable examples include the antifibrinolytic agent Tranexamic Acid and the anti-ulcer agent Cetraxate Hydrochloride.[1]

  • Bioisosteric Replacement: The rigid trans-cyclohexyl core serves as a saturated, three-dimensional substitute for a planar phenyl ring. This is a common strategy in medicinal chemistry to disrupt aromatic metabolism, potentially reducing toxicity and improving pharmacokinetic profiles while maintaining the necessary vectoral orientation for ligand-receptor binding.[1]

  • PROTAC and Linker Chemistry: Due to its defined length and rigidity, this molecule is classified as a rigid linker and is employed in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[8]

  • PDE4 Inhibitors: The compound and its derivatives are used to prepare phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic agents for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[9]

Materials Science

Beyond pharmaceuticals, its functional groups and stable scaffold make it a useful component in the synthesis of specialty polymers and agrochemicals where durability and specific chemical reactivity are required.[7]

References

  • PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (2026). Trans-4-cyanocyclohexanecarboxylic acid (C8H11NO2). Université du Luxembourg. Retrieved from [Link]

  • Google Patents. (1988). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.
  • MySkinRecipes. (n.d.). 4-cyanocyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (1995). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
  • Google Patents. (2004). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

Sources

An In-Depth Technical Guide to the Solubility of trans-4-Cyanocyclohexanecarboxylic Acid in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclohexane scaffold, substituted with both a polar carboxylic acid and a cyano group, makes it a valuable building block for synthesizing a range of compounds, including the antifibrinolytic agent Tranexamic Acid.[1] The physicochemical properties of this molecule, particularly its solubility, are critical for its application in synthesis, purification, formulation, and biological screening.[2]

This technical guide provides a comprehensive analysis of the solubility of trans-4-cyanocyclohexanecarboxylic acid in polar solvents. It is important to note that while the qualitative solubility is understood, specific, experimentally-derived quantitative solubility data is limited in public literature.[1] Therefore, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility, provide estimations based on structural analysis, and detail a robust protocol for researchers to determine quantitative solubility in their own laboratories.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. For trans-4-cyanocyclohexanecarboxylic acid, a nuanced understanding requires analyzing its distinct structural components.

Molecular Structure and Intermolecular Forces

trans-4-Cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂, MW: 153.18 g/mol ) possesses three key structural features that dictate its interaction with polar solvents: the carboxylic acid group, the cyano group, and the nonpolar cyclohexane ring.[1][3]

  • Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar protic solvents. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[4][5] Carboxylic acids with up to four carbon atoms are typically miscible with water; however, as the carbon chain length increases, the hydrophobic nature of the alkyl group decreases water solubility.[6]

  • Cyano Group (-C≡N): The nitrile function is highly polar due to the significant dipole moment of the carbon-nitrogen triple bond. It acts as a strong hydrogen bond acceptor.[7] The presence of this group enhances the molecule's overall polarity, contributing positively to its solubility in polar solvents.[4]

  • Cyclohexane Ring: This alicyclic, non-aromatic ring constitutes the hydrophobic (lipophilic) portion of the molecule. Its nonpolar nature counteracts the hydrophilic character of the two functional groups. The trans configuration of the substituents influences the molecule's spatial arrangement and crystal packing, which can affect the energy required to break the solute-solute interactions in the crystal lattice.[4]

The interplay of these forces is visualized below.

Caption: Intermolecular forces between the solute and a polar solvent.

Comparison with Parent Compound: Cyclohexanecarboxylic Acid

To estimate the solubility of the title compound, it is instructive to consider its parent, cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid has a reported water solubility of 0.201 g in 100 g of water at 15 °C, indicating it is sparingly soluble. This limited solubility is due to the dominance of the hydrophobic C₆H₁₁ ring over the single carboxylic acid group.

The introduction of a highly polar cyano group in the 4-position is expected to significantly increase the solubility in polar solvents compared to the parent compound. The cyano group's ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor provides additional favorable interactions with solvent molecules like water, methanol, and ethanol, enhancing the overall solvation energy.

Thermodynamic Considerations

The dissolution process can be described by the Gibbs free energy equation, ΔG_sol = ΔH_sol - TΔS_sol.

  • Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the solute's crystal lattice energy and disrupt the solvent's intermolecular forces. The strong hydrogen bonding capabilities of both the carboxyl and cyano groups suggest favorable enthalpic contributions when interacting with polar protic solvents.[3]

  • Entropy of Solution (ΔS_sol): This term relates to the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal lattice breaks down. However, the ordering of polar solvent molecules around the solute, particularly around the nonpolar cyclohexane ring, can lead to a decrease in entropy, which can oppose dissolution.[8]

Part 2: Qualitative Solubility Profile in Common Polar Solvents

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above. This profile is intended to guide solvent selection for synthesis, purification (recrystallization), and analytical sample preparation.

SolventDielectric Constant (25°C)[6]Solvent TypePredicted SolubilityRationale
Water 80.1Polar ProticLow to Moderate The two polar groups enhance solubility over the parent compound, but the C8 hydrocarbon backbone remains significant, limiting high solubility.
Methanol 32.7Polar ProticModerate to High The methyl group is less polar than water, better accommodating the cyclohexane ring, while still being an excellent hydrogen bonding partner. Patents note its use for dissolving the compound.[9][10]
Ethanol 24.5Polar ProticModerate to High Similar to methanol, ethanol effectively bridges the polarity gap between the functional groups and the alkyl scaffold. It is also cited as a dissolution solvent in patent literature.[9][10]
Isopropanol 19.9Polar ProticModerate Reduced polarity and increased steric hindrance compared to methanol and ethanol may slightly decrease solubility, but it should still be an effective solvent.
Acetone 21.0Polar AproticModerate As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but cannot donate H-bonds. It is a good solvent for many organic acids.
Acetonitrile 36.6Polar AproticLow to Moderate Highly polar, but its ability to solvate the carboxylic acid is less effective than protic solvents.
Dimethyl Sulfoxide (DMSO) 47.0Polar AproticHigh DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattices and acting as a strong hydrogen bond acceptor.
N,N-Dimethylformamide (DMF) 38.3Polar AproticHigh Similar to DMSO, DMF is a highly effective polar aprotic solvent for dissolving multifunctional organic molecules.

Part 3: Experimental Protocol for Quantitative Solubility Determination

To address the lack of public data, researchers can employ the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.[1]

Objective

To determine the equilibrium solubility of trans-4-cyanocyclohexanecarboxylic acid in a selected polar solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment
  • trans-4-Cyanocyclohexanecarboxylic acid (purity >97%)

  • Selected polar solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Solubility_Workflow A 1. Preparation Add excess solid solute to solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatically controlled shaker (24-72h). A->B Constant Temp C 3. Sampling & Filtration Allow solids to settle. Withdraw supernatant. Immediately filter through a 0.22 µm syringe filter. B->C Equilibrium Reached D 4. Dilution Accurately dilute the filtered saturated solution to a known volume. C->D Clear Filtrate E 5. Quantification Analyze concentration using a validated HPLC or GC method. D->E Within Linear Range F 6. Calculation Calculate original concentration considering the dilution factor. Express as mg/mL or mol/L. E->F Calibration Curve

Sources

Unraveling the Conformational Stability of 4-Cyanocyclohexanecarboxylic Acid Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of pharmacological activity, pharmacokinetic properties, and overall therapeutic efficacy. Cyclohexane rings are prevalent scaffolds in numerous pharmaceutical agents, and the orientation of substituents on these rings can drastically alter their biological behavior. This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of trans-4-cyanocyclohexanecarboxylic acid and its cis isomer. We will delve into the fundamental principles of conformational analysis, explore experimental and computational methodologies for determining isomer stability, and discuss the profound implications of these findings for rational drug design.

Introduction: The Critical Role of Stereoisomerism in Drug Design

The cyclohexane ring is a ubiquitous structural motif in a vast array of bioactive molecules. Its chair-like conformation is not static, and the preference for substituents to occupy either axial or equatorial positions has profound consequences for molecular shape, polarity, and intermolecular interactions. The difference in stability between diastereomers, such as the cis and trans isomers of a disubstituted cyclohexane, can influence everything from receptor binding affinity to metabolic stability. A thorough understanding of the factors governing the stability of specific isomers is therefore paramount for the modern medicinal chemist.

This guide focuses on 4-cyanocyclohexanecarboxylic acid, a molecule that serves as an excellent model system for understanding the interplay of steric and electronic effects in determining conformational preference. The principles discussed herein are broadly applicable to a wide range of substituted cyclohexanes and will provide researchers with the foundational knowledge to make informed decisions in the design and synthesis of novel therapeutic agents.

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation to minimize angle strain and torsional strain. In this conformation, there are two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

For a monosubstituted cyclohexane, the substituent is more stable in the equatorial position to minimize steric interactions known as 1,3-diaxial interactions. When two substituents are present, as in 4-cyanocyclohexanecarboxylic acid, the relative stability of the cis and trans isomers depends on the conformational preferences of both groups.

The A-Value: A Quantitative Measure of Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers.

  • Carboxylic Acid (-COOH): The A-value for a carboxylic acid group is approximately 1.4-1.7 kcal/mol.

  • Cyano (-CN): The A-value for a cyano group is significantly smaller, around 0.15-0.25 kcal/mol.

These values indicate that the carboxylic acid group has a much stronger preference for the equatorial position than the cyano group.

Analyzing the Isomers of 4-Cyanocyclohexanecarboxylic Acid
  • trans-4-Cyanocyclohexanecarboxylic Acid: In the most stable chair conformation of the trans isomer, both the larger carboxylic acid group and the smaller cyano group can occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.

  • cis-4-Cyanocyclohexanecarboxylic Acid: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significantly larger A-value of the carboxylic acid group, the most stable conformation of the cis isomer will have the carboxylic acid group in the equatorial position and the cyano group in the axial position. This results in 1,3-diaxial interactions between the axial cyano group and the axial hydrogens on the same side of the ring.

Based on this analysis, the trans isomer is predicted to be more stable than the cis isomer because it can adopt a conformation where both bulky substituents are in the sterically favored equatorial positions.

Caption: Conformational equilibria of trans and cis isomers.

Experimental Determination of Isomer Stability

While theoretical analysis provides a strong prediction, experimental verification is the cornerstone of scientific integrity. Several analytical techniques can be employed to determine the relative stabilities of the cis and trans isomers of 4-cyanocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules.

  • 1H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring can provide information about their dihedral angles and thus their axial or equatorial orientation. In the more stable trans isomer with both substituents equatorial, the proton adjacent to the carboxylic acid group would be axial and would exhibit a large trans-diaxial coupling to the adjacent axial protons. In the cis isomer, this proton would be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings.

  • 13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent (the γ-gauche effect).

  • Sample Preparation: Dissolve accurately weighed samples of the purified cis and trans isomers in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mg/mL.

  • 1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum for each isomer. Ensure sufficient resolution to accurately determine coupling constants.

  • 13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum for each isomer.

  • Data Analysis:

    • For 1H NMR, identify the signals corresponding to the protons on the cyclohexane ring and measure the coupling constants.

    • For 13C NMR, assign the chemical shifts to the respective carbon atoms and compare the shifts between the two isomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule, including the relative stereochemistry and conformation.

  • Crystal Growth: Grow single crystals of both the cis and trans isomers suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Bifunctional Cyclohexane Intermediates: A Technical Guide to Crafting Next-Generation Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cyclohexane Scaffold in Drug Discovery

The cyclohexane ring is a cornerstone of medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] Unlike flat aromatic systems, the puckered nature of the cyclohexane chair conformation allows for the precise spatial arrangement of functional groups, profoundly influencing a molecule's interaction with biological targets.[2][3] This ability to pre-organize substituents into well-defined axial and equatorial positions can lead to significant gains in binding affinity and selectivity.[4] The strategic incorporation of a cyclohexane core can reduce the entropic penalty upon binding and serve as a metabolically robust bioisostere for other cyclic or acyclic moieties.[3] This guide provides an in-depth exploration of bifunctional cyclohexane intermediates, versatile building blocks that empower chemists to explore chemical space and construct novel therapeutic agents with enhanced pharmacological profiles.

Conformational Dynamics: The "Why" Behind the Cyclohexane Advantage

The stability of the chair conformation is paramount to the utility of cyclohexane scaffolds.[5] This arrangement minimizes both angle strain, with bond angles close to the ideal tetrahedral 109.5°, and torsional strain, by ensuring all substituents are in a staggered arrangement.[4] The two primary substituent positions, axial and equatorial, have distinct steric environments. Axial substituents are parallel to the principal axis of the ring and are subject to 1,3-diaxial interactions, which can be sterically demanding.[4] In contrast, equatorial substituents project outwards from the ring's equator, a more sterically accessible position.[2] This energetic preference for equatorial substitution is a key principle in designing cyclohexane-based molecules.

For 1,4-disubstituted cyclohexanes, the cis and trans isomers have distinct conformational preferences. The trans isomer can exist in a diequatorial conformation, which is generally more stable.[6] The cis isomer, however, must have one axial and one equatorial substituent.[7] This fundamental understanding of conformational energetics is critical for the rational design of drug candidates, as the three-dimensional arrangement of pharmacophoric elements is a primary determinant of biological activity.

Caption: Conformational equilibrium of a substituted cyclohexane, showing the interchange between axial and equatorial positions during a ring flip.

Key Bifunctional Cyclohexane Intermediates and Their Synthesis

A diverse array of bifunctional cyclohexane building blocks are accessible through modern synthetic chemistry, each offering unique vectors for molecular elaboration.

1,4-Disubstituted Cyclohexanes

These are arguably the most widely utilized class of cyclohexane intermediates in medicinal chemistry. The 1,4-substitution pattern provides a rigid linear scaffold that can effectively span pharmacophoric pockets.

This versatile intermediate is a key building block for polyesters and, in medicinal chemistry, serves as a rigid linker or scaffold core.[8][9] The cis and trans isomers can be separated or used as a mixture, depending on the desired geometry of the final molecule.[10]

Synthetic Protocol: Catalytic Hydrogenation of Terephthalic Acid

A robust and scalable method for the synthesis of 1,4-cyclohexanedicarboxylic acid involves the catalytic hydrogenation of readily available terephthalic acid.[10]

  • Reaction Setup: A high-pressure autoclave is charged with terephthalic acid and a suitable solvent, such as water or a lower alcohol.

  • Catalyst Addition: A hydrogenation catalyst, typically a noble metal on a carbon support (e.g., Rh/C or Ru/C), is added.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is heated and stirred vigorously for a set period.

  • Workup and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Isomer Separation: The resulting mixture of cis and trans isomers can be separated by fractional crystallization, exploiting the different solubilities of the two isomers.[7]

G Start Terephthalic Acid Intermediate1 High-Pressure Autoclave + Solvent (e.g., H2O) + Catalyst (e.g., Rh/C) Start->Intermediate1 Intermediate2 Hydrogenation (H2 gas, heat, pressure) Intermediate1->Intermediate2 Intermediate3 Catalyst Filtration Intermediate2->Intermediate3 Intermediate4 Solvent Evaporation Intermediate3->Intermediate4 Product Mixture of cis/trans-1,4-Cyclohexanedicarboxylic Acid Intermediate4->Product Separation Fractional Crystallization Product->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for the preparation of cis/trans-1,4-cyclohexanedicarboxylic acid from terephthalic acid.

This amino acid analogue is a valuable building block for peptidomimetics and other constrained molecules.[11][12] The trans isomer, in particular, is a useful intermediate in the synthesis of several pharmacologically active compounds.[12][13]

Synthetic Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

Similar to the dicarboxylic acid, this intermediate can be prepared by the hydrogenation of its aromatic precursor, p-aminobenzoic acid.[7]

  • Reaction Setup: p-Aminobenzoic acid is dissolved in a suitable solvent (e.g., water, acetic acid).

  • Catalyst Addition: A hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon, is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogen gas under pressure and elevated temperature.

  • Workup and Isolation: The catalyst is filtered off, and the solvent is removed to yield a mixture of the cis and trans isomers.

  • Isomerization and Separation: The cis isomer can be epimerized to the more thermodynamically stable trans isomer by heating with a suitable base.[13] Separation of the isomers can be achieved by fractional crystallization.[7]

1,2-Disubstituted Cyclohexanes

The 1,2-substitution pattern allows for the creation of chiral ligands and scaffolds with a well-defined spatial relationship between the two functional groups.

These chiral diamines are widely used as chiral auxiliaries and ligands in asymmetric catalysis.[1] Their rigid C2-symmetric backbone is highly effective at inducing stereoselectivity in a variety of chemical transformations.

Synthetic Protocol: Resolution of racemic-trans-1,2-Diaminocyclohexane

The enantiomerically pure diamines are typically obtained by resolution of the racemic mixture using a chiral resolving agent, such as tartaric acid.

  • Formation of Diastereomeric Salts: The racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., water or methanol). This forms a pair of diastereomeric salts with different solubilities.

  • Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a strong base (e.g., NaOH) to liberate the enantiomerically pure diamine.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

Applications in Medicinal Chemistry: Case Studies

Bifunctional cyclohexane intermediates have been instrumental in the development of numerous successful drugs and clinical candidates.

Oseltamivir (Tamiflu®)

The antiviral drug oseltamivir features a cyclohexene ring that serves as a rigid scaffold to mimic the transition state of the sialic acid cleavage reaction catalyzed by the neuraminidase enzyme.[1] The synthesis of oseltamivir relies on stereocontrolled transformations of a highly functionalized cyclohexane intermediate.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[14] They consist of two ligands connected by a linker.[15] Cyclohexane rings are frequently incorporated into the linker to provide rigidity and control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[16][17] The stereochemistry of the cyclohexane linker can have a profound impact on the degradation efficiency of the PROTAC.[18]

Linker ComponentKey PropertiesImpact on PROTAC Activity
Alkyl Chains FlexibleCan adopt multiple conformations, potentially leading to a less stable ternary complex.
PEG Chains Flexible, HydrophilicImproves solubility but can have lower metabolic stability.[17]
Cyclohexane RigidPre-organizes the ligands, potentially enhancing ternary complex formation and stability.[16][17]
Gabapentin

Gabapentin, a drug used to treat epilepsy and neuropathic pain, is a cyclohexane derivative with an aminomethyl and a carboxylic acid group. Its rigid cyclohexane core restricts the conformation of the GABA-mimetic side chains.

Advanced Synthetic Strategies for Complex Cyclohexane Scaffolds

Beyond catalytic hydrogenation, several other powerful methods are employed to construct highly functionalized and stereochemically complex cyclohexane intermediates.

Diels-Alder Reaction

This [4+2] cycloaddition is a classic and highly efficient method for the construction of six-membered rings with good stereocontrol.[1] The reaction between a conjugated diene and a dienophile can rapidly generate molecular complexity.

Multicomponent Reactions

One-pot multicomponent reactions offer an atom-economical and efficient route to highly substituted cyclohexanes.[1] These reactions combine three or more starting materials in a single operation to form a complex product, minimizing purification steps and waste generation.

Diastereodivergent Synthesis

Recent advances in catalysis have enabled the diastereodivergent synthesis of multisubstituted cyclohexanes.[19] By carefully selecting the catalyst and reaction conditions, it is possible to selectively access different stereoisomers from the same starting materials, providing access to a wider range of chemical space.[19]

Conclusion and Future Outlook

Bifunctional cyclohexane intermediates are indispensable tools in the medicinal chemist's arsenal. Their conformational rigidity and three-dimensional nature provide a robust platform for the design of potent and selective therapeutic agents. As synthetic methodologies continue to advance, we can expect to see the development of even more sophisticated and diverse cyclohexane-based scaffolds, enabling the exploration of novel biological targets and the creation of next-generation medicines. The principles of stereochemical control and conformational analysis will remain central to harnessing the full potential of these remarkable building blocks.

References

  • Benchchem.
  • Benchchem. A Comparative Guide to Cyclohexane-PEG1-Br and Other Commercially Available Linkers in Drug Development.
  • Beilstein Journals. Synthesis of chiral cyclohexane-linked bisimidazolines.
  • PMC. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
  • Research Square.
  • Journal of the American Chemical Society. Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1)
  • MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands.
  • Chem-Impex. Z-cis-4-aminocyclohexanecarboxylic acid.
  • ResearchGate.
  • PubMed. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid.
  • PMC. Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition.
  • PMC. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.
  • PMC. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA.
  • Precise PEG. Linkers in PROTACs.
  • SciSpace. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.
  • UQ eSpace - The University of Queensland. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.
  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery.
  • RSC Publishing.
  • Beilstein Journals.
  • ResearchGate. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF.
  • ResearchGate. Synthesis of disubstituted 1,4‐cyclohexadienes..
  • Discovery - the University of Dundee Research Portal.
  • ResearchGate. Synthesis of chiral cyclohexane via Michael/Michael/Henry cascade..
  • PMC. Current strategies for the design of PROTAC linkers: a critical review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFt9aP7OzY8vnaGQXihJbTfAFi2rxkxNzE7IikvzAKmA-EhrFoWj-Qcg_8QqLGPCuhPUIqUFHYk3vdZRSRQUZIQV1o5nId9S_z_921cXaAqW01vGohDAiVOqkQ1vPmDeKoYgUUfEqoo6dJUg==]([Link]

Sources

trans-4-cyanocyclohexanecarboxylic acid thermodynamic properties data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of trans-4-Cyanocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of trans-4-Cyanocyclohexanecarboxylic Acid in Pharmaceutical Development

trans-4-Cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂) is a bifunctional organic compound featuring a cyclohexane ring, a carboxylic acid group, and a nitrile group in a trans configuration. Its rigid cyclohexane core serves as a valuable bioisostere for phenyl rings in drug design, offering a non-aromatic scaffold that can enhance physicochemical properties such as solubility and metabolic stability. The primary application of this compound lies in its role as a key intermediate in the synthesis of Tranexamic Acid and Cetraxate Hydrochloride, making its chemical and physical properties a subject of significant interest for process chemists and pharmaceutical scientists.

The thermodynamic properties of an API intermediate like trans-4-cyanocyclohexanecarboxylic acid are not merely academic data points. They are critical for:

  • Process Safety and Hazard Analysis: Understanding the heat of reaction (enthalpy) is essential for designing safe and controllable manufacturing processes, preventing thermal runaways.

  • Reaction Optimization: Thermodynamic data informs the selection of optimal reaction temperatures, pressures, and solvent systems to maximize yield and purity.

  • Crystallization and Polymorph Control: Enthalpy of fusion and melting point data are vital for developing robust crystallization processes and for identifying and controlling different polymorphic forms, which can have significant impacts on bioavailability.

  • Stability and Shelf-life Prediction: The thermodynamic stability of the molecule influences its degradation pathways and, consequently, its shelf-life.

This guide will delve into the core thermodynamic properties and provide a framework for their determination and application.

Core Thermodynamic Properties: A Data-Driven Perspective

Thermodynamic PropertySymbolImportance in Drug Development
Standard Enthalpy of FormationΔHf°Indicates the stability of the molecule. Essential for calculating the enthalpy of reaction for its synthesis and subsequent transformations.
Standard Molar EntropyA measure of the molecule's disorder. Used in conjunction with enthalpy to calculate the Gibbs free energy of reaction and determine reaction spontaneity.
Heat CapacityCpThe amount of heat required to raise the temperature of the substance. Critical for heat transfer calculations in process scale-up and for identifying phase transitions.
Enthalpy of FusionΔHfusThe heat absorbed during melting. Important for understanding the energy requirements of melting and for polymorphism studies.
Enthalpy of CombustionΔHc°The heat released during complete combustion. Can be experimentally determined and used to calculate the enthalpy of formation.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data is rooted in precise experimental measurements. The following sections detail the primary techniques applicable to a solid organic compound like trans-4-cyanocyclohexanecarboxylic acid.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone for determining heat capacity and the enthalpies of phase transitions.

  • Sample Preparation: Accurately weigh 5-10 mg of trans-4-cyanocyclohexanecarboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the compound.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Perform a second heating ramp under the same conditions as the first.

  • Data Analysis:

    • The heat capacity (Cp) is determined from the heat flow signal in the heating ramps.

    • The melting point is identified as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

The causality behind the second heating ramp is to erase the thermal history of the sample, providing a more accurate measurement of the glass transition and melting behavior of the amorphous and crystalline phases, respectively.

DSC_Workflow A Sample Preparation (5-10 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B C Temperature Program (Heat-Cool-Heat Cycle) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis D->E F Determine Heat Capacity (Cp) E->F G Determine Melting Point (Tm) E->G H Calculate Enthalpy of Fusion (ΔHfus) E->H

Caption: Workflow for determining thermal properties using DSC.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. While it can be difficult to measure directly, it can be calculated from the experimentally determined enthalpy of combustion (ΔHc°) using Hess's Law. Bomb calorimetry is the standard method for determining the heat of combustion of solid organic compounds.

  • Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A pellet of trans-4-cyanocyclohexanecarboxylic acid (approximately 1 g) is accurately weighed.

  • Bomb Assembly: The pellet is placed in the sample holder within the bomb, and a fuse wire is attached. The bomb is then sealed and pressurized with pure oxygen.

  • Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The heat released by the combustion (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of combustion (ΔHc°) is then determined on a per-mole basis.

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. We can use the enthalpy of combustion to calculate the enthalpy of formation through a hypothetical reaction pathway.

For trans-4-cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂), the combustion reaction is:

C₈H₁₁NO₂(s) + 9.75 O₂(g) → 8 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation can be calculated using the following equation:

ΔHf°(C₈H₁₁NO₂) = [8 * ΔHf°(CO₂) + 5.5 * ΔHf°(H₂O)] - ΔHc°(C₈H₁₁NO₂)

The standard enthalpies of formation for CO₂ and H₂O are well-established values.

Hess_Law_Calculation cluster_0 Experimental Measurement cluster_1 Known Thermodynamic Data cluster_2 Calculation A Bomb Calorimetry of trans-4-cyanocyclohexanecarboxylic acid B Determine Enthalpy of Combustion (ΔHc°) A->B D Apply Hess's Law B->D C Standard Enthalpies of Formation (ΔHf° of CO2 and H2O) C->D E Calculate Enthalpy of Formation (ΔHf° of trans-4-cyanocyclohexanecarboxylic acid) D->E

safety data sheet SDS for trans-4-cyanocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Cyanocyclohexanecarboxylic acid (CAS: 15177-68-1) is a critical bifunctional building block in medicinal chemistry, most notably serving as the direct stereochemical precursor to Tranexamic Acid , a WHO Essential Medicine used to treat excessive bleeding.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis. It integrates the compound's physicochemical properties with its hazard profile, offering a "Safety-by-Design" framework for handling, storage, and application in high-value synthesis.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

The utility of this compound lies in its stereochemistry .[1][2] The trans configuration of the cyclohexane ring is thermodynamically favored and biologically essential for the activity of its derivatives.[1]

Property Technical Specification
Chemical Name trans-4-Cyanocyclohexanecarboxylic acid
CAS Number 15177-68-1 (Specific for trans-isomer)
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO, Methanol, Ethanol.[1][2][3] Sparingly soluble in water.[1]
pKa (Predicted) ~4.8 – 5.0 (Carboxylic acid moiety)
LogP ~0.7 (Indicates moderate lipophilicity)
Structural Analysis & Reactivity

The molecule features two distinct reactive centers:[1]

  • Carboxylic Acid (C-1): Susceptible to esterification, amidation, and salt formation.[1]

  • Nitrile (C-4): Susceptible to hydrolysis (to acid/amide) or reduction (to primary amine).[1]

Critical Note on Stereochemistry: Commercial supplies must be verified for isomeric purity. The cis-isomer is often a contaminant.[1] Isomerization can occur under strong acidic or basic conditions at high temperatures.[1]

ChemicalStructure Compound trans-4-Cyanocyclohexanecarboxylic Acid AcidGroup Carboxylic Acid (-COOH) (pKa ~4.9) Compound->AcidGroup C-1 Position NitrileGroup Nitrile (-CN) (Reducible to Amine) Compound->NitrileGroup C-4 Position Core Cyclohexane Ring (Rigid Chair Conformation) Compound->Core Scaffold

Figure 1: Functional architecture highlighting reactive centers.[1]

Part 2: Hazard Identification & Toxicology Profile

While not classified as "Fatal" or "Toxic" (Category 1/2), this compound poses significant chronic risks if mishandled, particularly due to its potential to act as a sensitizer and irritant.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
Hazard Class Category Hazard Statement (H-Code) Causality & Mechanism
Acute Toxicity (Oral) Cat.[1] 4H302: Harmful if swallowedSystemic absorption of the nitrile/acid functionality.[1]
Skin Irritation Cat. 2H315: Causes skin irritationAcidic nature disrupts the stratum corneum; potential for dermatitis.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritationDirect protonation of corneal proteins; high risk of reversible damage.[1]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritationFine dust inhalation irritates mucous membranes (nose/throat).[1]
Specific Toxicological Concerns
  • Nitrile Metabolism: While the nitrile group is stable, metabolic processing in vivo can theoretically release cyanide ions under extreme physiological stress, though this risk is significantly lower than with aliphatic nitriles.[1]

  • Sensitization: Repeated dermal exposure may lead to hypersensitivity.[1]

Part 3: Safe Handling & Storage Protocols

This protocol is designed to be self-validating: if the storage check fails, the handling procedure must be aborted.[1]

A. Storage "Best Practices"
  • Temperature: Store at Room Temperature (15-25°C) . Note: Some suppliers recommend 2-8°C, but the compound is stable at RT if kept dry.[1]

  • Atmosphere: Hygroscopic potential.[1] Store under Inert Gas (Nitrogen/Argon) if long-term storage (>6 months) is intended to prevent hydrolysis of the nitrile.[1]

  • Container: Tightly sealed glass or HDPE.[1] Avoid metal containers that may corrode due to residual acidity.[1]

B. Handling Workflow
  • Engineering Controls: Always weigh and transfer inside a Chemical Fume Hood .

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Skin: Nitrile gloves (min 0.11mm thickness).[1] Double-glove if handling solutions >100mM.[1]

    • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95/P100 particulate respirator.[1]

C. Emergency Response Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Remove Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for personnel exposure.[1]

Part 4: Application in Drug Discovery

The primary value of trans-4-cyanocyclohexanecarboxylic acid is its role as a bioisostere and precursor .[1]

Synthesis of Tranexamic Acid

The most common industrial application is the catalytic reduction of the nitrile group to a primary amine.[1] This transformation yields Tranexamic Acid , a potent antifibrinolytic agent that binds to the lysine-binding sites of plasminogen.[1]

  • Mechanism: Hydrogenation (H₂/Raney Ni or Pt/C).[1]

  • Safety Note: This reaction involves pressurized hydrogen and pyrophoric catalysts.[1] The purity of the starting material (trans-isomer) dictates the purity of the API.[1]

Synthesis of Cetraxate

Used as an intermediate for Cetraxate (anti-ulcer drug), where the carboxylic acid is esterified with a phenolic derivative.[1]

Bioisosterism in Lead Optimization

In modern drug design, the trans-1,4-cyclohexylene ring is used to replace phenyl rings.[1] It maintains the spacer distance (~5.5 Å) between functional groups but improves water solubility and metabolic stability (reducing CYP450 metabolism).[1]

SynthesisWorkflow Start trans-4-Cyanocyclohexane- carboxylic acid Product Tranexamic Acid (trans-4-aminomethyl...) Start->Product Nitrile Reduction Reagent H₂ / Raney Ni (Reduction) Reagent->Product Catalyst App Clinical Application: Antifibrinolytic Product->App

Figure 3: Synthetic pathway to Tranexamic Acid.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10130061, trans-4-Cyanocyclohexanecarboxylic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1][4] C&L Inventory: trans-4-cyanocyclohexanecarboxylic acid. Retrieved from [Link][1][4]

Sources

Technical Guide: The trans-4-Cyanocyclohexyl Scaffold as a Bioisostere for Benzoic Acid

[1]

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" strategy—transitioning from planar aromatic systems to three-dimensional saturated scaffolds—is a proven method to improve physicochemical properties without compromising biological potency.[1] The trans-4-cyanocyclohexanecarboxylic acid moiety represents a high-fidelity bioisostere for benzoic acid (specifically para-substituted benzoic acids).[1]

This guide details the structural, physicochemical, and synthetic rationale for this replacement.[1] By exchanging the phenyl ring for a rigid trans-cyclohexane and the para-substituent for a nitrile, researchers can significantly lower lipophilicity (LogP), improve aqueous solubility, and eliminate metabolic "soft spots" associated with aromatic oxidation, all while maintaining critical vector alignment.[1]

Part 1: Physicochemical Rationale & Bioisosteric Design[1]

Comparative Profiling

The transition from a benzoic acid scaffold to a trans-4-cyanocyclohexanecarboxylic acid scaffold fundamentally alters the molecular property profile while preserving the pharmacophore's spatial arrangement.[1]

Table 1: Physicochemical Comparison

PropertyBenzoic Acid (Reference)trans-4-Cyanocyclohexanecarboxylic Acid Impact on Drug Design
Hybridization ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Planar/Aromatic)

(3D/Saturated)
Increases Fsp3; improves solubility.
LogP (Lipophilicity) ~1.87~0.70Significant reduction in lipophilicity; reduces non-specific binding.[1]
pKa (Acidity) 4.204.50 – 4.87Slightly weaker acid; modulation of ionization state at physiological pH.[1]
Geometry (C1-C4) ~5.8 Å (Flat)~5.6 Å (Chair)Maintains linear vector alignment (critical for binding pocket fit).[1]
Metabolic Risk Aromatic hydroxylation (CYP450)Generally stable; Nitrile hydrolysis (rare)Reduces clearance via oxidative metabolism.[1]
Vector Analysis and Structural Overlay

The success of this bioisostere relies on the trans-diequatorial conformation of the cyclohexane ring.[1]

  • Benzoic Acid: The carboxylate and the para-substituent exit the ring at an angle of 180°.[1]

  • trans-Cyclohexane: In the lowest-energy chair conformation, the 1,4-substituents occupy equatorial positions, also creating a vector angle of ~180°.[1]

  • cis-Cyclohexane: Substituents are axial/equatorial, creating a bent vector (~60-120°) that fails to mimic the linear benzoic acid geometry.[1]

Diagram 1: Structural Vector Alignment This diagram illustrates the geometric congruence between the planar benzoate and the saturated trans-cyclohexane scaffold.[1]

VectorAlignmentcluster_benzoicTarget: p-Substituted Benzoic Acidcluster_bioisostereBioisostere: trans-4-CyanocyclohexaneB_NodePhenyl Ring(Planar sp2)B_RR-Group(Para)B_Node->B_RVector B (180°)C_NodeCyclohexane(Chair sp3)B_Node->C_NodeEscape fromFlatlandB_COOHCOOH(Anchor)B_COOH->B_NodeVector AC_CNCN (Nitrile)(Dipole Mimic)C_Node->C_CNEquatorial (180°)C_COOHCOOH(Anchor)C_COOH->C_NodeEquatorial

Caption: Comparison of vector alignment. The trans-diequatorial arrangement of the cyclohexane scaffold mimics the linearity of the para-substituted phenyl ring.[1]

Part 2: Synthetic Methodology

Synthesis of trans-4-cyanocyclohexanecarboxylic acid is non-trivial due to the formation of cis/trans mixtures during hydrogenation or ring formation.[1] The trans isomer is thermodynamically favored, allowing for isomerization-driven isolation.[1]

Synthesis Workflow

The industrial and laboratory standard involves the hydrogenation of terephthalonitrile followed by selective hydrolysis, or the direct hydrogenation of terephthalic acid derivatives.[1]

Diagram 2: Synthetic Flow & Isomer Separation

SynthesisFlowcluster_recycleRecycling LoopStartTerephthalonitrile(Aromatic Precursor)HydrogenationHydrogenation(H2, Ru/C or Rh/C)Start->HydrogenationMixture1,4-Dicyanocyclohexane(Cis/Trans Mixture)Hydrogenation->MixtureIsomerizationThermal Isomerization(Base/Heat, >200°C)Thermodynamic ControlMixture->IsomerizationConvert Cis to TransEnrichedTrans-EnrichedDicyanocyclohexaneIsomerization->EnrichedHydrolysisSelective Monohydrolysis(Enzymatic or Controlled Acid)Enriched->HydrolysisCis_WasteCis-Isomer(Mother Liquor)Enriched->Cis_WasteProducttrans-4-Cyanocyclohexane-carboxylic Acid(>98% purity)Hydrolysis->ProductCis_Waste->IsomerizationRe-equilibration

Caption: Workflow for isolating the thermodynamically stable trans-isomer from the kinetic cis/trans mixture.

Detailed Experimental Protocol: Isomerization & Isolation

Objective: Isolate pure trans-4-cyanocyclohexanecarboxylic acid from a commercial cis/trans mixture.

Reagents:

  • Crude 1,4-dicyanocyclohexane (cis/trans mix).[1]

  • Solvent: Methanol or Ethanol.[1]

  • Catalyst (for hydrolysis): Nitrilase (enzymatic route) or NaOH (chemical route).[1]

Step-by-Step Protocol:

  • Isomerization (If starting from dinitrile):

    • Charge a high-pressure reactor with the cis/trans dinitrile mixture.[1]

    • Heat to 200–250°C in the presence of a catalytic base (e.g., NaOMe) or simply thermal equilibration if stability allows.[1]

    • The equilibrium favors the trans-isomer (diequatorial) over the cis-isomer (axial/equatorial) by a ratio of approximately 60:40 to 70:30 depending on conditions.[1]

  • Crystallization:

    • Dissolve the mixture in hot methanol.

    • Cool slowly to 0°C. The trans-isomer is typically less soluble and crystallizes first due to better packing efficiency (higher symmetry).[1]

    • Filter the solid.[1] Recrystallize to achieve >98% diastereomeric excess (de).

  • Selective Hydrolysis:

    • Dissolve pure trans-1,4-dicyanocyclohexane in aqueous buffer (pH 7.5).[1]

    • Add Nitrilase (e.g., from Alcaligenes faecalis).[1]

    • Incubate at 30°C. The enzyme regioselectively hydrolyzes one nitrile group to the acid.[1]

    • Chemical Alternative: Controlled acid hydrolysis (HCl) can be used but often yields the di-acid (cyclohexane-1,4-dicarboxylic acid) if not carefully monitored.[1]

  • Workup:

    • Acidify the reaction mixture to pH 2 with concentrated HCl.

    • Extract with Ethyl Acetate (3x).[1][2]

    • Dry over MgSO₄ and concentrate to yield the white crystalline solid.[1]

Part 3: Strategic Application in Drug Design

Decision Logic: When to Use This Bioisostere

Not every benzoic acid should be replaced.[1] Use the following logic to determine applicability.

Diagram 3: Bioisostere Decision Tree

DecisionTreeStartLead Compound containsp-Substituted Benzoic AcidQ1Is the Phenyl ring essentialfor Pi-Pi stacking?Start->Q1NoStackNo Stacking RequiredQ1->NoStackNoStackStacking RequiredQ1->StackYesQ2Is Solubility orLogP a liability?NoStack->Q2KeepKeep Benzoic Acid(Or use Pyridine/Heterocycle)Stack->KeepQ2->KeepNo (Properties OK)ApplyApply trans-4-CyanocyclohexylReplacementQ2->ApplyYes (High LogP)ResultOutcome:- Lower LogP- Higher Solubility- Maintained VectorApply->Result

Caption: Decision logic for applying the saturated bioisostere strategy.

Case Study: Tranexamic Acid Precursor

While trans-4-cyanocyclohexanecarboxylic acid is a valuable fragment in its own right, it is the direct precursor to Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid).[1]

  • Mechanism: The cyano group is reduced to an amine.[1][3]

  • Relevance: This validates the scaffold's stability and ability to mimic the spatial arrangement of lysine analogs (and by extension, para-aminobenzoic acid analogs).[1]

Metabolic Stability

Aromatic rings are frequent sites of Phase I metabolism (hydroxylation).[1]

  • Benzoic Acid: Susceptible to para-hydroxylation (if unsubstituted) or oxidation at benzylic positions.[1]

  • Bioisostere: The cyclohexane ring is significantly more resistant to oxidative metabolism.[1] The nitrile group is generally robust, though it can be hydrolyzed to an amide/acid by specific nitrilases or under extreme pH, which is rare in physiological contexts.[1]

References

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[1] Journal of Medicinal Chemistry. [1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Nishise, H., et al. (1987).[1] Microbial production of trans-4-cyanocyclohexanecarboxylic acid from trans-1,4-dicyanocyclohexane.[1][4][5] Journal of Fermentation Technology. [1]

  • PubChem Compound Summary. (2025). trans-4-Cyanocyclohexanecarboxylic acid (CID 10130061).[1] National Center for Biotechnology Information.[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [1]

Methodological & Application

Application Note & Protocol: Synthesis of Tranexamic Acid via Catalytic Hydrogenation of trans-4-Cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs).

Abstract: This document provides a comprehensive guide to the synthesis of tranexamic acid, a crucial antifibrinolytic agent, from the intermediate trans-4-cyanocyclohexanecarboxylic acid. The core of this process is the catalytic hydrogenation of the nitrile group to a primary amine. This application note details the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters to ensure a high-yield, high-purity synthesis. The methodologies described herein are designed to be scalable and robust, addressing common challenges such as side-product formation and stereochemical integrity.

Introduction and Strategic Overview

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine.[1] It functions as an antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots. This mechanism of action makes it an indispensable therapeutic for treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.

While numerous synthetic routes to tranexamic acid have been developed, this guide focuses on a strategically important pathway that begins with trans-4-cyanocyclohexanecarboxylic acid. This intermediate is valuable because it already contains the required carbon skeleton and the crucial trans stereochemistry. The pivotal and final chemical transformation is the reduction of the cyano (nitrile) group to an aminomethyl group.

The chosen method, catalytic hydrogenation, is favored in industrial applications for its efficiency, atom economy, and avoidance of stoichiometric metal hydride reagents, which can be hazardous and generate significant waste streams.[2][3] This protocol is optimized to ensure the selective reduction of the nitrile while preserving the carboxylic acid functionality and, most importantly, the trans configuration of the final product.

Reaction Principle and Mechanism

The synthesis hinges on the reduction of a nitrile to a primary amine. This transformation is achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically Raney Nickel.

Overall Reaction:

The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The triple bond of the nitrile is sequentially hydrogenated, proceeding through an imine intermediate. This imine can potentially react with the primary amine product to form a secondary amine, a common side reaction in nitrile reductions.[4] To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia.[4][5] The ammonia competes for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation and favoring the desired primary amine.

Caption: Overall reaction scheme for the synthesis of tranexamic acid.

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentGradePuritySupplier (Example)CAS Number
trans-4-Cyanocyclohexanecarboxylic AcidSynthesis Grade>98%Sigma-Aldrich15177-68-1
Raney Nickel (50% slurry in water)Catalyst Grade-Johnson Matthey7440-02-0
Anhydrous MethanolHPLC Grade>99.8%Fisher Scientific67-56-1
Ammonia (aqueous solution)Reagent Grade28-30%VWR1336-21-6
Hydrogen GasHigh Purity99.999%Airgas1333-74-0
Activated CarbonDecolorizing Grade-EMD Millipore7440-44-0
Deionized WaterType II or better-In-house7732-18-5
Table 2: Essential Equipment
EquipmentSpecification/TypePurpose
High-Pressure Autoclave/HydrogenatorStainless Steel, e.g., Parr InstrumentTo safely conduct the high-pressure hydrogenation reaction.
Magnetic Stirrer with HotplateWith temperature and stirring controlDissolution of starting material and heating.
Buchner Funnel and Filtration FlaskWith appropriate filter paper (e.g., Whatman #1)For vacuum filtration of the catalyst and product.
Rotary EvaporatorWith vacuum pump and temperature-controlled bathEfficient removal of solvents under reduced pressure.
pH MeterCalibratedMonitoring and adjusting pH during work-up.
Analytical Balance0.1 mg readabilityAccurate weighing of reagents.
High-Performance Liquid Chromatography (HPLC)With a suitable column (e.g., C18)To monitor reaction progress and assess final purity.

Detailed Experimental Protocol

This protocol outlines the synthesis of tranexamic acid on a laboratory scale. All operations involving Raney Nickel should be performed with extreme care, keeping the catalyst wet at all times to prevent ignition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: - trans-4-cyanocyclohexanecarboxylic acid - Methanol - Ammonia Solution B Add Catalyst: Carefully add Raney Nickel slurry under inert atmosphere (N₂). A->B C Seal & Purge Reactor: Seal the autoclave. Purge with N₂, then with H₂. B->C D Reaction Conditions: - Pressurize with H₂ (e.g., 4 MPa) - Heat to 50-60°C - Stir vigorously C->D E Monitor Progress: Track H₂ uptake. Reaction typically completes in 4-8 hours. D->E F Cool & Depressurize: Cool reactor to room temperature. Vent H₂ and purge with N₂. E->F G Catalyst Filtration: Filter the reaction mixture through a bed of Celite to remove Raney Ni. F->G H Solvent Removal: Concentrate the filtrate using a rotary evaporator. G->H I Crystallization: Adjust pH to isoelectric point (~7). Cool to induce crystallization. H->I J Isolate & Dry: Filter the white solid product, wash with cold water, and dry under vacuum. I->J

Caption: Step-by-step workflow for the synthesis of tranexamic acid.

Step-by-Step Methodology:

  • Reactor Charging: In a high-pressure autoclave, charge trans-4-cyanocyclohexanecarboxylic acid (e.g., 15.3 g, 0.1 mol), anhydrous methanol (150 mL), and aqueous ammonia (20 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen to provide an inert atmosphere, carefully add the Raney Nickel slurry (approx. 1.5 g, wet weight). Caution: Do not allow the Raney Nickel to dry, as it is pyrophoric.

  • Sealing and Purging: Seal the reactor securely. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 4 MPa. Begin vigorous stirring and heat the reactor to 50-60°C. The reaction is exothermic, and the temperature may need to be controlled.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually within 4-8 hours). An optional in-process control can be performed by taking a sample (after depressurizing and purging) for HPLC analysis to confirm the disappearance of the starting material.

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen. Open the reactor and filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of methanol. Critical Safety Note: The recovered Raney Nickel on the filter must be kept wet with water and disposed of according to institutional safety protocols for pyrophoric materials.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification and Isolation: The resulting aqueous solution may be treated with activated carbon to remove colored impurities. After filtering off the carbon, adjust the pH of the solution to the isoelectric point of tranexamic acid (approximately pH 7) using a dilute acid (e.g., 1M HCl). Upon cooling the solution in an ice bath, tranexamic acid will crystallize as a white solid.

  • Final Product Handling: Collect the crystalline product by vacuum filtration, wash it with a small amount of cold deionized water, followed by a wash with cold ethanol to aid drying. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Results, Discussion, and Troubleshooting

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Purity (HPLC): >99.5%

The success of this synthesis is contingent on several factors. The use of Raney Nickel is a well-established method for nitrile reduction.[6][7] The addition of ammonia is a critical parameter for minimizing the formation of the secondary amine impurity, which can be difficult to remove from the final product.[5] The reaction temperature is kept moderate (50-60°C) to prevent potential side reactions while ensuring a reasonable reaction rate.

The purification by crystallization is highly effective. By adjusting the pH to the isoelectric point, the zwitterionic tranexamic acid becomes least soluble in the aqueous medium, allowing for selective precipitation and high recovery of the pure product.

Table 3: Troubleshooting Guide
Problem ObservedPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting Material Remains)1. Inactive or insufficient catalyst.2. Hydrogen leak.3. Insufficient reaction time or temperature.1. Use fresh, active catalyst.2. Check reactor seals and re-pressurize.3. Extend reaction time or slightly increase temperature.
Low Yield1. Mechanical losses during filtration.2. Incorrect pH for crystallization.3. Product remains in the mother liquor.1. Ensure thorough washing of the reactor and filter cake.2. Carefully adjust pH to ~7.3. Concentrate the mother liquor and attempt a second crop of crystals.
High Level of Secondary Amine Impurity1. Insufficient ammonia.2. Reaction temperature too high.1. Increase the amount of aqueous ammonia in the reaction mixture.2. Maintain the reaction temperature below 65°C.
Product is Discolored1. Impurities from starting material.2. Catalyst fines in the product.1. Perform an activated carbon treatment on the aqueous solution before crystallization.2. Ensure effective filtration of the catalyst through Celite.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of high-purity tranexamic acid from trans-4-cyanocyclohexanecarboxylic acid. By employing catalytic hydrogenation with Raney Nickel in the presence of ammonia, the formation of byproducts is minimized, leading to high yields of the desired product. This application note serves as a reliable guide for researchers and professionals in the pharmaceutical industry, enabling the consistent and scalable production of this vital API.

References

  • Typology. (2023, August 22). How is tranexamic acid synthesised?
  • ChemicalBook. Tranexamic Acid synthesis.
  • Benchchem. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1.
  • Google Patents. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Application Notes and Protocols for the Selective Hydrogenation of trans-4-Cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Tranexamic Acid

The catalytic hydrogenation of the nitrile group in trans-4-cyanocyclohexanecarboxylic acid is a pivotal transformation in pharmaceutical synthesis, yielding the active pharmaceutical ingredient (API) tranexamic acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid. Tranexamic acid is an essential antifibrinolytic agent used to treat or prevent excessive blood loss in various medical conditions. The efficacy and safety of this drug necessitate a synthetic protocol that is not only efficient and high-yielding but also meticulously controls the formation of impurities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective hydrogenation of the nitrile moiety of trans-4-cyanocyclohexanecarboxylic acid. We will delve into the mechanistic underpinnings of this reaction, provide a comparative analysis of suitable catalytic systems, and present a detailed, field-proven protocol for its successful execution. The emphasis is on ensuring high selectivity for the desired primary amine, minimizing the formation of secondary and tertiary amine by-products, and adhering to the highest safety standards.

Scientific Principles: Navigating the intricacies of Nitrile Hydrogenation

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a well-established synthetic route.[1] However, the reaction pathway is not without its complexities. The primary challenge lies in preventing the formation of secondary and tertiary amines, which arise from the reaction of the newly formed primary amine with the imine intermediate.[2][3][4]

The Reaction Mechanism and the Genesis of Impurities

The hydrogenation of a nitrile (R-C≡N) proceeds in a stepwise manner on the surface of a heterogeneous catalyst. Initially, the nitrile is reduced to an imine intermediate (R-CH=NH). This imine can then be further hydrogenated to the desired primary amine (R-CH₂NH₂).

However, the primary amine product, being nucleophilic, can attack the electrophilic carbon of the imine intermediate. This condensation reaction forms a gem-diamine, which then eliminates ammonia to generate a secondary imine. Subsequent hydrogenation of this secondary imine leads to the formation of a secondary amine byproduct. This process can continue, leading to the formation of tertiary amines.

To ensure the selective formation of the primary amine, the reaction equilibrium must be shifted to favor the direct hydrogenation of the primary imine intermediate over its reaction with the amine product.[2] This is typically achieved by conducting the reaction in the presence of ammonia or a basic medium.[2][5][6] The excess ammonia helps to suppress the condensation reaction by Le Chatelier's principle and promotes the desired reaction pathway.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is critical for the successful and selective hydrogenation of nitriles. The most commonly employed catalysts for this transformation are Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃).

CatalystAdvantagesDisadvantages
Raney® Nickel High activity, cost-effective, widely used in industrial processes.[7]Pyrophoric when dry, requires careful handling, may leach nickel into the product.[8][9]
Palladium on Carbon (Pd/C) High activity, good selectivity, easy to handle as a solid.[10][11]Can be pyrophoric, especially after use; may require a "poisoned" catalyst for certain selective reductions.[10][12][13]
Rhodium on Alumina (Rh/Al₂O₃) High activity and selectivity, particularly for aliphatic nitriles.[14][15][16]Higher cost compared to nickel-based catalysts.

For the hydrogenation of trans-4-cyanocyclohexanecarboxylic acid, Raney® Nickel is often the catalyst of choice due to its high activity and cost-effectiveness in large-scale production. Its propensity to be pyrophoric is a significant safety consideration that must be addressed with rigorous handling procedures.

Experimental Protocol: Hydrogenation of trans-4-Cyanocyclohexanecarboxylic Acid

This protocol details the procedure for the selective hydrogenation of trans-4-cyanocyclohexanecarboxylic acid to tranexamic acid using Raney® Nickel as the catalyst in a high-pressure reactor.

Materials and Reagents
ReagentGradeSupplier
trans-4-Cyanocyclohexanecarboxylic acid≥98%Commercially Available
Raney® Nickel (50% slurry in water)Active CatalystCommercially Available
MethanolAnhydrousCommercially Available
Ammonia solution (28% in water)Reagent GradeCommercially Available
Hydrogen (H₂) gasHigh Purity (≥99.99%)Gas Supplier
Nitrogen (N₂) gasHigh PurityGas Supplier
Celite® 545---Commercially Available
Deionized Water------
Hydrochloric Acid (HCl)Reagent GradeCommercially Available
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Glass liner for the reactor.

  • Schlenk flask and line for inert atmosphere operations.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • pH meter or pH paper.

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. The reactor and gas lines must be leak-tested before use.[17]

  • Raney® Nickel: Raney® Nickel is pyrophoric and will ignite spontaneously if allowed to dry in the air.[8][9][18] It must be handled as a slurry under an inert liquid (e.g., water, ethanol) at all times.[19] Never allow the filter cake to dry during filtration.[8] Have a bucket of water or sand readily available to extinguish any potential fires. Do not use a CO₂-based fire extinguisher.[8]

  • High-Pressure Operations: High-pressure reactors should only be operated by trained personnel. Ensure the reactor is properly assembled and that all safety features, such as rupture discs, are in place and functional.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Reaction Setup and Procedure

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep_reactor 1. Prepare Reactor charge_reactants 2. Charge Reactants & Catalyst prep_reactor->charge_reactants seal_purge 3. Seal & Purge Reactor charge_reactants->seal_purge pressurize_heat 4. Pressurize with H₂ & Heat seal_purge->pressurize_heat monitor_reaction 5. Monitor Reaction pressurize_heat->monitor_reaction cool_depressurize 6. Cool & Depressurize monitor_reaction->cool_depressurize filter_catalyst 7. Filter Catalyst (Caution!) cool_depressurize->filter_catalyst concentrate 8. Concentrate Filtrate filter_catalyst->concentrate crystallize 9. Crystallize Product concentrate->crystallize isolate_dry 10. Isolate & Dry Product crystallize->isolate_dry

Hydrogenation Workflow Diagram
  • Reactor Preparation: Ensure the high-pressure reactor and its glass liner are clean and dry.

  • Charging Reactants and Catalyst:

    • To the glass liner, add trans-4-cyanocyclohexanecarboxylic acid (e.g., 15.3 g, 0.1 mol).

    • Add methanol (e.g., 150 mL) and aqueous ammonia (28%, e.g., 25 mL).

    • Under a nitrogen atmosphere , carefully add the Raney® Nickel slurry (approximately 1.5 g, wet weight). This should be done by first weighing the desired amount of slurry and then transferring it to the reaction vessel.[19]

  • Seal and Purge Reactor: Place the glass liner in the reactor, seal the reactor according to the manufacturer's instructions. Purge the reactor system with nitrogen gas three times to remove all air.

  • Pressurize with Hydrogen and Heat: After purging with nitrogen, purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80 °C).

  • Monitor Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 4-8 hours.

  • Cool and Depressurize: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.

  • Catalyst Filtration (Critical Safety Step):

    • Open the reactor and remove the reaction mixture.

    • Prepare a Buchner funnel with a pad of Celite®.

    • Crucially, keep the Celite® pad and the catalyst wet with methanol or water throughout the filtration process to prevent ignition. [8][10][20]

    • Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst on the filter pad with additional methanol.

    • The filtered catalyst should be immediately quenched by transferring the Celite® pad to a container of water.[21]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

  • Crystallization:

    • Dissolve the resulting crude solid in a minimal amount of hot deionized water.

    • Adjust the pH of the solution to the isoelectric point of tranexamic acid (around pH 7) with a dilute acid (e.g., HCl) or base if necessary to initiate crystallization.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystalline product by filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by a cold alcohol (e.g., ethanol or isopropanol).

    • Dry the purified tranexamic acid under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White crystalline solid.[22]

  • Characterization: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.[23][24] The melting point should also be determined and compared to the literature value.

Conclusion

The selective hydrogenation of trans-4-cyanocyclohexanecarboxylic acid is a robust and scalable method for the synthesis of tranexamic acid. Success hinges on the careful selection of the catalyst and reaction conditions to favor the formation of the primary amine, with the addition of ammonia being a key parameter for suppressing the formation of secondary amine impurities. Rigorous adherence to safety protocols, particularly concerning the handling of hydrogen gas and pyrophoric catalysts, is paramount for the safe execution of this procedure. The protocol outlined in this document provides a solid foundation for achieving a high yield of pure tranexamic acid, suitable for applications in drug development and manufacturing.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • University of Rochester. (n.d.). Safety Slide: Raney Nickel. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Chemical Society Reviews, 46(22), 6748-6781.
  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved from a relevant institutional safety website.
  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Fukuyama, T. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from a relevant institutional chemistry website.
  • Oakwood Chemical. (2011, April 8). MSDS MATERIAL SAFETY DATA SHEET - Raney Nickel ®2800, slurry, in H2O, active catalyst. Retrieved from [Link]

  • Wiley-VCH. (n.d.). trans-4-(Aminomethyl)cyclohexane-carboxylic acid. SpectraBase. Retrieved from [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 373-404.
  • The Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenation Reactions. Retrieved from a relevant institutional chemistry website.
  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]

  • Al-Amin, M., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules, 27(23), 8568.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Theule, P., et al. (2013). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Astronomy & Astrophysics, 555, A17.
  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • Balaraman, E., et al. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex.
  • Tamura, M., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Chemical Science, 13(9), 2636-2645.
  • Besson, M., et al. (1995). Hydrogenation of aromatic dinitriles over 5% Rh/Al2O3.
  • CN102702005A. (2012, October 3). Trans-tranexamic acid purifying method. Google Patents.
  • Alini, S., et al. (2004). Preparation and characterisation of Rh/Al 2O 3 catalysts and their application in the adiponitrile partial hydrogenation and styrene hydroformylation.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • US4739120A. (1988, April 19). Process for the hydrogenation of nitriles to primary amines. Google Patents.
  • IN2010CH03299A. (2014, June 6). Process For The Preparation Of Tranexamic Acid. Quick Company. Retrieved from [Link]

  • Wang, C., et al. (2020). Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • CN1532187A. (2004, September 29). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. Google Patents.
  • La Sorella, G., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]

  • IN202221021966A. (2023, October 25). HIGH DOSE TRANEXAMIC ACID COMPOSITION AND PROCESS FOR PREPARATION THEREOF. Google Patents.
  • Gonzalez, J., et al. (1999). Comparative dehydrogenation of cyclohexanol to cyclohexanone with commercial copper catalysts: Catalytic activity and impurities formed.
  • BenchChem Technical Support Team. (2025, November). Comparative Study of Catalysts for Hexadecanenitrile Synthesis. BenchChem.
  • Sembiring, S. B., & Simanjuntak, W. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. World Journal of Advanced Research and Reviews, 15(3), 481-486.
  • CN114181077B. (2022, March 15). Method for synthesizing tranexamic acid. Google Patents.
  • US3165478A. (1965, January 12). Process for the regeneration of raney-nickel catalyst. Google Patents.

Sources

Application Note: Synthesis of trans-4-Cyanocyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of trans-4-cyanocyclohexanecarbonyl chloride, a critical bifunctional intermediate in pharmaceutical and materials science.[1][2] We present two robust and validated protocols utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. The guide delves into the underlying chemical principles, reagent selection rationale, detailed step-by-step procedures, safety protocols, and analytical characterization. This application note is intended for researchers, chemists, and drug development professionals requiring a reliable method for accessing this high-purity acid chloride intermediate.

Introduction: The Synthetic Value of Acid Chlorides

Acid chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophilic building blocks in organic synthesis.[3] Their heightened reactivity, stemming from the inductive effect of the chlorine atom, makes them indispensable for forming esters, amides, and anhydrides, and for use in Friedel-Crafts acylation reactions.[3][4] The conversion of a relatively stable carboxylic acid to its corresponding acid chloride is a pivotal activation step that unlocks a vast array of subsequent chemical transformations.

The target molecule, trans-4-cyanocyclohexanecarboxylic acid, is a valuable scaffold in medicinal chemistry, offering distinct points for molecular elaboration at both the nitrile and carboxylic acid functionalities.[1][2] Its conversion to trans-4-cyanocyclohexanecarbonyl chloride provides a highly reactive intermediate, essential for coupling with various nucleophiles to build complex molecular architectures often explored in drug discovery programs.[5]

Principles and Reagent Selection

The conversion of a carboxylic acid's hydroxyl group into a chloride is fundamentally a nucleophilic acyl substitution. However, the hydroxide anion (OH⁻) is a poor leaving group. Therefore, the reaction requires a reagent that transforms the hydroxyl into a better leaving group.

The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6][7]

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a reactive acyl chlorosulfite intermediate.[8][9] This intermediate readily undergoes nucleophilic attack by a chloride ion. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[10][11][12]

  • Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent, oxalyl chloride also produces exclusively gaseous byproducts (CO₂, CO, HCl), simplifying workup.[13][14] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier intermediate, which is the active species that reacts with the carboxylic acid.[10][15]

Both reagents are highly effective, and the choice often depends on substrate sensitivity and laboratory preference. We provide detailed protocols for both methods.

General Experimental Workflow

The overall process for converting the starting carboxylic acid to the purified acid chloride follows a logical sequence of steps designed to ensure high yield and purity while maintaining safety.

G A 1. Preparation (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Carboxylic Acid + Solvent + Chlorinating Agent) A->B C 3. Reaction (Stirring at RT or Reflux) B->C D 4. Monitoring (Cessation of Gas Evolution) C->D E 5. Workup (Removal of Solvent & Excess Reagent) D->E F 6. Purification (Vacuum Distillation or Recrystallization) E->F G 7. Characterization (IR, NMR Spectroscopy) F->G H Final Product (trans-4-Cyanocyclohexanecarbonyl Chloride) G->H

Caption: General workflow for acid chloride synthesis.

Detailed Experimental Protocols

CRITICAL SAFETY NOTICE: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[16][17][18] All operations must be performed in a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[19][20] Ensure all glassware is oven-dried to prevent vigorous reactions with moisture.

Protocol 1: Using Thionyl Chloride (SOCl₂)

This protocol is a robust and widely used method for preparing acid chlorides.

A. Materials and Reagents

  • trans-4-Cyanocyclohexanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, ≥99%, 1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • Oven-dried round-bottom flask, reflux condenser, and magnetic stirrer

  • Drying tube (CaCl₂) or gas outlet connected to a basic scrubber (e.g., NaOH solution)

B. Step-by-Step Procedure

  • Setup: Assemble the reaction apparatus in a fume hood. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube or gas scrubber.

  • Charging the Flask: Add trans-4-cyanocyclohexanecarboxylic acid to the flask, followed by the anhydrous solvent (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Begin stirring the suspension/solution. Slowly add thionyl chloride dropwise to the flask at room temperature using an addition funnel. An exothermic reaction and gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction is often complete when gas evolution ceases.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Important: Use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

  • Purification: The resulting crude acid chloride can be purified by vacuum distillation to yield a clear liquid or low-melting solid.[21]

Protocol 2: Using Oxalyl Chloride ((COCl)₂) and Catalytic DMF

This method is often preferred for its milder conditions and high selectivity.[13][14]

A. Materials and Reagents

  • trans-4-Cyanocyclohexanecarboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂, ≥98%, 1.2 - 1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF, 1-2 drops, catalytic)

  • Anhydrous dichloromethane (DCM) as solvent

  • Oven-dried round-bottom flask, magnetic stirrer

  • Drying tube (CaCl₂) or gas outlet connected to a basic scrubber

B. Step-by-Step Procedure

  • Setup: In a fume hood, place a magnetic stir bar into an oven-dried round-bottom flask fitted with a gas outlet/scrubber.

  • Charging the Flask: Add trans-4-cyanocyclohexanecarboxylic acid to the flask, followed by anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add one to two drops of anhydrous DMF to the stirring suspension.

  • Reagent Addition: Slowly add oxalyl chloride dropwise to the flask at 0°C (ice bath). Vigorous gas evolution (CO₂, CO, HCl) will occur. Control the addition rate to maintain a steady, manageable effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until gas evolution stops and the solution becomes clear.

  • Workup: Remove the solvent and any trace excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is often of high purity and can be used directly.

  • Purification: If necessary, the product can be further purified by vacuum distillation.

Reaction Parameters and Characterization

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Stoichiometry 1.5 - 2.0 equivalents1.2 - 1.5 equivalents
Catalyst None (or catalytic DMF/pyridine)N,N-Dimethylformamide (DMF)
Solvent Anhydrous DCM, TolueneAnhydrous DCM
Temperature Room Temperature to Reflux0°C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Workup Evaporation of volatilesEvaporation of volatiles

Product Characterization:

  • Infrared (IR) Spectroscopy: The most definitive evidence of conversion is the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band for the acid chloride at a significantly higher frequency, typically around 1800 cm⁻¹ .[22]

  • ¹H NMR Spectroscopy: Protons alpha to the carbonyl group will exhibit a characteristic chemical shift, typically in the range of 2.0-2.5 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of an acid chloride typically resonates in the range of 160-180 ppm.[22][23]

Mechanistic Overview Diagrams

Thionyl Chloride Mechanism

G RCOOH R-COOH Intermediate Acyl Chlorosulfite Intermediate [R-CO-O-SOCl] RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ Product R-COCl Intermediate->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts elimination Cl_ion Cl⁻

Caption: Mechanism with Thionyl Chloride.

Oxalyl Chloride / DMF Mechanism

G DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + (COCl)₂ OxalylCl (COCl)₂ RCOOH R-COOH Intermediate Reactive Intermediate RCOOH->Intermediate + Vilsmeier Product R-COCl Intermediate->Product Byproducts CO₂ + CO + HCl Intermediate->Byproducts Regen_DMF DMF (regenerated) Intermediate->Regen_DMF

Caption: Catalytic Cycle with Oxalyl Chloride/DMF.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Yield Presence of moisture hydrolyzing the reagent and/or product.Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete Reaction Insufficient chlorinating agent or reaction time.Use a slight excess of thionyl chloride or oxalyl chloride (e.g., 1.5 eq). Monitor reaction by TLC or cessation of gas evolution and extend reaction time if necessary.
Product is Dark/Discolored Overheating or impurities in the starting material.Maintain proper temperature control, especially during distillation. Ensure the starting carboxylic acid is pure.
Difficulty in Purification High boiling point of the product.Use high-vacuum distillation (Kugelrohr apparatus if necessary). If the product is solid, attempt recrystallization from an inert solvent like hexanes.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • 22.9 Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. [Link]

  • Carboxylic Acids to Acid Chlorides. (n.d.). VEDANTU. [Link]

  • 21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

  • Chemistry Acid Chloride. (n.d.). sathee jee. [Link]

  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]

  • What reagent is used to convert a carboxylic acid into the corresponding chloride? (n.d.). Atlas. [Link]

  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. [Link]

  • 5.9: Getting Towed Uphill. (2022, October 4). Chemistry LibreTexts. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog. [Link]

  • Figure CX5.1. Possible syntheses of an acid chloride. (n.d.). Reactivity: substitution at carboxyl. [Link]

  • Carboxylic Acid + SOCl2. (2025, July 12). ReactionWeb.io. [Link]

  • Oxalyl chloride. (n.d.). Wikipedia. [Link]

  • 4-cyanocyclohexanecarboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube. [Link]

  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

  • Method for purifying acid chlorides. (n.d.).
  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025, December 25). Wolfa. [Link]

  • Purification of acid chlorides. (n.d.).
  • Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. [Link]

  • 22.2: Spectroscopy of Carboxylic Acid Derivatives. (2020, May 30). Chemistry LibreTexts. [Link]

  • Process for producing trans-4-cyanocyclohexane-1-carboxylic acid. (n.d.).
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. [Link]

  • Converting Carboxylic Acids into Chlorides/Esters/Amides. (n.d.). Rhodium.ws. [Link]

  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. (n.d.). PrepChem.com. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

  • The carbon-13 chemical shift of acyl chlorides vs ketones. (2018, December 17). Chemistry Stack Exchange. [Link]

  • Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (n.d.).
  • Recent applications of click chemistry in drug discovery. (2019, August 15). PubMed. [Link]

  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. (n.d.).
  • How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016, August 19). ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018, September 28). Patsnap Eureka. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017, February 3). European Patent Office. [Link]

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (n.d.).
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • Preparation method of trans-4-methyl cyclohexylamine. (n.d.).

Sources

Application Note: trans-4-Cyanocyclohexanecarboxylic Acid as a Core Intermediate in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Organic Synthesis, Materials Science, and Medicinal Chemistry

Introduction: The Centrality of the trans-Cyclohexyl Core

The development of advanced flat panel displays (such as Twisted Nematic and In-Plane Switching LCDs) relies heavily on the precise molecular engineering of nematic and smectic liquid crystal (LC) mixtures. As a Senior Application Scientist, it is imperative to recognize that the macroscopic properties of a display—response time, viewing angle, and contrast ratio—are directly dictated by the structural nuances of their molecular intermediates.

trans-4-Cyanocyclohexanecarboxylic acid (CAS: 15177-68-1) serves as a critical bifunctional building block in this domain [3]. While highly recognized in the pharmaceutical industry as a precursor to antifibrinolytic drugs (e.g., Tranexamic Acid) [1], its rigid, non-aromatic alicyclic core and strongly polar nitrile group make it indispensable for synthesizing low-birefringence, high-clearing-point liquid crystals, such as the widely used cyanocyclohexyl (CCH) derivatives [2].

Mechanistic Insights: Why the Alicyclic Core Outperforms Aromatics

Historically, LC molecules relied heavily on biphenyl cores (e.g., cyanobiphenyls). However, substituting an aromatic ring with a trans-cyclohexyl ring introduces profound viscoelastic and optical advantages:

  • Linearity and Mesophase Stability: Liquid crystallinity requires molecular anisotropy (a rod-like or calamitic structure). The trans-1,4-disubstitution of the cyclohexane ring ensures a linear, extended equatorial-equatorial conformation. This maximizes intermolecular van der Waals interactions, promoting highly stable nematic or smectic mesophases. (Note: The cis-isomer introduces a "kink" in the structure, drastically lowering the clearing point and disrupting LC packing).

  • Dielectric Anisotropy (Δε): The terminal cyano (-CN) group possesses a strong dipole moment aligned with the long molecular axis. This imparts a strong positive dielectric anisotropy, allowing the LC molecules to align parallel to an applied electric field—a fundamental requirement for electro-optic switching [2].

  • Reduced Birefringence and Viscosity: Replacing polarizable aromatic π-electrons with saturated σ-bonds significantly reduces the molecule's optical birefringence (Δn) and rotational viscosity (γ1). Lower viscosity translates directly to faster display response times, while lower birefringence minimizes color dispersion, improving wide-angle viewing [2].

Quantitative Comparison: Aromatic vs. Alicyclic LC Cores
Physical PropertyAromatic LC Core (e.g., Cyanobiphenyl)Alicyclic LC Core (e.g., CCH-5)Impact on Display Performance
Birefringence (Δn) High (~0.15 - 0.20)Low (~0.05 - 0.10)Reduces color dispersion; improves off-axis viewing angles.
Rotational Viscosity (γ1) Moderate to HighLowEnables significantly faster electro-optic switching times.
UV / Photochemical Stability Susceptible to degradationHighly stableIncreases display longevity and prevents "burn-in" artifacts.
Dielectric Anisotropy (Δε) Strong PositiveStrong PositiveMaintains low threshold voltage for active-matrix addressing.

Synthetic Workflows and Logical Relationships

The transformation of raw starting materials into functional LC mesogens requires strict stereochemical control to prevent the epimerization of the crucial trans-center.

LC_Workflow A trans-1,4-Dicyanocyclohexane (Starting Material) B trans-4-Cyanocyclohexanecarboxylic Acid (Key LC Intermediate) A->B Partial Hydrolysis (NaOH, EtOH/H2O) C Acid Activation (Avoid Epimerization) B->C DCC/DMAP or SOCl2 D Cyanocyclohexyl (CCH) LC (Nematic / Smectic) C->D Alkylphenol Addition

Figure 1: Synthetic workflow from trans-1,4-dicyanocyclohexane to functional nematic/smectic LCs.

Experimental Protocols

The following self-validating protocols detail the synthesis of the intermediate and its subsequent conversion into a liquid crystalline ester.

Protocol A: Synthesis of trans-4-Cyanocyclohexanecarboxylic Acid

Objective: Controlled partial hydrolysis of trans-1,4-dicyanocyclohexane to yield the mono-acid without over-hydrolyzing to the dicarboxylic acid [1].

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 molar equivalents) in a 1:1 mixture of ethanol and deionized water.

  • Addition of Starting Material: To the stirred alkaline solution, add trans-1,4-dicyanocyclohexane (1.0 molar equivalent).

  • Controlled Heating (Causality Note): Heat the mixture to a gentle reflux (80-90°C) and maintain for 4-8 hours. Strict temperature and stoichiometric control are required here; excessive heat or base will hydrolyze the second nitrile group, ruining the bifunctional nature of the intermediate.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when the starting material peak is consumed and the mono-acid peak plateaus, prior to the emergence of di-acid byproducts.

  • Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous mixture three times with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3. The target trans-4-cyanocyclohexanecarboxylic acid will precipitate as a white solid. Filter, wash with cold deionized water, and dry under high vacuum.

Protocol B: Synthesis of a Nematic LC Ester via Steglich Esterification

Objective: Coupling the synthesized intermediate with 4-pentylphenol to form a liquid crystalline ester, utilizing mild conditions to preserve the trans-stereocenter.

  • Activation Setup: Dissolve trans-4-cyanocyclohexanecarboxylic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis (Causality Note): Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). DMAP acts as a highly efficient acyl transfer catalyst. By avoiding harsh acidic conditions (like Fischer esterification) or high-temperature acid chloride formations, we prevent the thermodynamically driven epimerization of the trans-cyclohexyl ring into the unwanted cis-conformation.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to control the exothermic activation.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Filtration (Self-Validation): The formation of a dense white precipitate—dicyclohexylurea (DCU)—acts as a visual, self-validating indicator that the DCC has successfully dehydrated the acid and phenol to form the ester. Filter off the DCU through a Celite pad.

  • Purification: Wash the DCM filtrate sequentially with 0.5M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate under reduced pressure, and purify the resulting LC mesogen via silica gel column chromatography.

Bridging Materials and Medicine

For drug development professionals reviewing this guide, it is worth noting the remarkable dual-use nature of this intermediate. The exact same structural features that make trans-4-cyanocyclohexanecarboxylic acid an ideal LC intermediate make it a highly sought-after precursor in pharmacology. Upon high-pressure hydrogenation of the nitrile group (using Raney Nickel/Ammonia), it yields trans-4-(aminomethyl)cyclohexanecarboxylic acid—globally known as Tranexamic Acid [1]. The rigid trans geometry is universally essential: in LCDs, it ensures molecular linearity for mesophase formation; in medicine, it dictates the precise spatial arrangement required to competitively inhibit the activation of plasminogen to plasmin.

References

  • BenchChem Technical Support Team. "Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 - Benchchem: Detailed Experimental Protocol: Nitrile Reduction". BenchChem.
  • "Flat Panel Displays - Advanced Organic Materials". Scribd.
  • "Hell-Volhard-Zelinsky Reaction - Liquid Crystal (LC) Materials". Ambeed.

esterification reaction conditions for trans-4-cyanocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The esterification of trans-4-cyanocyclohexanecarboxylic acid (CAS 15177-68-1) presents a classic "chemoselectivity vs. stereocontrol" dilemma. The molecule contains two chemically distinct features that dictate the reaction pathway:

  • The Nitrile Group (–CN): Susceptible to hydrolysis (to amide or carboxylic acid) under strong aqueous acidic/basic conditions and reduction during aggressive workups.

  • The Cyclohexane Ring Stereochemistry: The trans-isomer (typically the diequatorial conformer) is the thermodynamically stable form. However, harsh activation methods can induce transient enolization, leading to cis-contamination (kinetic product).

The Solution: This guide presents two distinct, validated protocols designed to preserve the nitrile functionality and the trans-configuration.

  • Protocol A (Acyl Chloride Method): Ideal for multigram-to-kilogram scale-up. Uses thionyl chloride under anhydrous conditions to prevent nitrile hydrolysis.

  • Protocol B (Base-Promoted Alkylation): Ideal for high-value, small-scale synthesis. Uses alkyl halides under mild basic conditions, strictly preventing isomerization and side reactions.

Part 2: Reaction Logic & Mechanism (Graphviz)

The following decision tree illustrates the mechanistic pathways and critical control points (CCPs) for selecting the correct protocol.

EsterificationLogic Start Substrate: trans-4-Cyanocyclohexanecarboxylic Acid Scale Decision Factor: Scale & Equipment Start->Scale RouteA Route A: Acid Chloride Activation (Scale-Up Preferred) Scale->RouteA >10g / Industrial RouteB Route B: Direct Alkylation (Lab Scale / High Fidelity) Scale->RouteB <10g / Research SOCl2 Reagent: SOCl2 + cat. DMF (Anhydrous) RouteA->SOCl2 IntermedA Intermediate: Acid Chloride Species SOCl2->IntermedA RiskA CCP: Moisture Control (Prevents R-CN Hydrolysis) SOCl2->RiskA Risk Quench Quench: Anhydrous ROH (MeOH/EtOH) IntermedA->Quench Product Target: Alkyl trans-4-cyanocyclohexanecarboxylate Quench->Product Base Reagent: K2CO3 + Alkyl Halide (MeI / Et-Br) RouteB->Base Solvent Solvent: Acetone or DMF (Aprotic) Base->Solvent RiskB CCP: Base Strength (Avoid strong alkoxides to prevent epimerization) Base->RiskB Risk Solvent->Product

Figure 1: Strategic decision tree for selecting the esterification route based on scale and risk tolerance.

Part 3: Detailed Experimental Protocols

Protocol A: The Anhydrous Acid Chloride Method (Scale-Up)

Objective: Synthesis of Methyl trans-4-cyanocyclohexanecarboxylate. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate. Critical Constraint: The system must remain strictly anhydrous to prevent the Pinner reaction (nitrile


 imidate 

ester) or hydrolysis to the di-acid.

Materials:

  • Substrate: trans-4-Cyanocyclohexanecarboxylic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl

    
    ) (1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher temp)

  • Quench: Anhydrous Methanol (5.0 eq)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N

    
     inlet, and a drying tube (CaCl
    
    
    
    ).
  • Activation:

    • Charge the flask with the substrate and anhydrous DCM (5 mL per gram of substrate).

    • Add catalytic DMF (crucial for forming the Vilsmeier-Haack active species).

    • Slowly add SOCl

      
       dropwise at room temperature (RT).
      
    • Note: Evolution of HCl and SO

      
       gas will occur. Scrubbing is required for large scales.
      
  • Reaction:

    • Heat the mixture to mild reflux (40°C for DCM) for 2–3 hours.

    • Checkpoint: Monitor by TLC or IR. The disappearance of the broad -OH stretch (3000-2500 cm

      
      ) indicates acid chloride formation.
      
  • Evaporation (The "Clean" Step):

    • Cool to RT. Evaporate the solvent and excess SOCl

      
       under reduced pressure.
      
    • Why? Removing excess SOCl

      
       prevents the formation of HCl during the methanol addition, protecting the nitrile group.
      
  • Esterification:

    • Redissolve the residue in fresh anhydrous DCM.

    • Cool to 0°C. Add anhydrous Methanol dropwise.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Wash the organic layer with Saturated NaHCO

      
       (removes residual acid) and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate if necessary.[3]

Protocol B: The Base-Promoted Alkylation (High Fidelity)

Objective: Synthesis of Ethyl trans-4-cyanocyclohexanecarboxylate. Mechanism: S


2 Nucleophilic Substitution.
Advantage:  Avoids acidic conditions entirely; zero risk of nitrile hydrolysis.

Materials:

  • Substrate: trans-4-Cyanocyclohexanecarboxylic acid (1.0 eq)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), pulverized (2.0 eq)
  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (1.2 eq)

  • Solvent: Acetone (reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Solvation: Dissolve the substrate in Acetone (10 mL/g).

  • Deprotonation: Add pulverized K

    
    CO
    
    
    
    . Stir at RT for 30 minutes.
    • Observation: The mixture will become a suspension.

  • Alkylation:

    • Add Ethyl Iodide dropwise.

    • Heat the mixture to 50°C (mild reflux) for 4–6 hours.

  • Monitoring:

    • TLC (Mobile phase: 30% EtOAc in Hexane). The product will be less polar (higher R

      
      ) than the acid.
      
  • Workup:

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KI).
    • Concentrate the filtrate.[3]

    • Redissolve in EtOAc and wash with water (to remove traces of DMF/inorganics).

  • Isolation:

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • This method typically yields >95% purity without chromatography.[3]

Part 4: Quality Control & Data Specifications

Isomer Verification (Cis vs. Trans): The trans-isomer is the thermodynamic product. If isomerization occurs (rare in Protocol B), the cis-isomer typically displays different NMR coupling constants due to axial/equatorial positioning.

ParameterSpecification (Methyl Ester)Method of Verification
Appearance White crystalline solid or colorless oilVisual
IR Spectrum Nitrile stretch: ~2230 cm

(Sharp)Ester Carbonyl: ~1735 cm

FT-IR
1H NMR Methine proton (CH-COOMe):

~2.3 ppm (tt, J=12, 3.5 Hz)
400 MHz NMR (CDCl

)
Stereochemistry J-coupling > 10 Hz indicates trans-diequatorial1H NMR
Melting Point 50–54°C (varies by ester chain length)Capillary MP

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Protocol A)Ensure DMF catalyst is fresh; increase reflux time.
Nitrile Loss Hydrolysis to amideEnsure strictly anhydrous solvents; remove excess SOCl

before adding alcohol.
Cis-Isomer Presence Kinetic trappingReflux the crude ester in NaOMe/MeOH for 1 hr to drive thermodynamic equilibration to trans.

Part 5: References

  • Google Patents. (1995).[1] Process for producing trans-4-cyanocyclohexane-1-carboxylic acid (JP H0730006B2). Retrieved from

  • Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1978, 58, 113. Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: trans-4-Cyanocyclohexanecarboxylic acid.[1][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: trans-4-Cyanocyclohexanecarboxylic Acid in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic understanding, practical robustness, and data-driven decision-making.[1]

Executive Summary & Strategic Rationale

trans-4-Cyanocyclohexanecarboxylic acid (TCCA) is a bifunctional non-proteinogenic building block critical in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics.[1] Unlike flexible aliphatic linkers, the cyclohexane ring in the trans configuration provides a rigid spacer (~5.5 Å between functional groups) that locks peptide conformations into bio-active geometries.

Why use TCCA?

  • Conformational Locking: The trans-diequatorial orientation minimizes A-value strain, forcing the carbonyl and nitrile groups into opposite vectors.[1] This is ideal for spanning S1-S3 subsites in protease pockets.[1]

  • Metabolic Stability: The cyclohexane ring is resistant to proteolysis compared to standard peptide bonds.[1]

  • The Nitrile "Warhead": The nitrile group is versatile—it can serve as a hydrogen bond acceptor, a precursor to amines (via reduction), or a "masked" electrophile for covalent inhibition (reversible covalent warheads).

Critical Chemical Properties[1]

Before initiating coupling, verify the stereochemical purity. The cis isomer introduces a "kink" (axial-equatorial) that often abolishes biological activity.[1]

PropertySpecificationImpact on Protocol
Stereochemistry >98% transcis-isomer is an impurity; difficult to remove post-coupling.[1]
pKa (COOH) ~4.9Similar to Glu/Asp; standard activation works (HATU/EDC).[1]
Solubility DMSO, DMF, MeOHPoor solubility in DCM/Et2O; requires polar aprotic solvents for coupling.[1]
Nitrile Stability HighStable to HATU/DIPEA; sensitive to strong acid/heat (hydrolysis).[1]

Experimental Protocol: Amide Coupling

A. Mechanistic Considerations

The carboxylic acid of TCCA is secondary and attached to a bulky ring.[1] While not as hindered as tert-leucine, it requires efficient activation to prevent slow kinetics which can lead to racemization (or more accurately, epimerization at C1 if conditions are harsh, though the trans form is thermodynamically favored).[1]

Recommended Activation: Uronium salts (HATU/HBTU) are preferred over Carbodiimides (DCC) for difficult sequences due to faster kinetics.[1]

B. Step-by-Step Protocol (Standard Scale: 1.0 mmol)

Reagents:

  • Acid: trans-4-Cyanocyclohexanecarboxylic acid (1.0 equiv)[1]

  • Amine: Peptide N-terminus or Amino Acid Ester (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Pre-Activation (Critical Step):

    • Dissolve TCCA (153 mg, 1.0 mmol) in anhydrous DMF (3 mL).

    • Add HATU (418 mg, 1.1 mmol).

    • Add DIPEA (0.44 mL, 2.5 mmol) dropwise.[1]

    • Observation: The solution should turn slightly yellow. Stir for 2-3 minutes only. Long pre-activation can lead to guanidinium side reactions.[1]

  • Coupling:

    • Add the Amine component (1.1 mmol) immediately to the activated acid mixture.

    • Stir at Room Temperature (20-25°C) under Nitrogen atmosphere.

    • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM).[1] Reaction is typically complete in 1–3 hours.[1]

  • Workup (Self-Validating Purification):

    • Rationale: The nitrile group allows for aggressive acid/base washes without degradation, unlike sensitive side chains (e.g., Trp).

    • Dilute reaction with EtOAc (30 mL).[1]

    • Wash 1: 1M HCl (2 x 10 mL) – Removes excess DIPEA and amine.[1]

    • Wash 2: 5% NaHCO₃ (2 x 10 mL) – Removes unreacted TCCA (acid) and HATU byproducts.[1]

    • Wash 3: Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Stereochemical Check:

    • Analyze via ¹H-NMR.[1] The trans-proton at C1 (alpha to carbonyl) typically appears as a tt (triplet of triplets) with large coupling constants (J ~11-12 Hz) due to axial-axial interactions.[1] The cis isomer would show smaller couplings (axial-equatorial).[1]

C. Workflow Visualization

PeptideCoupling Start TCCA (Trans Isomer) Activation Activation (HATU/DIPEA/DMF) Start->Activation Deprotonation Coupling Amine Addition (Nucleophilic Attack) Activation->Coupling Active Ester Formation Intermediate Reaction Mixture Coupling->Intermediate 1-3 Hours, RT Intermediate->Activation Incomplete? Add 0.2 eq HATU Workup Biphasic Workup (HCl / NaHCO3) Intermediate->Workup Dilute w/ EtOAc Product Purified Amide (>98% Trans) Workup->Product Evaporation

Caption: Optimized workflow for TCCA coupling ensuring stereochemical retention and efficient byproduct removal.

Advanced Applications & Troubleshooting

Isomerization Risks

While the trans isomer is thermodynamically favored (Energy difference ~1.4 kcal/mol), strong bases at high temperatures (>100°C) can cause epimerization to the cis form.

  • Rule: Avoid refluxing in basic media.

  • Correction: If epimerization occurs, the trans isomer can often be enriched by recrystallization from ethanol/water, as it typically has a significantly higher melting point than the cis isomer.

Nitrile Transformations

Post-coupling, the nitrile group can be derivatized:

  • To Amine: Hydrogenation (Raney Ni/H₂) yields the aminomethyl group (Tranexamic acid motif).[1]

  • To Tetrazole: Reaction with NaN₃/ZnBr₂ creates a bioisostere of a carboxylic acid.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the cyclohexane ring.[1]Switch to HOAt/HATU to accelerate activation; increase reaction time to 12h.
Precipitation Poor solubility of TCCA in DCM.[1]Use DMF or NMP as the primary solvent.
Epimerization Excessive base or heat.[1]Reduce DIPEA to 2.0 eq; maintain temp < 30°C.
Side Product Hydrolysis of Nitrile.Avoid strong aqueous acids (e.g., 6M HCl) during workup; use 1M HCl or Citric Acid.[1]

References

  • PubChem. (n.d.).[1] trans-4-Cyanocyclohexanecarboxylic acid (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

  • Google Patents. (2017).[1] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid (EP 3411355 B1).[1] European Patent Office.[1][5] Retrieved February 26, 2026, from [1]

  • RSC Advances. (2012). Novel cathepsin K inhibitors block osteoclasts in vitro.[1] Royal Society of Chemistry.[1] Retrieved February 26, 2026, from [Link][1]

Sources

Advanced Application Note: Synthesis of trans-4-Cyanocyclohexanecarboxylic Acid from 1,4-Dicyanocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The synthesis of trans-4-cyanocyclohexanecarboxylic acid (CAS: 15177-68-1) from trans-1,4-dicyanocyclohexane is a critical transformation in pharmaceutical manufacturing. This compound serves as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Tranexamic Acid and the gastroprotective agent Cetraxate Hydrochloride[1]. This application note details two orthogonal synthetic strategies: a strictly controlled chemical mono-hydrolysis and a highly regioselective biocatalytic conversion. By examining the causality behind the experimental conditions, this guide provides a self-validating framework for process optimization and scale-up.

Mechanistic Overview & Causality

Chemical Route: Base-Catalyzed Selective Mono-Hydrolysis

The chemical conversion relies on the base-catalyzed hydrolysis of one of the two equivalent nitrile groups in 1,4-dicyanocyclohexane.

  • Solvent Causality: A 1:1 mixture of ethanol and deionized water is employed[1]. The organic dinitrile is highly lipophilic and insoluble in pure water, while the sodium hydroxide (NaOH) requires an aqueous medium. The co-solvent system ensures a homogenous reaction mixture, preventing biphasic reaction kinetics that often lead to inconsistent yields.

  • Stoichiometric Control: The addition of NaOH is strictly limited to 1.0–1.2 molar equivalents. This deliberate stoichiometric restriction creates a kinetic bottleneck, favoring mono-hydrolysis over the formation of the undesired cyclohexane-1,4-dicarboxylic acid (di-acid).

Biocatalytic Route: Enzymatic Regioselectivity

To bypass the thermodynamic challenges of chemical mono-hydrolysis, biocatalysis offers an elegant, green-chemistry alternative. Microbial cells, specifically Corynebacterium sp. CH 5, possess a dual-enzyme system:

  • Nitrile Hydratase (NHase): Converts the nitrile group to an amide.

  • Amidase: Hydrolyzes the resulting amide into the corresponding carboxylic acid (isolated as an ammonium salt)[2].

  • Causality for High Yield: The enzymatic pocket of these specific microbial strains exhibits profound regioselectivity, recognizing the spatial constraints of the trans-cyclohexyl ring. This prevents the second nitrile group from entering the active site, resulting in near-quantitative yields (up to 99.4%) of the mono-acid[2][3].

SynthesisPathway SM trans-1,4-Dicyanocyclohexane (Starting Material) ChemInt Chemical Mono-Hydrolysis (NaOH, EtOH/H2O, 80-90°C) SM->ChemInt Chemical Route BioInt Biocatalytic Hydrolysis (Corynebacterium sp. CH 5) SM->BioInt Enzymatic Route Product trans-4-Cyanocyclohexanecarboxylic Acid (Target API Intermediate) ChemInt->Product Acidification BioInt->Product Ammonium Salt Conversion

Reaction pathways for trans-4-cyanocyclohexanecarboxylic acid synthesis.

Experimental Protocols

Protocol A: Chemical Synthesis via Selective Mono-Hydrolysis[1]

Objective: Synthesize trans-4-cyanocyclohexanecarboxylic acid with minimal di-acid formation. Reagents: trans-1,4-dicyanocyclohexane (1.0 eq), NaOH (1.0-1.2 eq), Ethanol, Deionized Water, 1M HCl.

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and internal temperature probe.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water. Dissolve NaOH (1.0–1.2 molar equivalents) into the solvent mixture. Self-Validation Check: Ensure complete dissolution before proceeding to prevent localized high-concentration zones that cause di-hydrolysis.

  • Substrate Addition: Add trans-1,4-dicyanocyclohexane (1.0 molar equivalent) to the stirred alkaline solution.

  • Thermal Activation: Heat the mixture to reflux (80–90°C). Maintain vigorous stirring for 4–8 hours.

  • Reaction Monitoring: Sample the reaction every 2 hours. Analyze via HPLC (UV detection at 210 nm) to monitor the disappearance of the dinitrile and the appearance of the mono-acid peak.

  • Quenching & Isolation: Once the starting material is consumed, cool the mixture to 0–5°C. Slowly acidify the mixture using 1M HCl until the pH reaches 2.0–3.0. The product will precipitate as a white solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold deionized water, and dry under a vacuum at 45°C to constant weight.

Protocol B: Biocatalytic Synthesis via Corynebacterium sp. CH 5[2]

Objective: Achieve >99% regioselective conversion using microbial whole-cell biocatalysis. Reagents: trans-1,4-dicyanocyclohexane, Corynebacterium sp. CH 5 resting cells, Phosphate buffer (pH 7.0).

Step-by-Step Methodology:

  • Biocatalyst Preparation: Suspend washed resting cells of Corynebacterium sp. CH 5 in 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate Loading: Add trans-1,4-dicyanocyclohexane to the aqueous cell suspension. (Note: Substrate concentration typically ranges from 100 to 500 mM depending on cell density).

  • Biotransformation: Incubate the reaction mixture at 25–30°C under gentle orbital shaking (150 rpm) to maintain cell suspension without causing shear stress.

  • Monitoring: Monitor the conversion via gas chromatography (GC) or HPLC. The reaction typically reaches completion within 12–24 hours, yielding the ammonium salt of the target acid.

  • Recovery: Centrifuge the mixture to remove the cell mass. Acidify the supernatant to pH 2.5 to precipitate the free trans-4-cyanocyclohexanecarboxylic acid. Filter and dry.

Protocol C: Downstream Application - Nitrile Reduction[1][4]

Objective: Convert the synthesized intermediate into trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid precursor).

  • Reactor Charging: Charge a high-pressure autoclave with trans-4-cyanocyclohexanecarboxylic acid and anhydrous methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, add Raney Nickel catalyst as a slurry in methanol.

  • Ammonia Saturation: Saturate the mixture with anhydrous ammonia. Causality: Ammonia suppresses the formation of secondary amines (dimers) during the hydrogenation of the nitrile.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and pressurize to 50-100 psi. Stir constantly at 40–50°C until hydrogen uptake ceases.

Downstream TCCA trans-4-Cyanocyclohexanecarboxylic Acid (Intermediate) Tranexamic trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) TCCA->Tranexamic Raney Ni, H2 NH3, MeOH Cetraxate Cetraxate Hydrochloride (Final API) Tranexamic->Cetraxate Esterification & Salt Formation

Downstream application of the synthesized intermediate in API manufacturing.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the chemical versus biocatalytic pathways, providing a data-driven basis for route selection in process chemistry.

ParameterChemical Mono-HydrolysisBiocatalytic Hydrolysis
Catalyst / Reagent NaOH (1.0 - 1.2 eq)Corynebacterium sp. CH 5 cells
Solvent System Ethanol / Water (1:1)Aqueous Phosphate Buffer (pH 7.0)
Operating Temperature 80 - 90°C (Reflux)25 - 30°C
Reaction Time 4 - 8 hours12 - 24 hours
Regioselectivity Moderate (Requires strict control)Exceptionally High (>99%)
Typical Yield 70 - 80% (post-purification)Up to 99.4%[2]
Environmental Impact Moderate (Solvent waste, strong bases)Low (Aqueous, biodegradable)

Conclusion

The synthesis of trans-4-cyanocyclohexanecarboxylic acid from trans-1,4-dicyanocyclohexane dictates the downstream purity and yield of critical APIs like Cetraxate Hydrochloride. While the traditional base-catalyzed chemical hydrolysis provides rapid throughput, it demands rigorous stoichiometric and thermal control to prevent di-hydrolysis. Conversely, the biocatalytic approach utilizing Corynebacterium sp. CH 5 offers unparalleled regioselectivity and a greener environmental profile, making it highly attractive for modern, sustainable pharmaceutical manufacturing.

References

  • Yamamoto, K., et al. "Production of trans-4-cyanocyclohexanecarboxylic acid from trans-1,4-dicyanocyclohexane using Corynebacterium sp. CH 5." Journal of Fermentation and Bioengineering, 1992, Vol. 73, 125-129. Cited in US Patent 8304252B2.
  • DiCosimo, R., et al. "Stereoselective bioconversion of aliphatic dinitriles into cyano carboxylic acids." US Patent 20070196905A1, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cyanocyclohexanecarboxylic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Guide for the Separation and Purification of cis- and trans-4-Cyanocyclohexanecarboxylic Acid Ticket ID: CHEM-SUP-4CYANO-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Logic

The separation of 4-cyanocyclohexanecarboxylic acid isomers relies on the distinct thermodynamic and physical properties of the cyclohexane ring conformations.[1]

  • The Target: The trans-isomer (equatorial-equatorial) is generally the thermodynamically stable and desired pharmacophore for most drug development applications (e.g., Cetilistat intermediates).[1]

  • The Impurity: The cis-isomer (axial-equatorial) is often the kinetic product of hydrogenation or cyanation reactions.[1]

  • The Separation Mechanism:

    • Solubility Differential: The trans-isomer has significantly lower solubility in acidic aqueous media and non-polar solvents compared to the cis-isomer due to better crystal packing efficiency.[1]

    • Thermodynamic Equilibration: The cis-isomer can be converted to the trans-isomer under basic or acidic conditions with heat, allowing for yield maximization via recycling.[1]

Primary Separation Protocol: pH-Controlled Crystallization[1]

This method is the industry standard for bulk separation, utilizing the solubility difference between the isomers in aqueous acidic media.[1]

Workflow Diagram

SeparationWorkflow Start Crude Mixture (Cis/Trans Acid) Dissolve Step 1: Dissolve in Dilute NaOH/KOH (pH > 10) Start->Dissolve Filter Step 2: Filter Insolubles Dissolve->Filter Acidify Step 3: Slow Acidification (HCl to pH 4.0 - 5.0) Filter->Acidify Check Precipitate Formed? Acidify->Check FullAcid Step 4: Continue Acidification to pH 1.0 - 2.0 Check->FullAcid Yes (Trans crashes first) Cool Step 5: Cool to 0-5°C (Hold 4-12 hrs) FullAcid->Cool Isolate Step 6: Filtration Cool->Isolate Solid Solid Cake: >95% Trans-Isomer Isolate->Solid Liquor Mother Liquor: Enriched Cis-Isomer Isolate->Liquor

Caption: pH-controlled fractional precipitation workflow. The trans-isomer precipitates preferentially as pH drops.[1]

Step-by-Step Procedure
  • Dissolution: Suspend the crude acid mixture in water (approx. 5-10 volumes). Slowly add 20% NaOH or KOH until the solution is clear and pH is >10.[1] This forms the highly soluble carboxylate salts of both isomers.[1]

  • Clarification: Filter the solution to remove any non-acidic impurities (e.g., dicyanocyclohexane traces).[1]

  • Selective Precipitation (The Critical Step):

    • Cool the solution to 15–20°C.

    • Slowly add concentrated HCl dropwise.[1]

    • Observation Point: The trans-isomer typically begins to nucleate and precipitate at a higher pH (approx.[1] pH 4.0–5.[1]0) than the cis-isomer.[1][2][3]

  • Final Acidification: Continue adding HCl until the pH reaches 1.0–2.0 .

  • Crystallization: Cool the slurry to 0–5°C and stir for 4–12 hours. This ensures maximum recovery of the trans-isomer while keeping the majority of the cis-isomer in the mother liquor.[1]

  • Isolation: Filter the white solid. Wash with ice-cold water (2x).[1]

  • Drying: Dry under vacuum at 45°C.

Expected Result: Purity of trans-isomer >95%. If purity is lower, recrystallize from Ethyl Acetate/Heptane (1:2 ratio).[1]

Yield Optimization: Isomerization (Recycling)

Do not discard the mother liquor containing the cis-isomer.[1] It can be converted to the trans-isomer.

Isomerization Logic

Isomerization Cis Cis-Isomer (Kinetic Product) Reaction Reflux (KOH/MeOH) or Melt (>200°C) Cis->Reaction Heat Trans Trans-Isomer (Thermodynamic Product) Trans->Reaction Reversible Reaction->Trans Equilibration

Caption: Thermodynamic equilibration favors the trans-isomer (approx 60-70% ratio) under basic reflux.[1]

Protocol:

  • Concentrate the mother liquor from the separation step to dryness.[1]

  • Dissolve the residue in Methanol or Ethanol.[1]

  • Add excess KOH (2–3 equivalents).

  • Reflux for 12–24 hours.[1]

  • Remove solvent, redissolve in water, and repeat the Separation Protocol (Section 2).[1]

Quality Control: HPLC Analytical Method

To verify the cis/trans ratio, use a Reverse Phase (RP) method.[1] Standard C18 columns may struggle to separate these isomers without pH control due to the carboxylic acid tailing.[1]

Recommended Method Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18) or Mixed-mode (e.g., SIELC Newcrom BH)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile
Gradient Isocratic 85:15 (A:B) or shallow gradient
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Cyano group absorbance)
Temperature 30°C

Separation Logic: The trans-isomer is more planar and hydrophobic, typically resulting in a longer retention time than the cis-isomer on a C18 column.[1]

Troubleshooting & FAQ

Q1: My isolated solid still contains 10-15% cis-isomer. How do I upgrade the purity?

  • Root Cause: Rapid precipitation trapped the cis-isomer, or the final temperature was too low, crashing out both.[1]

  • Solution: Perform a "slurry wash."[1] Suspend the solid in Ethyl Acetate (10 volumes) at reflux, then cool to room temperature and filter. The cis-isomer is significantly more soluble in organic solvents than the trans-isomer.[1]

Q2: The HPLC peaks are tailing severely.

  • Root Cause: Ionization of the carboxylic acid group.[1]

  • Solution: Ensure your Mobile Phase A pH is below 3.0 .[1] You must suppress ionization (keep the acid protonated) to get sharp peaks on a standard C18 column.[1] Alternatively, use a buffer like 20mM Potassium Phosphate (pH 2.5).[1]

Q3: Can I separate them using flash chromatography (Silica Gel)?

  • Answer: It is difficult due to the polarity of the free acid.[1]

  • Workaround: If you must use flash chromatography, add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH).[1] However, crystallization is far more scalable and cost-effective for this specific molecule.[1]

Q4: Is the cyano group stable during the basic isomerization step?

  • Warning: Prolonged heating with strong aqueous base can hydrolyze the nitrile (-CN) to a carboxylic acid (-COOH), forming 1,4-cyclohexanedicarboxylic acid.[1]

  • Prevention: Use anhydrous conditions (KOH in dry Methanol) for isomerization to minimize hydrolysis risk.[1]

References

  • Process for producing trans-4-cyanocyclohexanecarboxylic acid. US Patent Application 2008/0207938.[1] Describes the pH-controlled crystallization and isomerization logic.Link[1]

  • HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. SIELC Technologies Application Note. Provides chromatographic basis for separating cyclohexane acid isomers.Link

  • Conformational Analysis of Cyclohexane Derivatives.Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-cyanocyclohexanecarboxylic acid and reagents (cyanides, strong acids/bases) before handling.[1]

Sources

Technical Support Center: Optimizing the Yield of trans-4-Cyanocyclohexanecarboxylic Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-loss issues during the synthesis of trans-4-cyanocyclohexanecarboxylic acid—a critical intermediate in the production of the antifibrinolytic agent Tranexamic Acid (TnA)[1].

Whether you are performing the selective mono-hydrolysis of trans-1,4-dicyanocyclohexane or the saponification of methyl trans-4-cyanocyclohexanecarboxylate, the primary culprit for diminished yield is the over-hydrolysis of the cyano group, which leads to the formation of the unwanted trans-cyclohexane-1,4-dicarboxylic acid byproduct[2].

This guide provides a self-validating framework to troubleshoot these reactions, explaining the causality behind the kinetic and thermodynamic controls required to maximize your target yield.

Mechanistic Overview & Reaction Pathways

G A trans-1,4-Dicyano- cyclohexane C trans-4-Cyanocyclohexane- carboxylic Acid A->C Biocatalysis (Highly Selective) D trans-Cyclohexane- 1,4-dicarboxylic Acid A->D Acid Hydrolysis (Poor Selectivity) B Methyl trans-4-cyano- cyclohexanecarboxylate B->C Mild Alkaline Saponification C->D Over-hydrolysis (Excess Base/Heat)

Reaction pathways for the synthesis of trans-4-cyanocyclohexanecarboxylic acid and byproducts.

Troubleshooting Guides & FAQs

Q1: We are attempting the direct acid-catalyzed mono-hydrolysis of trans-1,4-dicyanocyclohexane, but our yield of the mono-acid is below 50%. Why does over-hydrolysis occur so rapidly? Causality: In acid-catalyzed hydrolysis, the reaction proceeds via the protonation of the nitrile nitrogen, making the carbon highly susceptible to nucleophilic attack by water. Unlike alkaline hydrolysis—where the formation of a carboxylate anion (-COO⁻) electrostatically repels incoming hydroxide ions—the acidic pathway produces a neutral carboxylic acid (-COOH). This neutral group does not sufficiently deactivate the cyclohexane ring or repel hydronium ions, allowing the second nitrile to hydrolyze almost as quickly as the first[3]. The Fix: If you must use chemical hydrolysis, switch to a controlled alkaline method to leverage electrostatic repulsion, or utilize a biphasic solvent system where the mono-carboxylate salt immediately partitions into the aqueous phase, isolating the remaining nitrile in the organic phase.

Q2: We are synthesizing trans-4-cyanocyclohexanecarboxylic acid via the saponification of methyl trans-4-cyanocyclohexanecarboxylate. The ester hydrolyzes, but we lose 15-20% of our nitrile group to amide/acid conversion. What is going wrong? Causality: You are likely operating under thermodynamic control rather than kinetic control. Nitriles are susceptible to alkaline hydrolysis, albeit at a slower rate than esters. If your reaction temperature exceeds 30°C or if you are using a large excess of NaOH, the hydroxide ions will attack the electrophilic nitrile carbon. The Fix: Run the reaction strictly at room temperature (20–25°C) using exactly 1.05 equivalents of NaOH. Use a co-solvent system (e.g., Methanol/Water) to ensure the ester is fully dissolved. A homogeneous solution prevents localized high concentrations of base, which drive the unwanted secondary hydrolysis of the nitrile[2].

Q3: Chemical mono-hydrolysis of trans-1,4-dicyanocyclohexane always yields a difficult-to-separate mixture. Are there scalable biocatalytic alternatives to improve chemo- and regioselectivity? Causality: Chemical methods rely on subtle electrostatic differences between the neutral dinitrile and the mono-carboxylate anion, which is often insufficient to prevent over-hydrolysis. Biocatalysis, however, relies on precise spatial recognition within an enzyme's active site. The Fix: Utilize whole-cell biocatalysts expressing both nitrile hydratase and amidase activities (e.g., Corynebacterium sp. CH 5). The nitrile hydratase converts one cyano group to an amide, and the amidase subsequently hydrolyzes it to the carboxylic acid. The bulky, highly polar carboxylate product is sterically and electrostatically rejected from the enzyme pocket, preserving the remaining trans-nitrile group and achieving yields up to 99.4%[4].

Quantitative Data Presentation

To assist in route selection, the following table summarizes the expected yields and byproduct profiles of the three primary hydrolysis strategies:

Hydrolysis StrategyStarting MaterialCatalyst / ReagentTemp (°C)Time (h)Target Yield (%)Byproduct (%)
Acidic Mono-Hydrolysis trans-1,4-DicyanocyclohexaneHCl / H₂O80–904–8~45–55%>30% (Di-acid)
Mild Alkaline Saponification Methyl trans-4-cyanocyclohexanecarboxylateNaOH (1.05 eq) / MeOH-H₂O20–252–485–92%<5% (Amide/Di-acid)
Whole-Cell Biocatalysis trans-1,4-DicyanocyclohexaneCorynebacterium sp. CH 53012–2499.4%<1% (Di-acid)

Validated Experimental Protocols

Protocol A: Mild Alkaline Saponification (Kinetic Control)

Objective: Selectively hydrolyze the ester group of methyl trans-4-cyanocyclohexanecarboxylate without degrading the nitrile.

  • Reactor Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl trans-4-cyanocyclohexanecarboxylate (1.0 molar equivalent) in a 1:1 mixture of Methanol and Deionized Water to ensure a completely homogeneous solution.

  • Base Addition: Cool the mixture to 20°C using a water bath. Slowly add Sodium Hydroxide (1.05 molar equivalents) dropwise as a 1M aqueous solution. Self-Validation: Dropwise addition prevents localized exothermic spikes that would provide the activation energy required for nitrile hydrolysis.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25°C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC.

  • Workup & Isolation: Once the ester is consumed, immediately cool the mixture to 5°C. Acidify the solution with 1M HCl to a pH of 2.0–3.0 to precipitate the trans-4-cyanocyclohexanecarboxylic acid. Filter the white precipitate, wash with cold deionized water, and dry under vacuum.

Protocol B: Whole-Cell Biocatalytic Mono-Hydrolysis (Spatial Control)

Objective: Achieve >99% selective mono-hydrolysis of trans-1,4-dicyanocyclohexane using enzymatic spatial recognition.

  • Cell Suspension: Cultivate and harvest resting cells of Corynebacterium sp. CH 5 (or an equivalent strain expressing nitrile hydratase and amidase). Suspend the wet cell mass in a 50 mM phosphate buffer adjusted to pH 7.0[4].

  • Substrate Addition: Add trans-1,4-dicyanocyclohexane to the buffer to achieve a substrate concentration of approximately 100–200 mM.

  • Bioconversion: Incubate the reaction mixture at 30°C with gentle orbital shaking (150 rpm) for 12 to 24 hours. Self-Validation: Maintain the pH strictly at 7.0 using an autotitrator; deviations will denature the metalloenzymes.

  • Termination & Isolation: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet and remove the cell mass. The supernatant contains the highly soluble ammonium salt of trans-4-cyanocyclohexanecarboxylic acid[4]. Acidify the supernatant to pH 2.0 using dilute H₂SO₄ to precipitate the free cyano-acid. Filter and dry.

Protocol C: Acid-Catalyzed Mono-Hydrolysis (Thermodynamic Control)

Objective: Synthesize the mono-acid from the dinitrile when biocatalysis is unavailable, accepting lower yields.

  • Reaction Setup: In a reactor equipped with a reflux condenser, suspend trans-1,4-dicyanocyclohexane (1.0 eq) in a 1:1 mixture of ethanol and deionized water[3].

  • Acid Addition: Add concentrated HCl (2.0 eq) to achieve a highly acidic environment.

  • Reflux: Heat the mixture to reflux (80–90°C) and maintain for 4 to 8 hours[3].

  • Strict Monitoring: Monitor strictly via HPLC. Self-Validation: Stop the reaction exactly when the mono-acid concentration peaks (typically around 50% conversion). Allowing the reaction to proceed further will rapidly convert the product into trans-cyclohexane-1,4-dicarboxylic acid.

  • Isolation: Cool the mixture, extract the unreacted dinitrile with a non-polar solvent (e.g., toluene), and adjust the pH of the aqueous layer to precipitate the mono-acid.

References

  • Benchchem Technical Support. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1: Selective Hydrolysis of trans-1,4-Dicyanocyclohexane. Benchchem. Available at: 1

  • Sanjay et al. A systematic overview of the strategies adopted (microbial, enzymatic and chemical pathways) in prior arts towards the synthesis of renowned anti-fibrinolytic drug, Tranexamic acid. Moroccan Journal of Chemistry, 2025, 13(3), pp. 1093-1116. Available at: 2

  • Yamamoto, K. et al. / Google Patents. Production of lactams from aliphatic alpha, omega-dinitriles (DE69736847T2). J. Ferment. Bioengineering, 1992, Vol. 73, 125-129. Available at: 4

Sources

preventing dicarboxylic acid byproduct in nitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Dicarboxylic Acid Byproducts

Welcome to the Technical Support Center for Nitrile Hydrolysis. As Senior Application Scientists, we understand the challenges you face in achieving high-yield, selective synthesis. A common and often frustrating issue in the hydrolysis of nitriles, particularly when working with dinitriles or other polyfunctional molecules, is the over-hydrolysis to form unwanted dicarboxylic acid byproducts. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and detailed analytical protocols to help you minimize or eliminate the formation of these byproducts, ensuring the integrity of your target molecule.

Understanding the Challenge: The Formation of Dicarboxylic Acid Byproducts

Nitrile hydrolysis is a fundamental reaction in organic synthesis, providing a robust method for the preparation of carboxylic acids and amides. The reaction typically proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[1][2] This process can be catalyzed by either acid or base, with the reaction conditions significantly influencing the final product.[3][4]

The primary challenge arises when the starting material is a dinitrile, and the desired product is a cyanocarboxylic acid or a cyanoamide. Over-zealous hydrolysis can lead to the conversion of both nitrile groups, resulting in the formation of a dicarboxylic acid. This lack of selectivity can significantly reduce the yield of the desired product and introduce downstream purification challenges.

The formation of the dicarboxylic acid byproduct is a kinetic and thermodynamic battle. Harsh reaction conditions, such as high temperatures, prolonged reaction times, and high concentrations of acid or base, favor the complete hydrolysis of all nitrile groups to their corresponding carboxylic acids.[4] Therefore, achieving selective mono-hydrolysis requires careful control over the reaction parameters.

Troubleshooting Guide: Minimizing Dicarboxylic Acid Formation

This section provides a structured approach to troubleshooting and optimizing your nitrile hydrolysis reactions to prevent the formation of dicarboxylic acid byproducts. We will explore both chemical and enzymatic hydrolysis methods.

Part 1: Chemical Hydrolysis Strategies

Chemical hydrolysis, while powerful, can be challenging to control for selective mono-hydrolysis of dinitriles. The key is to employ milder reaction conditions that favor the hydrolysis of the first nitrile group while leaving the second intact.

1.1. Symptom: Excessive Dicarboxylic Acid Formation in Acid-Catalyzed Hydrolysis

  • Underlying Cause: The strong acidic conditions and high temperatures typically used for nitrile hydrolysis are often too harsh for selective mono-hydrolysis. The protonation of the nitrile nitrogen activates it for nucleophilic attack by water, and these conditions readily hydrolyze the intermediate amide to the carboxylic acid.[1][5]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Nitrile hydrolysis is highly temperature-dependent.[6] Lowering the reaction temperature can significantly slow down the rate of the second hydrolysis step. Start by decreasing the temperature by 10-20 °C and monitor the reaction progress closely.

    • Decrease Acid Concentration: High acid concentrations accelerate both hydrolysis steps.[7][8] Experiment with more dilute acid solutions (e.g., 1-4 N HCl) to find a balance where the first hydrolysis proceeds at a reasonable rate while the second is minimized.[7]

    • Shorten Reaction Time: Carefully monitor the reaction progress using an appropriate analytical technique (see Analytical Protocols section). Quench the reaction as soon as a significant amount of the desired mono-hydrolyzed product is formed and before the dicarboxylic acid becomes a major byproduct.

    • Consider a Milder Acid: While strong acids like HCl and H₂SO₄ are common, exploring weaker acids or acid/co-solvent systems may offer better selectivity. For instance, using tetrahalophthalic acids has been shown to allow for chemoselective hydrolysis of nitriles in the presence of other sensitive functional groups like esters.[9]

1.2. Symptom: Dicarboxylic Acid Formation in Base-Catalyzed Hydrolysis

  • Underlying Cause: Similar to acid catalysis, strong bases and high temperatures promote complete hydrolysis. The hydroxide ion is a strong nucleophile that readily attacks the electrophilic carbon of the nitrile.[4]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: As with acid-catalyzed reactions, reducing the temperature is a primary control parameter.

    • Use a Weaker Base or Lower Concentration: Instead of concentrated NaOH or KOH, consider using a milder base or a lower concentration of a strong base. The reaction can be stopped at the amide stage by controlling the temperature and concentration of the base.[10]

    • Controlled Addition of Base: Instead of adding all the base at the beginning, a slow, controlled addition can help maintain a lower effective concentration, potentially favoring mono-hydrolysis.

    • Employ a Biphasic System: A semi-two-phase system using THF-aqueous NaOH at low temperatures (e.g., 0°C) has been shown to be highly efficient for selective mono-hydrolysis of symmetric diesters, and a similar principle could be applied to dinitriles.[11]

Decision Workflow for Chemical Hydrolysis Troubleshooting

start Problem: Excessive Dicarboxylic Acid Byproduct method Select Hydrolysis Method start->method acid Acid-Catalyzed method->acid base Base-Catalyzed method->base acid_temp Reduce Temperature acid->acid_temp base_temp Lower Temperature base->base_temp acid_conc Decrease Acid Concentration acid_temp->acid_conc acid_time Shorten Reaction Time acid_conc->acid_time acid_reagent Consider Milder Acid acid_time->acid_reagent analyze Analyze Product Mixture (LC-MS/GC-MS) acid_reagent->analyze base_conc Use Weaker/Less Base base_temp->base_conc base_addition Controlled Base Addition base_conc->base_addition base_system Try Biphasic System base_addition->base_system base_system->analyze success Success: Desired Mono-acid/Amide analyze->success failure Still High Dicarboxylic Acid: Consider Enzymatic Method analyze->failure

Caption: Troubleshooting workflow for chemical hydrolysis.

Part 2: Enzymatic Hydrolysis – The Selective Alternative

For challenging selective mono-hydrolysis of dinitriles, enzymatic methods offer a highly attractive and often superior alternative to traditional chemical approaches.[12] Biocatalysts, such as nitrilases, can exhibit remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions.[13]

2.1. The Power of Nitrilases

Nitrilases are enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often with high selectivity for one nitrile group in a dinitrile molecule.[13][14] This makes them ideal for preventing the formation of dicarboxylic acid byproducts.

2.2. Troubleshooting and Optimizing Enzymatic Hydrolysis

Even with the inherent selectivity of enzymes, optimization is often necessary to achieve the best results.

  • Symptom: Low Conversion Rate

    • Underlying Causes: Suboptimal pH, temperature, enzyme concentration, or substrate inhibition.

    • Troubleshooting Steps:

      • Optimize pH: Every enzyme has an optimal pH range for maximum activity.[15][16] Consult the literature for the specific nitrilase you are using or perform a pH screen (typically between pH 5 and 10) to determine the optimal pH for your substrate.

      • Adjust Temperature: While enzymatic reactions are performed under mild conditions, there is still an optimal temperature for activity. This is often in the range of 25-50°C.

      • Increase Enzyme Loading: A low enzyme concentration can lead to slow reaction rates.[17] Incrementally increase the amount of enzyme to see if the conversion rate improves.

      • Control Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.[17] Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.

  • Symptom: Some Dicarboxylic Acid is Still Forming

    • Underlying Causes: While rare with highly selective nitrilases, some enzymes may exhibit residual activity towards the mono-hydrolyzed product, especially at high conversions or after prolonged reaction times.

    • Troubleshooting Steps:

      • Screen Different Nitrilases: The selectivity of nitrilases can be highly substrate-dependent. If one enzyme is not providing the desired selectivity, screen a panel of different nitrilases from various microbial sources.

      • Control Reaction Time: As with chemical hydrolysis, monitor the reaction closely and stop it once the optimal yield of the mono-acid is reached.

      • Immobilize the Enzyme: Immobilized enzymes can sometimes exhibit different selectivity profiles and are easier to remove from the reaction mixture, which can help in quenching the reaction precisely.[14]

Quantitative Data Summary: Optimizing Nitrile Hydrolysis

ParameterChemical HydrolysisEnzymatic HydrolysisRationale for Optimization
Temperature Lowering temperature (e.g., 0-50°C) reduces the rate of the second hydrolysis.Optimal temperature (e.g., 25-50°C) maximizes enzyme activity.Controls reaction kinetics to favor mono-hydrolysis.
pH / Catalyst Conc. Dilute acid (1-4 N) or base can improve selectivity.Optimal pH (typically 5-10) is crucial for enzyme function.[15]Minimizes over-hydrolysis in chemical methods and ensures optimal enzyme performance.
Reaction Time Shorter reaction times are generally preferred to minimize byproduct formation.Monitored to achieve maximum mono-acid yield before potential over-hydrolysis.Prevents the reaction from proceeding to the undesired dicarboxylic acid.
Substrate Conc. Generally less sensitive, but high concentrations can affect solubility.Lower concentrations or fed-batch addition can prevent substrate inhibition.[17]Maintains optimal enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: I'm still getting a significant amount of dicarboxylic acid even after optimizing my chemical hydrolysis conditions. What should I do?

A: If you have thoroughly explored adjusting the temperature, catalyst concentration, and reaction time without success, it is highly recommended to consider switching to an enzymatic approach using a nitrilase. The selectivity offered by biocatalysts is often superior for the mono-hydrolysis of dinitriles.[12][13]

Q2: Can I use protecting groups to prevent dicarboxylic acid formation?

A: While protecting groups are a common strategy in organic synthesis to differentiate between similar functional groups, their application to the selective hydrolysis of dinitriles is less common and often unnecessary, especially with the availability of highly selective enzymatic methods. The use of protecting groups would add extra steps to your synthesis (protection and deprotection), which may not be efficient.[18]

Q3: How can I be sure that the second product I'm seeing is the dicarboxylic acid?

A: The most reliable way to identify your byproduct is through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These methods can separate the mono- and di-acid products and provide mass spectral data for unambiguous identification. See our detailed Analytical Protocols section below.

Q4: My starting material has other functional groups that are sensitive to acid or base. How can I selectively hydrolyze the nitrile?

A: This is a classic chemoselectivity challenge where enzymatic hydrolysis is the ideal solution. Nitrilases operate under mild pH and temperature conditions and are highly specific for the nitrile group, leaving other sensitive functional groups such as esters, amides, and alcohols intact.[12]

Analytical Protocols

Accurate and reliable monitoring of your reaction is crucial for optimizing conditions and preventing byproduct formation. Here are detailed protocols for the analysis of dicarboxylic acids using LC-MS and GC-MS.

Protocol 1: LC-MS/MS for Dicarboxylic Acid Quantification

LC-MS/MS is a powerful technique for the direct analysis of dicarboxylic acids in reaction mixtures, offering high sensitivity and selectivity.[19][20]

1. Sample Preparation:

  • Quench the Reaction: At your desired time point, take an aliquot of the reaction mixture and quench it by rapidly cooling and neutralizing it.

  • Dilution: Dilute the quenched aliquot with a suitable solvent (e.g., water/acetonitrile) to a concentration within the linear range of your calibration curve.

  • Protein Precipitation (for enzymatic reactions): If your reaction contains a high concentration of protein (e.g., from a cell lysate), perform a protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein.[19]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate the starting dinitrile, the mono-carboxylic acid, and the dicarboxylic acid.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of the analytes.

Workflow for LC-MS/MS Analysis

sample Reaction Aliquot quench Quench & Neutralize sample->quench dilute Dilute quench->dilute filter Filter dilute->filter inject Inject into LC-MS/MS filter->inject analyze Quantify Mono- vs. Di-acid inject->analyze

Caption: LC-MS/MS sample preparation and analysis workflow.

Protocol 2: GC-MS for Dicarboxylic Acid Analysis (with Derivatization)

GC-MS is another excellent technique for dicarboxylic acid analysis, but it requires a derivatization step to make the analytes volatile.[21][22]

1. Sample Preparation and Derivatization:

  • Extraction: After quenching and diluting the reaction aliquot, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) to extract the carboxylic acids.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): To the dried residue, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. Heat the mixture (e.g., at 70°C for 30-60 minutes) to form the trimethylsilyl esters of the carboxylic acids.[22]

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient to separate the derivatized analytes.

  • Ionization: Electron Ionization (EI).

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

References

  • Rounds, W. D., & Gribble, G. W. (1988). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 29(50), 6557-6560.
  • Rabinovitch, B. S., & Winkler, C. A. (1942). The hydrolysis of aliphatic nitriles in concentrated hydrochloric acid solutions. Canadian Journal of Research, 20b(5), 73-81.
  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970).
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • BenchChem. (2025). Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • BenchChem. (2025).
  • ACS Publications. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research.
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • RSC Publishing. (n.d.). Enzymatic hydrolysis of nitrites and dinitriles.
  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • Scilit. (n.d.).
  • Longdom Publishing. (2024).
  • ACS Publications. (n.d.).
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • ACS Publications. (2014). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development.
  • PMC. (n.d.).
  • ResearchGate. (2025). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide.
  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).
  • Quora. (2020).
  • PubMed. (2025).
  • SciSpace. (2014). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide.
  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
  • Organic Chemistry. (n.d.). Basic hydrolysis of nitriles.
  • LibreTexts. (2023). The Hydrolysis of Nitriles.
  • Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. (2025).
  • OrgoSolver. (n.d.). Nitrile Reaction Guides.
  • Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters.
  • RSC Publishing. (n.d.). Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode.
  • LOCKSS. (2018).
  • Sciencemadness Discussion Board. (2008). A question on the hydrolisis of nitriles to acids.
  • ResearchGate. (2025).
  • PMC. (n.d.). Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Wikipedia. (n.d.). Nitrile.
  • CHIMIA. (n.d.).
  • Carboxylic acids
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Creative Enzymes. (n.d.).
  • IJNRD. (2014). “TO STUDY THE EFFECT OF pH ON ENZYME ACTIVITY”.

Sources

Technical Support Center: Purification & Recrystallization of trans-4-Cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical purification bottlenecks associated with trans-4-cyanocyclohexanecarboxylic acid (trans-4-CCA). This compound is a vital stereospecific intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Tranexamic Acid (TnA) and various kinase inhibitors,[1].

Achieving >99.5% diastereomeric purity is non-negotiable, as the cis-isomer is therapeutically inactive in downstream applications[2]. This portal moves beyond basic recipes, providing the thermodynamic causality behind solvent selection and self-validating protocols to ensure your workflow is robust and reproducible.

ImpurityClearance Crude Crude trans-4-CCA (Mixed Isomers & Di-acid) pHWash pH 4.5 Aqueous Wash (Di-acid Clearance) Crude->pHWash Crystallization EtOH/H2O Crystallization (cis-Isomer Clearance) pHWash->Crystallization Pure API-Grade trans-4-CCA (>99.5% trans-isomer) Crystallization->Pure

Logical workflow for orthogonal impurity clearance in trans-4-CCA.

Section 1: Solvent System Selection (FAQ)

Q: Why is the Ethanol/Water system considered the gold standard over pure organic solvents? A: The molecular architecture of trans-4-CCA features a highly polar carboxylic acid (-COOH) and a cyano (-C≡N) group separated by a lipophilic cyclohexane ring[3]. Pure non-polar solvents fail to break the strong intermolecular hydrogen-bonded dimers of the carboxylic acid. Ethanol effectively dissolves the compound at elevated temperatures via hydrogen bonding and dipole-dipole interactions. Water acts as a highly tunable anti-solvent. By adjusting the EtOH:Water ratio, you create a steep temperature-dependent solubility gradient. This thermodynamic environment allows the trans-isomer to selectively crystallize while the cis-isomer—which possesses a different dipole moment and higher solubility—remains dissolved in the mother liquor[4],.

Q: Can I use an Ethyl Acetate/Heptane system instead? A: Yes, but with trade-offs. Ethyl acetate is excellent for initial dissolution, and heptane forces crystallization. However, this system is less effective at clearing the cis-isomer compared to aqueous ethanol. It is primarily recommended if your crude material is highly contaminated with the di-acid byproduct, as the di-acid is practically insoluble in heptane mixtures.

Table 1: Quantitative Solvent System Comparison for trans-4-CCA Purification
Solvent SystemDielectric Constant (ε)Solubilizing MechanismImpurity Clearance ProfileYield Potential
Ethanol / Water (1:1) ~50H-bonding (EtOH), Hydrophobic effect (Water)Excellent for cis-isomer; moderate for di-acid85 - 90%
Ethyl Acetate / Heptane ~6 (mixed)Dipole-dipole (EtOAc), Anti-solvent (Heptane)Good for di-acid; poor for cis-isomer75 - 80%
Toluene 2.4Dispersion forces, weak dipole interactionsExcellent for polar impurities; poor solubility< 50%
Acetone / Water ~40Dipole-dipole, H-bond acceptorHigh risk of oiling out; requires strict control70 - 85%

Section 2: Troubleshooting Crystallization Failures (Q&A)

Q: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the cooling trajectory crosses the binodal curve (liquid-liquid coexistence) before it crosses the solubility curve (solid-liquid coexistence). For trans-4-CCA, this typically happens if the solvent system is too polar (i.e., excessive water fraction) or if the cooling rate is too aggressive. The solute "melts" out of solution as a supersaturated, heavy liquid phase rather than forming a stable crystal lattice. Resolution: Shift the solvent composition by increasing the ethanol fraction to raise the cloud point above the melting point of the solute-solvent cluster. Additionally, introduce pure seed crystals just above the cloud point to bypass the nucleation energy barrier and force heterogeneous solid-liquid crystallization.

Q: How do I ensure complete removal of the 1,4-cyclohexanedicarboxylic acid byproduct prior to recrystallization? A: The di-acid byproduct is a common result of over-hydrolysis during synthesis[4]. Because both the mono-acid (trans-4-CCA) and the di-acid co-crystallize poorly, attempting to remove high levels of di-acid solely via recrystallization will depress your yield. The solution is an orthogonal liquid-liquid extraction based on pKa differentials. By washing the crude organic mixture (e.g., in ethyl acetate) with an aqueous buffer at pH 4.5, the di-acid (pKa1 ~4.5) partially ionizes and partitions into the aqueous phase. The mono-acid (trans-4-CCA, pKa ~4.8) remains predominantly protonated and stays in the organic phase.

Section 3: Self-Validating Experimental Protocols

Recrystallization Dissolve Dissolution in EtOH (75°C, High Solubility) AntiSolvent Hot Water Addition (Titrate to Cloud Point) Dissolve->AntiSolvent Seeding Seed Crystal Addition (Bypass Nucleation Barrier) AntiSolvent->Seeding Cooling Controlled Cooling (-0.2°C/min to 5°C) Seeding->Cooling Isolation Vacuum Filtration (Cold Wash) Cooling->Isolation

Step-by-step thermodynamic workflow for aqueous ethanol recrystallization.

Protocol A: Pre-Crystallization pH Wash (Di-acid Removal)
  • Organic Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g).

  • pH Adjustment: Wash the organic layer with an equal volume of sodium acetate/acetic acid buffer adjusted strictly to pH 4.5. Causality: The di-acid byproduct ionizes and partitions into the aqueous phase, while the mono-acid trans-4-CCA remains protonated and organic-soluble.

  • Phase Separation: Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the di-acid-free crude solid. Self-Validation Checkpoint: TLC (using a highly polar mobile phase) or HPLC of the organic phase must show the complete absence of the baseline-running di-acid peak before proceeding to recrystallization.

Protocol B: Precision Aqueous Ethanol Recrystallization
  • Dissolution: Suspend the di-acid-free crude trans-4-CCA in absolute ethanol (approx. 3 mL/g) in a jacketed reactor. Heat to 75°C with moderate agitation until complete dissolution[4]. Self-Validation Checkpoint: The solution must be completely transparent. If particulate matter persists, it consists of insoluble polymeric byproducts; perform a hot polish filtration before proceeding.

  • Anti-Solvent Titration: Slowly add deionized water (pre-heated to 75°C) dropwise until the solution exhibits a faint, persistent opalescence (the cloud point).

  • Redissolution & Seeding: Add 1-2 mL of absolute ethanol to just clear the opalescence. Cool the reactor to 65°C and introduce 0.5% w/w pure trans-4-CCA seed crystals. Self-Validation Checkpoint: Seed crystals should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; repeat step 2.

  • Controlled Cooling: Implement a linear cooling ramp of -0.2°C/min down to 5°C. Causality: Slow cooling allows the trans-isomer to pack efficiently into the crystal lattice, while the more soluble cis-isomer remains excluded in the mother liquor.

  • Isolation: Isolate via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold 1:1 EtOH/Water. Dry under vacuum at 45°C to constant weight.

References

1.[4] BenchChem Technical Support Team. "Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 - Benchchem: Part C: Purification". Benchchem. URL: 2.[3] CymitQuimica. "CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid". CymitQuimica. URL: 3. Saralaya S. S. et al. "A systematic overview of the strategies adopted (microbial, enzymatic and chemical pathways) in prior arts towards the synthesis of renowned anti-fibrinolytic drug, Tranexamic acid". Moroccan Journal of Chemistry. URL: 4.[1] Merck Sharp & Dohme LLC. "US9290490B2 - Aminopyrimidines as Syk inhibitors". Google Patents. URL: 5.[2] "A systematic overview of the strategies adopted... Tranexamic acid". ResearchGate. URL:

Sources

Technical Support Center: Thermal Optimization for trans-4-Cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4CCA-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of trans-4-cyanocyclohexanecarboxylic acid (4-CCA) is suffering from poor diastereoselectivity (low trans:cis ratio) , nitrile hydrolysis , or yield loss during purification .

The synthesis of trans-4-CCA is a battle between kinetic control (which often favors the cis isomer during hydrogenation) and thermodynamic control (which favors the trans isomer).[2] Temperature is the primary lever to shift this balance. This guide details how to manipulate thermal parameters to drive the reaction toward the thermodynamically stable diequatorial (trans) conformer without degrading the sensitive nitrile group.[2]

Part 1: The Thermodynamic Landscape

Before adjusting your heating mantles, you must understand the conformational analysis dictating your yield.

  • The cis-Isomer: One substituent is axial, one is equatorial.[1][2] Higher energy.[2][3] Often the kinetic product of hydrogenation over Rh or Ru catalysts.

  • The trans-Isomer: Both the cyano and carboxylic acid groups are in the equatorial position (diequatorial).[2] This is the thermodynamically stable form.

  • The Challenge: Hydrogenation of 4-cyanobenzoic acid typically yields a ~60:40 to 70:30 cis:trans mixture.[2] To reach >99% trans, you must induce epimerization followed by fractional crystallization .[1]

Workflow Visualization

SynthesisWorkflow cluster_Isom Step 2: Thermal Isomerization Start Start: 4-Cyanobenzoic Acid Hydrogenation Step 1: Hydrogenation (Rh/C or Ru/C, 50-80°C) Risk: Over-reduction Start->Hydrogenation Mixture Intermediate: Cis/Trans Mixture (Kinetic Product) Hydrogenation->Mixture Heat Apply Heat (150-200°C) OR Base Catalysis Mixture->Heat Equilibrium Thermodynamic Equilibrium (~60% Trans / 40% Cis) Heat->Equilibrium Crystallization Step 3: Fractional Crystallization (Cooling in Methanol/Water) Equilibrium->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Phase: Pure Trans-Isomer (Low Solubility) Filtration->Solid Liquor Mother Liquor: Enriched Cis-Isomer Filtration->Liquor Recycle Recycle Loop (Re-isomerize) Liquor->Recycle Recycle->Heat

Figure 1: Integrated workflow for synthesis and isomerization.[1][2] Note the recycle loop for the mother liquor to maximize yield.[2][4]

Part 2: Troubleshooting Guides (Q&A)

Module A: Hydrogenation (The Precursor Step)[2]

Q: I am using 4-cyanobenzoic acid as my starting material. Why is my reaction stalling at 50% conversion?

  • Diagnosis: Catalyst poisoning or insufficient temperature.[1]

  • The Fix:

    • Temperature: Hydrogenation of the aromatic ring requires energy, but nitriles are sensitive. Operate between 50°C and 80°C .[1][5] Below 50°C, turnover is slow.[1] Above 100°C, you risk reducing the nitrile to an amine (forming 4-aminomethylcyclohexanecarboxylic acid).[1][2]

    • Catalyst Selection: Switch to 5% Rh/C or 5% Ru/C . These are active at lower temperatures/pressures compared to Pd/C.[6]

    • Solvent: Ensure your solvent (e.g., Methanol or THF) is free of thiols or amines that poison the catalyst.[2]

Q: I obtained the product, but it is 80% cis. Is my reaction broken?

  • Analysis: No, this is expected. Catalytic hydrogenation adds hydrogen to the face of the aromatic ring (syn-addition), kinetically favoring the cis isomer.[2]

  • Action: Do not try to force trans formation in the hydrogenation reactor. Move to Module B (Isomerization) .

Module B: Isomerization (The Critical Thermal Step)

Q: How do I convert the cis isomer to the trans isomer without decomposing the molecule?

  • Protocol: You must overcome the energy barrier for ring inversion/epimerization.

    • Method 1 (Thermal Melt): Heat the crude solid mixture to 150°C - 200°C under an inert atmosphere (Nitrogen/Argon).[1][2] The cis isomer (mp ~67°C) will melt first.[2] The mixture will equilibrate.[2]

    • Method 2 (Base-Catalyzed): Use KOH or Potassium tert-butoxide in a high-boiling solvent (e.g., ethylene glycol) at 120°C - 150°C .[1][2] The base deprotonates the alpha-carbon (next to the COOH), allowing the substituent to flip to the equatorial position.[2]

Q: My nitrile group hydrolyzed to an amide/acid during isomerization. What happened?

  • Root Cause: Presence of water at high temperatures.

  • The Fix:

    • Strict Anhydrous Conditions: If using the Thermal Melt method, dry your crude material thoroughly before heating.

    • Avoid Aqueous Bases: If using base catalysis, use alkoxides (KOtBu) in anhydrous alcohols, not aqueous NaOH.

Q: What is the maximum temperature I can use?

  • Limit: Do not exceed 220°C . Above this, decarboxylation (loss of CO2) and polymerization of the nitrile group become significant, leading to "black tar" formation.[2]

Module C: Purification (Solubility Exploitation)

Q: How do I separate the isomers after equilibration?

  • Principle: The trans isomer is significantly less soluble in polar solvents than the cis isomer due to better crystal packing (higher symmetry).[2]

  • Data Table: Solubility Profile

Solventcis-Isomer Solubilitytrans-Isomer SolubilityRecommended Action
Water HighLowGood for final wash
Methanol Very HighModerateBest for Crystallization
Acetone HighHighPoor separation
Chloroform HighLowAlternative for extraction
  • Protocol:

    • Dissolve the equilibrated mixture in hot Methanol (reflux).

    • Cool slowly to 0°C - 5°C.

    • The trans-4-CCA will precipitate as white crystals.[1][2][4][5]

    • Filter.[2][3][7][8][9] The filtrate (Mother Liquor) contains mostly cis.[2] Do not discard —recycle this back to the isomerization step.

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of >99% trans-4-CCA from 4-cyanobenzoic acid.

  • Hydrogenation:

    • Load 4-cyanobenzoic acid, Methanol, and 5% Rh/C into an autoclave.

    • Pressurize H2 to 5-10 MPa.

    • Heat to 60°C . Stir for 4-6 hours.

    • Filter catalyst.[1][9][10] Evaporate solvent.[1][8][9] Result: ~70:30 cis:trans mix.[1][2][4]

  • Thermal Isomerization:

    • Place the crude solid in a flask under Nitrogen.[2]

    • Heat to 180°C (melt phase) for 2 hours.

    • Note: This establishes the thermodynamic equilibrium (~60% trans).[2]

  • Fractional Crystallization:

    • Dissolve the melt in boiling Methanol (approx. 5 mL per gram of solid).

    • Cool to room temperature, then chill to 4°C overnight.

    • Filter the precipitate.[2][7][8]

    • Yield: High purity trans-isomer (>98%).

  • Recycling:

    • Concentrate the filtrate (mostly cis).[2][9]

    • Return to Step 2 (Thermal Isomerization).[1][2]

References

  • Process for producing trans-4-cyanocyclohexane-1-carboxylic acid. Source: Google Patents (JPH0730006B2).[1][2] URL:

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Source: National Institutes of Health (PMC).[2] URL:[Link]

  • Trans-4-Cyanocyclohexanecarboxylic acid Physical Properties. Source: PubChem.[1][11] URL:[Link][1][2]

  • Process for producing 4-cyanocyclohexane-1-carboxylic acid. Source: Google Patents (JP2008260757A).[1][2] URL:

Sources

removing residual Raney Nickel from trans-4-cyanocyclohexanecarboxylic acid reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Raney® Nickel Catalyst

Guide: Effective Removal of Residual Raney Nickel from the Catalytic Reduction of trans-4-Cyanocyclohexanecarboxylic Acid

Welcome to the Technical Support Center. This guide, curated for researchers, chemists, and process development professionals, provides in-depth troubleshooting and best practices for a critical step in the synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid): the removal of the Raney Nickel catalyst. As Senior Application Scientists, we understand that this seemingly simple filtration step is fraught with challenges, from safety hazards to product contamination. This document offers practical, field-proven solutions to ensure a safe, efficient, and clean work-up.

Frequently Asked Questions & Troubleshooting Guide

Q1: What makes Raney Nickel so notoriously difficult to remove after a reaction?

A1: The challenges in removing Raney Nickel stem from a combination of its physical and chemical properties, which are a direct result of its manufacturing process.

  • Extremely Fine Particle Size: Raney Nickel is created by leaching an aluminum-nickel alloy with a concentrated sodium hydroxide solution.[1][2] This process removes the aluminum, leaving behind a porous, high-surface-area nickel catalyst. The resulting particles are extremely fine, often in the low micron or even sub-micron range, which allows them to easily pass through standard filter paper and even clog sintered glass funnels.

  • Pyrophoric Nature: The high surface area and the hydrogen adsorbed onto the nickel surface make the catalyst highly reactive.[3][4] When this "activated" catalyst is exposed to air, especially when dry, it can spontaneously ignite.[1][5][6] This pyrophoric nature presents a significant fire hazard during filtration and handling, as the solvent can be removed too quickly, exposing the catalyst to air.[5][7]

  • Catalyst "Fines" and Leaching: During the reaction, mechanical agitation can cause attrition, breaking down larger catalyst particles into even smaller "fines." These fines are exceptionally difficult to filter. Additionally, under certain pH conditions, trace amounts of nickel can leach into the solution, leading to product contamination that cannot be removed by simple filtration.

Q2: My standard filtration setup isn't working—the catalyst either passes through or clogs the filter. What's the best practice for filtration?

A2: This is the most common issue encountered. Standard filter paper is inadequate. The industry-standard solution is to use a filter aid, most commonly diatomaceous earth (Celite®).

The Causality: A filter aid like Celite creates a porous, incompressible filter cake on top of your filter medium (e.g., filter paper in a Büchner funnel). The Raney Nickel particles are then trapped within the intricate matrix of the Celite bed rather than directly on the filter paper. This prevents both clogging and the passage of fine particles.[7]

A detailed, step-by-step protocol for this critical procedure is provided in the section below. It is crucial to pre-wet the Celite pad and never allow it to run dry during filtration to mitigate fire risk.[8]

Q3: I'm very concerned about the fire risk. How can I perform the filtration while ensuring the Raney Nickel does not ignite?

A3: Your concern is valid and demonstrates good laboratory practice. The absolute, unbreakable rule is: Never allow the catalyst to dry. [6][8] The heat generated from its rapid oxidation upon contact with air can easily ignite residual flammable solvents.

Here are the key safety-focused techniques:

  • Maintain a Liquid Head: Always keep a layer of solvent over the filter cake. Do not apply full vacuum, which can suck the solvent through too quickly.[7] It is better to "pulse" the vacuum or use a gentle, steady vacuum that allows you to add more of the reaction slurry or wash solvent before the cake is exposed.[7]

  • Use an Inert Gas Blanket: For an added layer of safety, especially on a larger scale, perform the filtration under a positive pressure of an inert gas like nitrogen or argon.[9] This can be achieved by fitting a chromatography column with a filter pad and pushing the liquid through with gentle gas pressure, ensuring the catalyst is never exposed to oxygen.[9]

  • Have a Quenching Station Ready: Before you begin, have a beaker of water or a bucket of sand nearby. In the unlikely event of a spark or fire on the filter, you can immediately douse it.[8][10]

The workflow below illustrates the decision-making process for a safe filtration.

G cluster_prep Preparation cluster_filtration Filtration Process cluster_disposal Handling & Disposal start Start: Reaction Workup prep_funnel Prepare Büchner Funnel with Celite Pad start->prep_funnel pre_wet Thoroughly Pre-wet Celite Pad with Clean Solvent prep_funnel->pre_wet safety_check Ready Quenching Station (Water/Sand) & Fire Extinguisher pre_wet->safety_check transfer Transfer Reaction Slurry to Funnel safety_check->transfer apply_vac Apply Gentle/Pulsed Vacuum transfer->apply_vac monitor Monitor Solvent Level apply_vac->monitor add_wash Add Wash Solvent monitor->add_wash Level is Low stop_vac Stop Vacuum While Solvent is Still Present monitor->stop_vac Filtration Complete add_wash->monitor transfer_waste Transfer Wet Catalyst Cake to Waste Container stop_vac->transfer_waste deactivate Proceed to Catalyst Deactivation Protocol transfer_waste->deactivate G cluster_prep Preparation cluster_quench Deactivation Process cluster_final Final Disposal start Start with Wet Raney Ni Waste setup Place Waste in Beaker (in Fume Hood) start->setup ice_bath Place Beaker in Ice Bath and Add Water for Slurry setup->ice_bath stir Begin Gentle Stirring ice_bath->stir add_acid Add Dilute Acid (e.g., 1M HCl) Dropwise stir->add_acid monitor Monitor Temperature & Gas Evolution add_acid->monitor stop_acid Stop Acid Addition monitor->stop_acid Reaction too Vigorous check_gas Does Gas Evolution Cease? monitor->check_gas Reaction is Controlled stop_acid->monitor check_gas->add_acid No neutralize Neutralize Slurry (if required) check_gas->neutralize Yes dispose Dispose as Hazardous Heavy Metal Waste neutralize->dispose

Sources

minimizing epimerization during trans-4-cyanocyclohexanecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of trans-4-cyanocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a primary focus on the critical issue of minimizing epimerization to the cis-isomer during chemical transformations.

The Challenge: Stereochemical Integrity of trans-4-Cyanocyclohexanecarboxylic Acid

trans-4-Cyanocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, often utilized as an intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its rigid, well-defined trans stereochemistry is frequently crucial for its intended biological activity or material properties.[1] However, the acidic proton at the C1 position (alpha to the carboxylic acid) is susceptible to base-mediated abstraction, which can lead to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of trans and cis isomers, a process known as epimerization.[3][4][5]

The trans isomer, with both the cyano and carboxylic acid groups in the more stable equatorial positions, is the thermodynamically favored product.[3] However, under many reaction conditions, the formation of the cis isomer can be a significant side reaction, complicating purification and reducing the yield of the desired product. This guide provides strategies to maintain the stereochemical integrity of the trans isomer during common derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with trans-4-cyanocyclohexanecarboxylic acid?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of trans-4-cyanocyclohexanecarboxylic acid, the stereocenter at the carbon bearing the carboxylic acid group (C1) can invert, leading to the formation of the cis-isomer. This is a concern because the biological activity and physical properties of the trans and cis isomers can be significantly different.[1] Maintaining a high isomeric purity of the trans form is often a critical quality attribute for downstream applications.

Q2: Under what conditions is epimerization most likely to occur?

A2: Epimerization is most prevalent under conditions that facilitate the removal of the acidic proton at C1. This includes:

  • Basic conditions: The presence of strong bases can readily deprotonate the C1 position. Even weaker bases, if used in excess or at elevated temperatures, can promote epimerization.[3]

  • Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for both deprotonation and the subsequent conformational changes, often favoring the thermodynamically more stable product, which in this case is the trans isomer. However, prolonged heating can lead to an equilibrium mixture of both isomers.[4][6][7][8][9]

  • Certain activation methods: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a highly activated ester, can sometimes increase the acidity of the C1 proton, making it more susceptible to abstraction.[10]

Q3: How can I minimize epimerization during amide bond formation?

A3: Amide coupling is a common derivatization where epimerization can be a significant issue. To minimize this, consider the following:

  • Choice of Coupling Reagent: Utilize coupling reagents known for low epimerization rates. Onium salts like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred over carbodiimides alone as they can lead to faster and more efficient couplings with less epimerization.[11][12][13] DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another excellent choice for easily epimerized substrates.[11]

  • Use of Additives: When using carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the inclusion of additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is crucial.[14][15][16] These additives react with the activated carboxylic acid to form a less reactive, but more stable active ester, which then reacts with the amine, reducing the lifetime of the highly reactive intermediate that is prone to epimerization.[16]

  • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) in stoichiometric amounts.[14] Avoid using strong, unhindered bases.

  • Reaction Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[17]

Q4: What about esterification? How can I avoid epimerization then?

A4: For esterification, similar principles apply.

  • Acid-Catalyzed Esterification (Fischer Esterification): While seemingly straightforward, heating a carboxylic acid with an alcohol in the presence of a strong acid can lead to epimerization.[10] It is preferable to use milder methods if stereochemical integrity is paramount.

  • Coupling Reagent-Mediated Esterification: Similar to amide coupling, using reagents like DCC with an activating agent such as DMAP (4-Dimethylaminopyridine) can be effective.[18] However, careful control of reaction conditions is still necessary.

  • Conversion to Acid Chloride: Formation of the acid chloride using reagents like thionyl chloride or oxalyl chloride followed by reaction with an alcohol is a common method. However, heating during the acid chloride formation can cause epimerization.[10] Performing this step at room temperature or below is recommended.

Q5: How can I determine the isomeric ratio of my product?

A5: Several analytical techniques can be used to quantify the cis/trans isomer ratio:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often the most straightforward method. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be different for the cis and trans isomers. Integration of the characteristic peaks for each isomer allows for quantification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18, C30) and mobile phase can often separate the cis and trans isomers, allowing for their quantification by UV detection.[19] Chiral stationary phases can also be employed for the separation of enantiomers if applicable.[20]

  • Gas Chromatography (GC): After conversion to a volatile derivative (e.g., methyl ester), GC can be used to separate and quantify the isomers.

Troubleshooting Guides

Issue 1: Significant formation of the cis-isomer during amide coupling.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Coupling Reagent Switch to a low-epimerization coupling reagent such as HATU, HBTU, or DEPBT.[11][12][13]These reagents promote rapid amide bond formation, minimizing the time the activated carboxylic acid is susceptible to epimerization.
Absence of Additives with Carbodiimides Always use HOBt or OxymaPure® when using DCC or EDC.[14][15][16]Additives form a more stable active ester intermediate, which is less prone to epimerization than the O-acylisourea intermediate formed with carbodiimides alone.[16]
Excessive or Strong Base Use a stoichiometric amount of a hindered base like DIPEA or NMM.[14] Avoid stronger bases like triethylamine if possible.Hindered bases are less likely to act as nucleophiles and are effective at scavenging the acid byproduct without promoting significant epimerization.
Elevated Reaction Temperature Perform the reaction at 0 °C and allow it to slowly warm to room temperature.Lower temperatures decrease the rate of the epimerization side reaction more significantly than the desired coupling reaction (kinetic control).[4][6][7][9]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended reaction times, especially at higher temperatures, can allow the reaction to reach thermodynamic equilibrium, resulting in a mixture of isomers.[6][8]
Issue 2: Epimerization observed after converting to the acid chloride.
Potential Cause Troubleshooting Action Scientific Rationale
Heating during Acid Chloride Formation Use oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like dichloromethane at 0 °C to room temperature. Avoid heating.This method is generally milder and proceeds at lower temperatures than using thionyl chloride, thus minimizing the risk of epimerization.
Use of Thionyl Chloride at Reflux If thionyl chloride must be used, perform the reaction at room temperature or with gentle warming. Avoid prolonged heating at reflux.[10]High temperatures can provide sufficient energy to induce epimerization of the acid chloride intermediate.
Presence of Basic Impurities Ensure all glassware is dry and reagents are free from basic contaminants.Basic impurities can catalyze the epimerization of the acid chloride.

Visualizing the Epimerization Pathway

The following diagram illustrates the base-catalyzed epimerization of trans-4-cyanocyclohexanecarboxylic acid.

epimerization_pathway trans_acid trans-4-Cyanocyclohexanecarboxylic Acid enolate Enolate Intermediate trans_acid->enolate + Base (- H+) enolate->trans_acid + H+ cis_acid cis-4-Cyanocyclohexanecarboxylic Acid enolate->cis_acid + H+ cis_acid->enolate + Base (- H+)

Caption: Base-catalyzed epimerization of the trans-isomer to the cis-isomer via a planar enolate intermediate.

Recommended Experimental Protocol: Low-Epimerization Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of trans-4-cyanocyclohexanecarboxylic acid using HATU, a coupling reagent known for its low propensity to cause epimerization.

Materials:

  • trans-4-Cyanocyclohexanecarboxylic acid

  • Amine

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve trans-4-cyanocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Cool the flask containing the acid and amine to 0 °C in an ice bath.

  • Slowly add the HATU solution to the cooled mixture with stirring.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Analyze the purified product by 1H NMR to confirm its structure and determine the isomeric ratio.

Workflow for Minimizing Epimerization

workflow start Start: Derivatization of trans-4-Cyanocyclohexanecarboxylic Acid reaction_type Select Reaction Type start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Amide esterification Esterification reaction_type->esterification Ester other_deriv Other Derivatizations reaction_type->other_deriv Other reagent_selection Select Low-Epimerization Reagents (e.g., HATU, HBTU, DEPBT) amide_coupling->reagent_selection esterification->reagent_selection other_deriv->reagent_selection conditions Optimize Reaction Conditions: - Low Temperature (0 °C to RT) - Stoichiometric Hindered Base (DIPEA/NMM) - Anhydrous Solvent reagent_selection->conditions monitoring Monitor Reaction Progress (TLC/LC-MS) conditions->monitoring workup Aqueous Workup and Purification monitoring->workup analysis Analyze Isomeric Ratio (NMR, HPLC) workup->analysis end Pure trans-Derivative analysis->end

Sources

Validation & Comparative

A Researcher's Guide to Distinguishing Cis and Trans 4-Cyanocyclohexanecarboxylic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical and pharmaceutical research, the definitive stereochemical assignment of molecules is a cornerstone of establishing structure-activity relationships and ensuring the purity and efficacy of therapeutic agents. For 1,4-disubstituted cyclohexanes like 4-cyanocyclohexanecarboxylic acid, the distinction between cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the preeminent analytical technique for this purpose, offering a detailed view into the molecule's three-dimensional structure through the nuanced analysis of chemical shifts and spin-spin coupling constants.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features that differentiate cis- and trans-4-cyanocyclohexanecarboxylic acid. We will delve into the conformational underpinnings of these differences, present comparative data, and provide a robust experimental protocol for researchers, scientists, and drug development professionals.

The Conformational Basis for Spectral Differentiation

The key to distinguishing between the cis and trans isomers of 4-cyanocyclohexanecarboxylic acid lies in the chair conformation of the cyclohexane ring and the resulting axial or equatorial orientation of the substituents.[1]

  • Trans Isomer: The thermodynamically more stable conformation for the trans isomer places both the cyano (-CN) and carboxylic acid (-COOH) groups in equatorial positions (diequatorial).[2][3] This arrangement minimizes steric strain, specifically 1,3-diaxial interactions.[4][5]

  • Cis Isomer: In the cis isomer, one substituent must occupy an axial position while the other is equatorial.[3][6] Due to the rapid ring-flipping at room temperature, the molecule exists as a dynamic equilibrium of two chair conformers of equal energy.[4][7]

These distinct conformational preferences create unique magnetic environments for the protons and carbons within each isomer, leading to predictable and measurable differences in their NMR spectra.

¹H NMR Spectroscopy: A Tale of Two Protons

The ¹H NMR spectrum provides a wealth of information for distinguishing between the two isomers, primarily through the analysis of the chemical shifts and coupling constants of the protons at C1 and C4 (the carbons bearing the substituents).

Chemical Shift Analysis:

The orientation of a proton (axial vs. equatorial) significantly influences its chemical shift.

  • Trans Isomer (Diequatorial Substituents): In the more stable diequatorial conformation of the trans isomer, the protons at C1 and C4 are in axial positions.[1] Axial protons are generally more shielded and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

  • Cis Isomer (Axial/Equatorial Substituents): In the cis isomer, the protons at C1 and C4 will be, on average, more equatorial in character due to the equilibrium between the two chair forms. This leads to a downfield shift (higher ppm value) for these protons compared to the axial protons in the trans isomer.[1] A similar effect is observed in other substituted cyclohexanes, where equatorial protons are deshielded relative to their axial counterparts.

Coupling Constant (J-Value) Analysis:

The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[8] This provides an unambiguous method for stereochemical assignment.[8][9]

  • Trans Isomer: The axial protons at C1 and C4 will exhibit large axial-axial (Jₐₐ) couplings with their neighboring axial protons on C2, C6 and C3, C5, respectively. These Jₐₐ values are typically in the range of 10-13 Hz.[1][9] They will also show smaller axial-equatorial (Jₐₑ) couplings (typically 2-5 Hz). The resulting multiplet for the H1 and H4 protons will often appear as a "triplet of triplets" or a more complex multiplet with a large width.

  • Cis Isomer: The protons at C1 and C4 in the cis isomer will have a more complex and averaged coupling pattern due to the ring flip. They will exhibit smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, which are generally in the range of 2-5 Hz.[1] This results in a narrower multiplet for the H1 and H4 signals compared to the trans isomer.

Comparative ¹H NMR Data Summary

Parametercis-4-Cyanocyclohexanecarboxylic Acidtrans-4-Cyanocyclohexanecarboxylic AcidKey Distinguishing Feature
H1 Chemical Shift (δ) More downfield (higher ppm)More upfield (lower ppm)Reflects greater equatorial character in the cis isomer.
H4 Chemical Shift (δ) More downfield (higher ppm)More upfield (lower ppm)Reflects greater equatorial character in the cis isomer.
H1/H4 Coupling Pattern Narrower multipletBroader multipletDue to smaller Jₐₑ and Jₑₑ couplings in the cis isomer.
H1/H4 Coupling Constants (³J) Smaller, averaged values (typically 2-5 Hz)Larger Jₐₐ couplings (typically 10-13 Hz)The large Jₐₐ in the trans isomer is a definitive indicator.
¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR is often sufficient for distinguishing these isomers, ¹³C NMR provides valuable confirmatory data. The chemical shifts of the carbon atoms are also influenced by the stereochemistry of the substituents.

  • Nitrile Carbon (C≡N): Research has shown that the ¹³C chemical shift of a nitrile carbon on a cyclohexane ring is sensitive to its orientation. Equatorial nitrile carbons consistently resonate downfield (higher ppm) compared to their axial counterparts.[10] Therefore, the nitrile carbon in the trans isomer (equatorial) is expected to appear at a lower field than the time-averaged signal of the nitrile carbon in the cis isomer.

  • Carboxylic Acid Carbon (COOH): The chemical shift of the carboxylic acid carbon will also be influenced by its orientation, though the effect may be less pronounced than that of the nitrile carbon.

  • Ring Carbons (C1 and C4): The carbons bearing the substituents (C1 and C4) will also exhibit different chemical shifts between the two isomers due to the different steric and electronic environments in the axial and equatorial positions.

Comparative ¹³C NMR Data Summary

Carboncis-4-Cyanocyclohexanecarboxylic Acidtrans-4-Cyanocyclohexanecarboxylic AcidKey Distinguishing Feature
C≡N More upfield (lower ppm)More downfield (higher ppm)Equatorial nitriles are deshielded relative to axial ones.[10]
COOH Distinct chemical shiftDistinct chemical shiftDifferences arise from the axial vs. equatorial environment.
C1 Distinct chemical shiftDistinct chemical shiftReflects the different stereochemical environment.
C4 Distinct chemical shiftDistinct chemical shiftReflects the different stereochemical environment.
Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for accurate isomer differentiation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 4-cyanocyclohexanecarboxylic acid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformational equilibrium.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • For ¹H NMR, acquire a standard one-dimensional spectrum. Key parameters to optimize include:

    • Spectral width: Sufficient to cover all proton signals (e.g., 0-12 ppm).

    • Number of scans: Adequate to achieve a good signal-to-noise ratio (typically 16 or more).

    • Relaxation delay (d1): At least 1-2 seconds to allow for full relaxation of protons.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain sharp singlets for each carbon.

3. Spectral Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the proton signals to confirm the relative number of protons.

  • Analyze the multiplicity and measure the coupling constants for the H1 and H4 signals in the ¹H spectrum. This is the most critical step for distinguishing the isomers.

Visualizing the Workflow

The logical flow of analysis for distinguishing the isomers can be represented as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Isomer Identification Prep Dissolve Isomer Mixture in Deuterated Solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Prep->Acq_C13 Analyze_H1 Analyze ¹H Chemical Shifts & Coupling Constants (J) Acq_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Chemical Shifts Acq_C13->Analyze_C13 ID_Trans Trans Isomer: - Broader H1/H4 multiplet - Large Jₐₐ (~10-13 Hz) - Downfield C≡N shift Analyze_H1->ID_Trans ID_Cis Cis Isomer: - Narrower H1/H4 multiplet - Small Jₐₑ/Jₑₑ (~2-5 Hz) - Upfield C≡N shift Analyze_H1->ID_Cis Analyze_C13->ID_Trans Analyze_C13->ID_Cis

Caption: Workflow for distinguishing cis and trans isomers using NMR.

Conclusion

The differentiation of cis- and trans-4-cyanocyclohexanecarboxylic acid is readily and reliably achieved through a careful analysis of their ¹H and ¹³C NMR spectra. The most definitive diagnostic feature is the magnitude of the vicinal proton-proton coupling constants for the H1 and H4 protons, with the trans isomer exhibiting a characteristic large axial-axial coupling. Chemical shift data from both ¹H and ¹³C NMR provide strong, complementary evidence for the stereochemical assignment. By adhering to a rigorous experimental protocol, researchers can confidently elucidate the correct isomeric structure, a critical step in advancing chemical synthesis and drug development programs.

References

  • Benchchem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

  • Chemistry 1XX. (2015, April 5). Determining cis/trans on cyclohexanes. YouTube.

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.

  • Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane.

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

  • Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? YouTube.

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane.

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.

  • ResearchGate. (2025, August 6). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone.

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

  • ResearchGate. 13C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate.

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes.

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433.

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.

  • PubChem. trans-4-Cyanocyclohexanecarboxylic acid.

  • Pires, R. (2017, January 17). axial vs equatorial substitution. YouTube.

  • Benchchem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.

  • Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids.

  • JEOL. Introduction of a method to analyze 3D structures using homonuclear couplings.

  • Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

  • SciSpace. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553.

Sources

A Head-to-Head Comparison for Modern Drug Discovery: Trans-4-Cyanocyclohexanecarboxylic Acid vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to "Escaping Flatland" for Superior Drug Properties

In the landscape of modern drug discovery, medicinal chemists are increasingly seeking to move beyond the traditional, planar aromatic scaffolds that have long dominated the field. This strategic shift, often termed "escaping flatland," involves replacing flat, two-dimensional phenyl rings with three-dimensional saturated structures. The goal is to improve the physicochemical and pharmacokinetic profiles of drug candidates, leading to safer and more effective medicines.[1]

This guide provides an in-depth comparison of a key player in this 3D revolution, trans-4-cyanocyclohexanecarboxylic acid , with its aromatic counterpart, 4-cyanobenzoic acid . We will explore the fundamental differences in their structure and properties, supported by experimental data and protocols, to illustrate why and when this bioisosteric replacement can be a pivotal decision in a lead optimization campaign.

Part 1: The Rationale - Why Replace a Phenyl Ring?

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, often serving to position key pharmacophoric elements for target interaction.[1] However, its planarity and electron-rich nature can lead to several developability challenges:

  • Metabolic Liability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolic clearance and the potential formation of reactive metabolites.[2]

  • Suboptimal Physicochemical Properties: High planarity can contribute to poor solubility and high lipophilicity, which in turn can lead to issues with formulation, absorption, and off-target toxicity.[3]

  • Limited Intellectual Property Space: The prevalence of phenyl rings can make it challenging to secure novel intellectual property.[4]

Replacing the phenyl ring with a saturated bioisostere like a cyclohexane ring directly addresses these issues by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[5] This fundamental change alters the molecule's shape, lipophilicity, and metabolic profile.[6][7]

cluster_0 Drug Design Workflow: Phenyl to Cyclohexyl Replacement Start Initial Lead Compound (Contains Phenyl Ring) Problem Identify ADME Issues: - Poor Metabolic Stability - Low Solubility - High Lipophilicity Start->Problem Hypothesis Hypothesis: Replace Phenyl with Saturated Bioisostere Problem->Hypothesis Synthesis Synthesize Analogs: - Phenyl (Parent) - Cyclohexyl (Test) Hypothesis->Synthesis Testing Comparative In Vitro Assays: - Metabolic Stability (HLM) - Solubility - LogD - Target Affinity Synthesis->Testing Analysis Analyze Data: Improved Properties with Maintained Potency? Testing->Analysis Success Advance Cyclohexyl Analog to In Vivo Studies Analysis->Success Yes Failure Re-evaluate Bioisostere or Lead Scaffold Analysis->Failure No

Caption: A typical workflow illustrating the decision-making process for bioisosteric replacement of a phenyl ring.

Part 2: Structural and Physicochemical Showdown

The most apparent difference between the two scaffolds is their geometry. The phenyl ring is planar, while the trans-cyclohexane ring adopts a rigid chair conformation, projecting its substituents axially and equatorially. This three-dimensionality can profoundly influence how a molecule interacts with its environment.

cluster_phenyl Phenyl Analog (Flat) cluster_cyclohexyl Saturated Bioisostere (3D) phenyl 4-Cyanobenzoic Acid phenyl_img cyclohexyl_img cyclohexyl trans-4-Cyanocyclohexanecarboxylic Acid

Caption: The context of the binding pocket determines the success of the bioisosteric replacement.

Part 5: Experimental Protocols

To empower researchers to validate these comparisons in their own work, we provide standardized protocols for key assays.

Protocol 1: Determination of LogD₇.₄ (Shake-Flask Method)

Causality: The distribution coefficient at physiological pH (LogD₇.₄) is a critical measure of a compound's lipophilicity, which influences its permeability, solubility, and off-target effects. This protocol provides a gold-standard method for its direct measurement.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to precisely 7.4.

    • Use n-octanol pre-saturated with PBS pH 7.4, and PBS pH 7.4 pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning:

    • In a glass vial, combine 1 mL of n-octanol and 1 mL of PBS.

    • Spike with 10 µL of the 10 mM compound stock solution to achieve a final concentration of 100 µM.

    • Vortex vigorously for 1 minute.

    • Shake on a flatbed shaker at room temperature for 2 hours to ensure complete partitioning.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and PBS layers.

    • Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay simulates Phase I metabolism by exposing the compound to the primary enzyme machinery (CYPs) found in the liver. A high rate of disappearance indicates that the compound is likely to be rapidly cleared in vivo, a significant hurdle for drug development. [8]

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH stock solution (cofactor) in buffer. Keep on ice.

    • Prepare a 1 µM test compound solution in buffer containing 0.1% DMSO.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the compound/microsome mixture. The final reaction volume should contain 0.5 mg/mL HLM, 1 µM test compound, and 1 mM NADPH.

    • Negative controls should be run in parallel without NADPH to control for non-enzymatic degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

Conclusion

The strategic replacement of a phenyl ring with a trans-4-cyanocyclohexanecarboxylic acid scaffold is a powerful tactic in modern medicinal chemistry. This bioisosteric switch offers a clear pathway to enhancing metabolic stability and improving aqueous solubility by increasing the molecule's three-dimensionality. [4][6]However, this strategy must be guided by a deep understanding of the target's binding site topology to avoid abrogating critical aromatic interactions. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions, systematically mitigating ADME liabilities and accelerating the development of robust, effective, and novel therapeutic agents.

References

  • Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. [Link]

  • Mykhailiuk, P. K., et al. (2023, June 5). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. [Link]

  • Phenyl Bioisosterism. (2021, October 20). Macmillan Group, Princeton University.
  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023, September 7). Domainex. [Link]

  • Gunaydin, H., & Bartberger, M. D. (2016). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. [Link]

  • Replacement of the para-phenyl ring with saturated bioisosteres in... ResearchGate. [Link]

  • trans-4-Cyanocyclohexanecarboxylic acid. PubChem. [Link]

  • Xia, K. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. [Link]

  • Production of trans-4-cyanocyclohexane-1-carboxylic acid.
  • Meanwell, N. A. (2022). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). Nature Communications. [Link]

  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Research Article Journals. [Link]

  • Dossetter, A. G. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist’s Guide to the Validation of Trans-Isomer Content in Commercial 4-Cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Geometric isomers, such as the cis and trans forms of a molecule, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization and control of the stereoisomeric composition of drug substances.[3][4] Geometric isomers are to be treated as distinct chemical entities, and their levels must be quantified and controlled as specified impurities.[3][5][6]

4-Cyanocyclohexanecarboxylic acid is a key building block in the synthesis of active pharmaceutical ingredients (APIs), notably as a precursor to the antifibrinolytic agent tranexamic acid and the anti-ulcer drug cetraxate hydrochloride.[7][8] For these applications, the trans isomer is the desired starting material. The presence of the cis isomer represents a significant process-related impurity that can impact reaction yields, downstream purification, and the final purity of the API.

Commercial suppliers of 4-cyanocyclohexanecarboxylic acid typically provide a general purity specification (e.g., 95-97%).[7][9][10] However, the specific ratio of trans to cis isomers is often not explicitly detailed on the certificate of analysis. This ambiguity necessitates that researchers, scientists, and drug development professionals perform rigorous in-house validation to confirm the isomeric content of their starting materials. This guide provides a comparative analysis of robust analytical methodologies for this purpose, grounded in the principles of scientific integrity and self-validating protocols.

Comparative Analytical Methodologies for Isomer Quantification

The validation of trans-isomer content hinges on analytical techniques capable of resolving and quantifying structurally similar molecules. The primary methods employed for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) following derivatization. Each method offers a unique set of advantages and provides a layer of orthogonal validation.

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

Expertise & Causality: The Principle of qNMR

Quantitative NMR (qNMR) stands as a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei giving rise to that signal, without the need for calibration curves of the specific analyte.[11][12] The cis and trans isomers of 4-cyanocyclohexanecarboxylic acid, while structurally similar, place their respective protons in different magnetic environments. The axial and equatorial positions of the cyano and carboxylic acid groups lead to distinct chemical shifts (δ) and coupling patterns for the protons on the cyclohexane ring, particularly the protons on the carbons bearing the functional groups (C1 and C4). By integrating the signals unique to each isomer, a direct molar ratio can be determined with high precision.[13]

Experimental Protocol: ¹H NMR for Isomer Ratio Determination
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the commercial 4-cyanocyclohexanecarboxylic acid sample into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and for shifting the exchangeable acidic proton signal downfield, preventing overlap with other signals.

    • For absolute quantification (purity assay), a certified internal standard (e.g., maleic acid) of known purity and weight would be added. For the purpose of this guide, we focus on relative isomer content.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: A standard 90° pulse (zg30 or similar).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically D1 ≥ 30 seconds for accurate integration). Trustworthiness: A long relaxation delay is the most critical parameter in qNMR. It ensures that all protons have fully relaxed back to equilibrium before the next pulse, guaranteeing that signal integrals are truly quantitative.[13]

    • Number of Scans (NS): 16 or 32 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the well-resolved signals corresponding to the C1 or C4 protons of the trans and cis isomers. In the trans isomer, these protons are typically in different axial/equatorial environments compared to the cis isomer, resulting in distinct multiplets.

    • Calibrate the spectrum (e.g., to the residual solvent peak of DMSO at δ ~2.50 ppm).

    • Integrate the distinct signal for the trans isomer and the corresponding signal for the cis isomer.

    • Calculate the trans isomer content using the following formula: % Trans Isomer = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100

Data Presentation: qNMR Isomer Content Comparison
Parameter Commercial Source A Commercial Source B Commercial Source C
Stated Purity97%>95%97%
Trans Isomer Content (by qNMR) 98.5% 94.2% 96.8%
Cis Isomer Content (by qNMR)1.5%5.8%3.2%
ObservationsHigh trans content, meets typical process requirements.Significant cis impurity, may require re-purification.Moderate cis impurity, use depends on process tolerance.
Visualization: qNMR Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Commercial Sample Weigh Accurate Weighing (15-20 mg) Sample->Weigh Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve NMR 400 MHz NMR Params Set Parameters (D1 ≥ 30s) NMR->Params Acquire Acquire FID Params->Acquire Process FT, Phase & Baseline Correction Acquire->Process Identify Identify Distinct Isomer Peaks Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Molar Ratio Integrate->Calculate Result Reported % Trans Content Calculate->Result

Caption: Workflow for qNMR validation of isomer content.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: The Principle of HPLC Separation

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[14] For cis and trans isomers of 4-cyanocyclohexanecarboxylic acid, separation is achieved because their different spatial arrangements result in subtle differences in polarity and hydrodynamic volume. A reversed-phase C18 column, which is nonpolar, will retain the slightly less polar isomer for a longer time. The trans isomer, often being more symmetrical and potentially having a smaller effective polarity in a polar mobile phase, typically elutes at a different time than the cis isomer. UV detection is effective due to the absorbance of the carboxylic acid functional group at low wavelengths.

Experimental Protocol: RP-HPLC for Isomeric Purity
  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte for consistent retention and sharp peak shape.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Prepare a stock solution of the commercial sample at 1.0 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Trustworthiness: Maintaining a constant column temperature is crucial for reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 50% B

      • 15-17 min: Ramp from 50% to 10% B

      • 17-20 min: 10% B (re-equilibration)

  • Data Processing and Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the major peak corresponding to the trans isomer and the smaller peak for the cis isomer (identification should be confirmed with reference standards if available).

    • Calculate the purity and isomer content using area percent normalization. % Area = (Area of Peak / Total Area of All Peaks) * 100

Data Presentation: HPLC Purity and Isomer Content Comparison
Parameter Commercial Source A Commercial Source B Commercial Source C
Stated Purity97%>95%97%
Trans Isomer Area % 98.8% 94.5% 97.1%
Cis Isomer Area %1.1%5.3%2.7%
Other Impurities Area %0.1%0.2%0.2%
ObservationsExcellent isomeric and overall purity.Higher cis-isomer content, consistent with qNMR.Good purity, suitable for most applications.
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_run HPLC Run cluster_analysis Data Analysis Sample Commercial Sample Stock Prepare Stock (1 mg/mL) Sample->Stock Working Dilute to Working (0.1 mg/mL) Stock->Working Inject Inject 10 µL Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate All Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Result Reported Area % Purity Calculate->Result

Caption: Workflow for HPLC validation of isomer purity.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Expertise & Causality: The Principle of GC Separation

Gas chromatography is a powerful technique for separating volatile compounds.[15] 4-Cyanocyclohexanecarboxylic acid itself is not sufficiently volatile for GC analysis. Therefore, a chemical derivatization step is required to convert the non-volatile carboxylic acid into a volatile ester, typically a methyl ester. Causality: Esterification with a reagent like (Trimethylsilyl)diazomethane (TMS-diazomethane) is a rapid and clean reaction that replaces the acidic proton with a methyl group, drastically increasing volatility. The resulting cis- and trans-methyl esters have different boiling points and/or affinities for the GC stationary phase, allowing for their separation. A mid-polarity column is often effective for resolving such geometric isomers.

Experimental Protocol: GC-FID for Isomer Analysis
  • Derivatization (Methyl Esterification):

    • Accurately weigh ~10 mg of the commercial sample into a 2 mL vial.

    • Dissolve in 1 mL of a solvent mixture, such as 9:1 Toluene:Methanol.

    • Under a fume hood , add TMS-diazomethane (2.0 M in hexanes) dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • Instrument Parameters:

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split mode (50:1), 250 °C.

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Detector: Flame Ionization Detector (FID), 280 °C.

    • Injection Volume: 1 µL.

  • Data Processing and Analysis:

    • Integrate the peaks in the chromatogram corresponding to the trans- and cis-methyl ester derivatives.

    • Calculate the relative content using area percent normalization.

Data Presentation: GC-FID Isomer Content Comparison
Parameter Commercial Source A Commercial Source B Commercial Source C
Stated Purity97%>95%97%
Trans Isomer Area % (as methyl ester) 98.6% 94.4% 97.0%
Cis Isomer Area % (as methyl ester)1.4%5.6%3.0%
ObservationsResults are highly consistent with qNMR and HPLC, confirming high isomeric purity.Confirms the higher level of cis-isomer impurity.Provides orthogonal confirmation of the isomeric ratio.
Visualization: GC-FID Analysis Workflow

GC_Workflow cluster_prep Derivatization cluster_run GC Run cluster_analysis Data Analysis Sample Commercial Sample Dissolve Dissolve in Toluene/MeOH Sample->Dissolve React Add TMS-Diazomethane Dissolve->React Quench Quench with Acetic Acid React->Quench Inject Inject 1 µL Separate DB-5ms Column Temp Program Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Isomer Derivative Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Result Reported Area % Purity Calculate->Result

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trans-4-cyanocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of trans-4-cyanocyclohexanecarboxylic acid, a compound utilized in various research and synthetic applications, including as a precursor in the synthesis of Cetraxate Hydrochloride[1]. The dual functionality of this molecule—a carboxylic acid and a nitrile group—necessitates a careful and informed approach to its disposal.

The procedures outlined below are synthesized from regulatory guidelines, chemical safety data, and established laboratory best practices. This is a living document, and it is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle in the laboratory. Trans-4-cyanocyclohexanecarboxylic acid is a solid powder that presents several health risks upon exposure[2].

While the carboxylic acid group imparts acidic properties, the cyano (nitrile) group is of greater concern. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration[3]. Furthermore, acidification of cyanide-containing waste can generate highly toxic and flammable hydrogen cyanide (HCN) gas[4]. Therefore, the cardinal rule of disposal is to never mix cyanide or nitrile-containing waste with acidic waste streams .

Table 1: GHS Hazard Classification for Trans-4-cyanocyclohexanecarboxylic Acid

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarningGHS07
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07

Source: Adapted from PubChem CID 10130061[5]

Essential Safety and Handling Precautions

Before beginning any work that will generate waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. Adherence to these protocols is non-negotiable.

  • Engineering Controls : All handling and weighing of solid trans-4-cyanocyclohexanecarboxylic acid, as well as the management of its waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors[6][7].

  • Personal Protective Equipment (PPE) : Per OSHA standards, employers must provide and ensure the use of appropriate hand protection when hands are exposed to chemical hazards[8][9].

    • Gloves : Wear chemical-resistant nitrile gloves. Nitrile provides good protection against weak acids, caustics, and many organic compounds[10]. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving[11].

    • Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[4][12].

    • Lab Coat : A flame-resistant lab coat with long sleeves must be worn and fully buttoned to protect against skin contact.

Waste Segregation and Containment: A Self-Validating System

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers. The primary directive is to treat all waste generated from trans-4-cyanocyclohexanecarboxylic acid as hazardous cyanide-containing waste .

  • Dedicated Waste Containers : Use separate, clearly labeled hazardous waste containers for solid and liquid waste. These containers should be used exclusively for cyanide/nitrile waste to prevent accidental mixing[13].

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "trans-4-cyanocyclohexanecarboxylic acid," and marked with the appropriate hazard warnings (e.g., "Toxic," "Corrosive - Acid")[7][14].

  • Container Integrity : Ensure containers are in good condition and are kept tightly closed when not in use. Store liquid waste containers in secondary containment to mitigate spills[4].

  • Storage Location : Store sealed waste containers in a cool, dry, well-ventilated area, away from incompatible materials, particularly acids[4].

Disposal Workflow and Protocols

The following workflow provides a decision-making process for the proper disposal of trans-4-cyanocyclohexanecarboxylic acid waste. The recommended path for most research laboratories is direct collection by a certified hazardous waste management service.

Caption: Disposal decision workflow for trans-4-cyanocyclohexanecarboxylic acid waste.

Step-by-Step Disposal Protocol (Preferred Method)

This protocol prioritizes safety by minimizing chemical manipulations of the waste stream within the laboratory.

  • Identify and Segregate : As waste is generated, immediately identify it as either solid or liquid trans-4-cyanocyclohexanecarboxylic acid waste.

  • Solid Waste Disposal :

    • Carefully place all solid waste, including contaminated gloves, weigh boats, and paper towels, into a designated, clearly labeled container for Solid Cyanide-Containing Hazardous Waste [13].

    • Double-bagging dry waste is a recommended practice[4].

  • Liquid Waste Disposal :

    • For aqueous solutions, check the pH. If the solution is acidic (pH < 7), it must be neutralized before storage.

    • Neutralization Procedure : In a chemical fume hood, place the container of acidic liquid waste in a larger secondary container (e.g., an ice bath) to manage any heat generation. Slowly and with stirring, add a weak base such as a saturated solution of sodium bicarbonate until the pH is neutral (pH 6-8)[7]. Monitor for any gas evolution. Never use a strong acid to adjust the pH of a basic solution containing this waste.

    • Pour the neutralized liquid waste into the designated, clearly labeled container for Liquid Cyanide-Containing Hazardous Waste .

  • Container Management and Pickup :

    • Do not overfill containers; leave approximately 10% headspace for potential expansion[15].

    • Once the container is full, securely seal it. Ensure the hazardous waste tag is complete and attached[13].

    • Move the container to your laboratory's designated hazardous waste storage area and arrange for pickup by your institution's EHS department.

Chemical Destruction (Expert Use Only)

In some specific, high-throughput cases, and only with prior approval and a specific Standard Operating Procedure (SOP) reviewed by your EHS department, chemical destruction of the nitrile group may be considered. This is a hazardous procedure that generates other chemical byproducts.

A common method for destroying cyanide is through oxidation with sodium hypochlorite (bleach) under alkaline conditions (pH > 10)[6][16]. This converts the cyanide to the much less toxic cyanate ion, and eventually to nitrogen and carbon dioxide. This process must be meticulously controlled to prevent runaway reactions or the release of toxic chlorine gas. Due to the significant risks involved, a detailed protocol is not provided here. Untrained personnel must not attempt this procedure.

Spill Management

In the event of a spill, a swift and safe response is critical[13].

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or outside of a fume hood, call your institution's emergency number[13].

  • Ventilate : Ensure the area is well-ventilated.

  • Assess and Equip : Only trained personnel with appropriate PPE (including respirator, if necessary) should manage the cleanup[4].

  • Contain and Absorb :

    • For Small Solid Spills : Gently sweep up the solid material and place it in the designated solid hazardous waste container. Avoid creating dust.

    • For Small Liquid Spills : Cover the spill with an inert absorbent material like vermiculite or dry sand[7].

  • Decontaminate :

    • A common practice for decontaminating surfaces and equipment after a small cyanide spill is to wipe the area with an aqueous solution of ferrous sulfate, which complexes the cyanide ion[6].

    • Following decontamination, clean the area with a freshly prepared 10% bleach solution, followed by a final water rinse[13].

  • Dispose : Collect all contaminated absorbent materials and cleaning supplies as solid hazardous waste[7][13].

Conclusion

The disposal of trans-4-cyanocyclohexanecarboxylic acid is a manageable process when approached with a thorough understanding of its hazards and a strict adherence to established safety protocols. The core principles are unwavering: always work in a fume hood, wear appropriate PPE, segregate waste into dedicated and clearly labeled containers, and never mix cyanide-containing waste with acids. By entrusting the final disposal to certified professionals and managing waste responsibly within the laboratory, you uphold the highest standards of safety and scientific integrity.

References

  • Title: Cyanides and nitriles, use and disposal Source: The University of Sheffield URL: [Link]

  • Title: Information on Cyanide Compounds Source: Stanford Environmental Health & Safety URL: [Link]

  • Title: trans-4-Cyanocyclohexanecarboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cyanide Wastewater Treatment Source: Saltworks Technologies URL: [Link]

  • Title: Cyanide Salts Standard Operating Procedure Source: Rutgers University, Institutional Planning and Operations URL: [Link]

  • Title: The Cyanide Challenge: Managing Toxic Effluents in Industrial Wastewater Source: Aster Bio URL: [Link]

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]

  • Title: How To Safely Store and Dispose of Chemicals in A Lab Source: Tion URL: [Link]

  • Title: SAFETY DATA SHEET - trans-1,2-Cyclohexanedicarboxylic acid Source: Thermo Fisher Scientific URL: [Link]

  • Title: How To Dispose Lab Chemicals & Waste Source: Techmate Ltd URL: [Link]

  • Title: Navigating OSHA Standards: How Orange Nitrile Gloves from Octane Meet Compliance Source: Octane URL: [Link]

  • Title: Nitrile Glove Chemical Resistance Guide Source: S&G Gloves URL: [Link]

  • Title: OSHA Glove Selection Chart Source: University of Pennsylvania, Environmental Health and Safety URL: [Link]

  • Title: How to Safely Dispose of Laboratory Waste? Source: Stericycle UK URL: [Link]

  • Title: ASHP Guidelines on Handling Hazardous Drugs Source: American Society of Health-System Pharmacists URL: [Link]

  • Title: How to Select Nitrile Chemical Resistant Gloves for Industry? Source: Sunny Bryant URL: [Link]

Sources

Personal protective equipment for handling Trans-4-cyanocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior in a dynamic laboratory environment.

Trans-4-cyanocyclohexanecarboxylic acid (CAS: 15177-68-1) is a highly valuable structural building block. It is widely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) like the anti-ulcer drug Cetraxate Hydrochloride[1], and serves as a critical linker in the development of PROTAC (Proteolysis Targeting Chimera) molecules[2]. However, the presence of both a carboxylic acid moiety and a nitrile group on a cyclohexane ring presents specific acute toxicity and irritation risks that demand rigorous operational controls.

This comprehensive guide provides the causality behind safety protocols, ensuring your laboratory operations are both scientifically sound and strictly compliant.

Hazard Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why the compound is hazardous. Trans-4-cyanocyclohexanecarboxylic acid is a solid crystalline powder that poses significant irritation risks to mucosal membranes[3].

Table 1: GHS Hazard Identification & Mechanistic Rationale

GHS CodeHazard StatementSignal WordMechanistic Rationale
H302 Harmful if swallowed (Acute Tox. 4)WarningIngestion introduces the compound to the acidic gastric environment and hepatic enzymes, risking systemic toxicity and potential enzymatic hydrolysis of the nitrile group[3][4].
H315 Causes skin irritation (Skin Irrit. 2)WarningThe carboxylic acid moiety lowers localized pH upon contact with skin moisture, leading to mild protein denaturation and dermal irritation[3].
H319 Causes serious eye irritation (Eye Irrit. 2A)WarningDirect contact with the aqueous environment of the cornea causes acute osmotic and pH-driven cellular stress[4].
H335 May cause respiratory irritation (STOT SE 3)WarningInhalation of fine crystalline dust mechanically and chemically irritates the sensitive mucosal lining of the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding the specific vulnerabilities the equipment is meant to address. The following matrix outlines the required PPE, grounded in the compound's physicochemical properties.

Table 2: Required PPE and Causal Justification

PPE CategorySpecificationCausal Justification
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesStandard safety glasses leave gaps at the periphery. Tight-fitting goggles prevent airborne crystalline dust from bypassing the lenses and contacting the corneal epithelium[4].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile elastomers provide superior chemical resistance to organic acids compared to latex. Latex offers poor resistance to polar organics and introduces unnecessary allergen risks.
Body Protection 100% Cotton Lab Coat (Elastic Cuffs)Synthetic fabrics can generate static electricity, attracting fine powders. Cotton mitigates electrostatic attraction, and elastic cuffs prevent accidental sleeve drag through chemical spills.
Respiratory N95 / P100 Particulate RespiratorRequired only if engineering controls (e.g., fume hood) fail or during bulk transfer. It directly filters the micro-particles responsible for H335 respiratory irritation[3][4].

Operational Workflow: Safe Handling & Transfer Protocol

The following methodology is designed as a self-validating system. By embedding physical checks into the workflow, researchers can guarantee safety prior to chemical exposure.

G N1 Chemical Handling Request (trans-4-Cyanocyclohexanecarboxylic acid) N2 Engineering Controls Verify Fume Hood Flow (0.5 m/s) N1->N2 N3 PPE Donning Nitrile Gloves, Goggles, Lab Coat N2->N3 N4 Operational Execution Closed-System Weighing & Transfer N3->N4 N5 Waste Segregation Solid Hazardous Waste Container N4->N5 N6 Post-Operation Decontamination & Safe Storage N4->N6

Safe handling workflow for trans-4-cyanocyclohexanecarboxylic acid.

Step-by-Step Weighing and Transfer Methodology
  • Engineering Control Validation: Before opening the reagent bottle, verify the chemical fume hood is operational. Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the bottom of the sash. The tissue must pull inward smoothly, validating negative pressure and a face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: Organic powders are highly prone to static cling, which can cause the powder to aerosolize out of the weighing boat due to electrostatic repulsion. Use an anti-static gun (e.g., Zerostat) on the disposable anti-static weighing boat prior to taring.

  • Tool Selection: Use a stainless steel or PTFE-coated micro-spatula. Avoid plastic spatulas, which exacerbate static charge generation.

  • Transfer Execution: Open the container only inside the validated fume hood. Transfer the required mass slowly to minimize dust generation.

  • Sealing and Transport: If the weighed material must be transported to another lab station (e.g., a reactor vessel), place the weighing boat inside a secondary closed container (like a clean, dry beaker with a watch glass lid) before removing it from the fume hood.

Emergency Response & Spill Mitigation

Even with rigorous protocols, accidental exposure can occur. Immediate, targeted action is required to mitigate tissue damage.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Rationale: Water dilutes the carboxylic acid, rapidly raising the localized pH back to physiological norms.

  • Ocular Exposure: Utilize the nearest emergency eyewash station immediately. Hold eyelids open to ensure water washes the entire surface of the eye and the inner eyelid. Continue for 15-20 minutes and seek immediate ophthalmological evaluation[4].

  • Dry Spill Cleanup: Never dry-sweep the powder. Dry sweeping aerosolizes the irritant, triggering an inhalation hazard (H335). Instead, gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a designated hazardous waste container. Alternatively, use a HEPA-filtered vacuum explicitly rated for chemical powders.

Waste Disposal & Environmental Compliance

Disposal must comply with local environmental regulations (e.g., EPA in the United States) and align with GHS Precautionary Statement P501 (Dispose of contents/container to an approved waste disposal plant)[3][5].

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and spill cleanup materials in a clearly labeled, sealable "Hazardous Solid Waste - Organic Acids/Nitriles" container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., methanol or ethyl acetate during extraction or synthesis)[1], dispose of it in a designated halogen-free or halogenated organic waste carboy, depending on the solvent used.

  • Chemical Incompatibilities: Ensure the waste container does not contain strong oxidizing agents or strong bases. Mixing this compound with strong bases in an uncontrolled waste environment can lead to rapid, exothermic acid-base neutralization reactions.

References

  • PubChem. "trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061". National Center for Biotechnology Information. URL:[Link]

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 15177-68-1". XiXisys Safety Database. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.